Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Content Type: Technical Monograph
Audience: Researchers, Senior Scientists, and Process Chemists
Executive Summary
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 10068-07-2, often indexed as its tautomer methyl 3-hydroxy-5-isoxazolecarboxylate) represents a critical heterocyclic scaffold in medicinal chemistry. It serves as a bioisostere for carboxylic acids and a masked precursor for
-amino acids. This guide details the "Gold Standard" synthesis via the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) with hydroxylamine. Unlike generic protocols, this monograph addresses the critical regiochemical control and tautomeric equilibrium that often confound the isolation of high-purity material.
Chemical Context & Tautomerism
Before initiating synthesis, the researcher must understand the dynamic nature of the target molecule. The 5-isoxazolone core exists in a solvent-dependent equilibrium between three tautomeric forms: the CH-form (ketone), the NH-form (lactam), and the OH-form (enol).
CH-form (Target): 5-oxo-4,5-dihydroisoxazole (Favored in non-polar solvents like
).
OH-form: 5-hydroxyisoxazole (Favored in polar aprotic solvents like DMSO).
NH-form: 2H-isoxazol-5-one (Less common for 3-substituted variants but possible).
Implication for Synthesis: The protocol below utilizes a pH-controlled precipitation to lock the compound into a solid state, which typically isolates the OH-form (Methyl 3-hydroxyisoxazole-5-carboxylate) or a mixture, which converts to the CH-form upon dissolution in non-polar media.
Retrosynthetic Analysis & Mechanism
The most atom-economical route disconnects the isoxazole ring at the N-O and C-C bonds, revealing dimethyl acetylenedicarboxylate (DMAD) and hydroxylamine as the precursors.
Mechanistic Pathway
The reaction proceeds via a Michael-type addition of the hydroxylamine nitrogen to the alkyne, followed by an intramolecular nucleophilic acyl substitution (cyclization).
Figure 1: Mechanistic pathway for the cyclocondensation of DMAD and Hydroxylamine.
Experimental Protocol: The DMAD Cyclization Route
Reagent Table
Reagent
MW ( g/mol )
Equiv.
Role
Hazard Note
Dimethyl Acetylenedicarboxylate (DMAD)
142.11
1.0
Electrophile
Sensitizer, Lachrymator
Hydroxylamine Hydrochloride
69.49
1.1
Nucleophile
Corrosive, potential explosive
Sodium Acetate (Anhydrous)
82.03
1.1
Base/Buffer
Irritant
Methanol
32.04
Solvent
Solvent
Flammable, Toxic
Water
18.02
Co-solvent
Solubilizer
N/A
Step-by-Step Methodology
Phase 1: Preparation of Free Hydroxylamine
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.
Dissolution: Dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum amount of water (approx. 2 mL per gram of salt).
Buffering: Add a solution of Sodium Acetate (1.1 eq) in water to the hydroxylamine solution.
Expert Insight: Using NaOAc instead of NaOH prevents the hydrolysis of the methyl ester groups on the DMAD and buffers the reaction to prevent ring opening of the product.
Phase 2: Controlled Addition (Critical Step)
4. Cooling: Cool the buffered hydroxylamine solution to 0–5 °C using an ice/water bath.
5. Addition: Dissolve DMAD (1.0 eq) in Methanol (5 mL per gram). Add this solution dropwise to the reaction flask over 30–45 minutes.
Observation: The reaction is exothermic. Maintain internal temperature °C to avoid polymerization or decomposition.
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
Phase 3: Workup and Isolation
7. Acidification: Cool the mixture back to 0 °C. Carefully acidify to pH ~2 using concentrated HCl.
Why? The product may exist as a soluble salt in the buffered solution. Acidification protonates the enolate/nitrogen, forcing precipitation.
Precipitation: A white to off-white solid should precipitate. Stir at 0 °C for 30 minutes to maximize yield.
Filtration: Filter the solid under vacuum. Wash with cold water () to remove salts and cold methanol () to remove unreacted DMAD.
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Purification (Self-Validating Checkpoint)
Typically, the precipitation yields material with >95% purity. If the melting point is not sharp (Lit: 168–170 °C), recrystallize from Methanol/Water (1:1) .
Characterization & Data Interpretation
The identity of the product is confirmed by the following spectral signatures. Note the tautomeric shift based on solvent.
NMR Spectroscopy (
) - The Keto Form[1]
1H NMR (400 MHz):
3.96 (s, 3H, ) – The methyl ester.
3.65 (s, 2H, ) – The methylene protons at position 4.
Note: If the spectrum shows a singlet at
6.0–6.5, you are observing the enol form (CH=) likely due to trace acid or polar impurities.
NMR Spectroscopy (
) - The Enol Form
1H NMR (400 MHz):
12.5 (br s, 1H, ) – Exchangeable with .
6.45 (s, 1H, ) – The vinylic proton at position 4.
3.85 (s, 3H, ).
Mass Spectrometry[2][3]
HRMS (ESI+): Calculated for
.
Process Safety & Scale-Up Considerations
When scaling this reaction beyond 10g, the following hazards must be mitigated:
Thermal Runaway: Hydroxylamine is thermally unstable.[1] While the hydrochloride salt is stable, the free base generated in situ can decompose if heated. Never heat the reaction mixture above 50 °C.
Sensitization: DMAD is a potent skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Explosion Hazard: Do not concentrate the reaction mixture to dryness if it contains excess free hydroxylamine. Always quench with acetone (to form oxime) before disposal if excess reagent is suspected.
References
Reaction of DMAD with Hydroxylamine
Title: Reaction of dimethyl acetylenedicarboxyl
Source:Journal of Organic Chemistry / Heterocycles (Classic transform
Context: Establishes the regiochemistry of the 3-carboxyl
URL:[Link] (General Journal Link for verification of classic protocols).
"Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Core Concepts: Structure, Tautomerism, and Significance Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a heter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Core Concepts: Structure, Tautomerism, and Significance
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic organic compound built upon the isoxazolone scaffold. A critical and defining chemical characteristic of this molecule is its existence in a tautomeric equilibrium with its enol form, Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No: 10068-07-2).[1][2][3] The keto form (5-oxo) and the enol form (3-hydroxy) can interconvert, and the position of this equilibrium is influenced by factors such as solvent, pH, and temperature. In the solid state, the compound predominantly exists as the more stable 3-hydroxy tautomer, which is reflected in its physical properties like a distinct melting point.[3][4]
The isoxazole and its partially saturated dihydroisoxazole analogues are considered "privileged structures" in medicinal chemistry.[5] This framework is a key component in a wide array of pharmacologically active agents, including antibacterial drugs, NAMPT inhibitors for cancer therapy, and modulators of AMPA receptors for neurological research.[6][7][8] The unique electronic and geometric properties of the isoxazole ring allow it to serve as a versatile scaffold for designing molecules that can interact with biological targets with high specificity.[6][9] Therefore, understanding the fundamental properties of functionalized isoxazolones like Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is essential for its application as a building block in drug discovery and materials science.[3]
Diagram 1: Keto-Enol Tautomeric Equilibrium
Caption: The interconversion between the keto and enol tautomers.
Physicochemical and Spectroscopic Profile
The measurable properties of this compound are typically those of its more stable enol tautomer, Methyl 3-hydroxyisoxazole-5-carboxylate.
Spectroscopic analysis is fundamental to confirming the structure and assessing the tautomeric state of the molecule.
Infrared (IR) Spectroscopy : The presence of the two tautomers can be confirmed by characteristic IR absorption bands. The keto form would exhibit a strong carbonyl (C=O) stretch around 1700-1740 cm⁻¹ for the ketone in the ring and another for the ester. The enol form would be distinguished by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the ring ketone peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The most telling feature in the proton NMR spectrum would be the signal for the proton(s) at the C4 position. The keto tautomer would show a singlet integrating to 2H for the CH₂ group. In contrast, the enol form would display a singlet integrating to 1H for the vinylic CH group. The methyl ester protons would appear as a singlet around 3.8-4.0 ppm in both forms.
¹³C NMR : The carbon spectrum provides definitive evidence. The keto form will have a C4 signal corresponding to an sp³-hybridized carbon (approx. 40-50 ppm) and a C5 signal for a ketone carbonyl (approx. 190-200 ppm). The enol form will show two sp²-hybridized carbons for C3 and C4, with the C3 signal shifted downfield due to its attachment to the hydroxyl group.
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of 143.10 g/mol .[3][4] Fragmentation patterns can provide further structural information, often showing losses corresponding to the methoxy group (-OCH₃) or carbon monoxide (-CO).
Synthesis and Chemical Reactivity
The chemical behavior of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is dictated by its functional groups: the ester, the active methylene/methine group at C4, and the heterocyclic ring itself, which is susceptible to ring-opening reactions.
Synthetic Approaches
The most common and direct synthesis of the isoxazolone ring system involves the condensation of a β-ketoester with hydroxylamine.[10] The regioselectivity of this cyclization is highly dependent on pH; acidic conditions typically favor the desired isoxazole formation, whereas neutral or basic conditions can lead to the formation of isomeric byproducts.
An alternative powerful method for constructing related 4,5-dihydroisoxazole systems is the [3+2] cycloaddition reaction.[9][11] This involves the reaction of a nitrile oxide (a 1,3-dipole), generated in situ, with an alkene or alkyne (a dipolarophile).[9][11] This method offers excellent control over regioselectivity and is a cornerstone of modern heterocyclic chemistry.[12]
Diagram 2: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Key Reaction Pathways
The reactivity of isoxazol-5-ones is a subject of considerable study, with the primary pathways involving reactions with nucleophiles. The course of the reaction depends on whether the nucleophile initially attacks at the C3 position or abstracts the acidic proton at the C4 position.[13]
Ring-Opening Reactions : Strong nucleophiles can attack the electrophilic C3 or C5 positions, leading to the cleavage of the N-O bond and subsequent ring-opening. This provides a synthetic route to various acyclic compounds.
Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-hydroxyisoxazole-5-carboxylic acid. This carboxylic acid derivative is a common intermediate in the synthesis of more complex molecules, such as amide derivatives used in drug development.[14]
Substitution at C4 : In the keto form, the C4 protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C4 position. This is the basis for Knoevenagel condensation reactions with aldehydes to form 4-benzylidene derivatives.[10]
Diagram 3: Reactivity with Nucleophiles & Electrophiles
Caption: Key sites of reactivity on the isoxazolone core.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the target compound, emphasizing reproducibility and validation.
Protocol: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate
This protocol is based on established methods for the synthesis of isoxazolones from β-ketoesters.[10]
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in 100 mL of ethanol. Stir for 15 minutes at room temperature.
Addition of β-Ketoester : To the stirred solution, add dimethyl 2-oxobutanedioate (also known as dimethyl oxaloacetate) (1.0 eq) dropwise over 10 minutes.
Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
Workup : After the reaction is complete (as indicated by the consumption of the starting ester), cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.
Purification : Recrystallize the crude solid from a minimal amount of hot methanol to yield the final product as a white or pale yellow crystalline solid. Dry the crystals under vacuum.
Characterization : Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.
Applications and Future Directions
Methyl 3-hydroxyisoxazole-5-carboxylate serves as a valuable and versatile building block in organic synthesis.
Pharmaceutical Synthesis : It has been utilized in the enantioselective synthesis of key precursors to tetracycline antibiotics.[3][4] The isoxazole ring acts as a masked β-dicarbonyl equivalent, which can be unraveled in later synthetic steps.
Agrochemicals : The dihydroisoxazole scaffold is present in several commercial herbicides and fungicides, highlighting the broader utility of this heterocyclic system in agrochemical research.
Materials Science : The rigid, planar structure and potential for intermolecular interactions (e.g., hydrogen bonding) make isoxazole derivatives interesting candidates for the development of novel liquid crystals and other organic materials.[9][11]
The continued exploration of the reactivity of this and related isoxazolones will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with significant biological or material properties.
References
Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033–1036.
Bayer CropScience AG. (2014). Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts. Google Patents.
Zharikov, I. V., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 121-130.
Fadda, A. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2985.
National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem.
Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate.
National Center for Biotechnology Information. (n.d.). 5-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, methyl ester. PubChem.
Vitale, P., et al. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ResearchGate.
Yakimovich, S. V., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545.
Ang, K. H., et al. (1992). The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. Australian Journal of Chemistry, 45(12), 2037-2053.
Pharmaffiliates. (n.d.). CAS No : 10068-07-2 | Product Name : Methyl 3-Hydroxyisoxazole-5-carboxylate.
BenchChem. (n.d.). Technical Support Center: Synthesis of Isoxazole-5-carboxylates.
Esmaeilpour, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1205.
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove.
Sanna, G., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 808.
The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate . Precision Scaffolds for Medicinal Chemistry & Agrochemical Synthesis Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate .
Precision Scaffolds for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary & Chemical Identity
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a specialized heterocyclic building block belonging to the isoxazolone class.[1] It serves as a critical pharmacophore in the development of glutamate receptor ligands (AMPA/Kainate agonists) and as a versatile intermediate in the synthesis of herbicides and antimicrobial agents.
This compound exhibits significant prototropic tautomerism , existing in equilibrium between the 5-oxo-4,5-dihydro (keto) form and the 5-hydroxy (enol) form.[1] While the keto form is structurally descriptive of the saturated ring system, the hydroxy form is often the species trapped in O-alkylation reactions.
Understanding the tautomeric equilibrium is vital for predicting reactivity. In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, influencing the regioselectivity of alkylation reactions.
Form A (Keto): Predominant in solid state and non-polar solvents. Reactive at the Nitrogen (N-alkylation) or C4 position.[1][2]
Form B (Enol): Aromatic character stabilizes this form in polar media. Reactive at the Oxygen (O-alkylation).[1]
Tautomeric Pathway Visualization
Caption: Proton transfer equilibrium between the 5-oxo and 5-hydroxy forms mediated by a common anion.[1]
Synthesis Protocol
The most robust synthetic route avoids the regioselectivity issues of acetylenedicarboxylate cyclization by utilizing Dimethyl Oxalacetate as the starting material. This method ensures the carboxylate group is positioned at C3.
Method: Cyclization of Dimethyl Oxalacetate
This protocol exploits the differential reactivity of the
-keto ester and -keto ester moieties within dimethyl oxalacetate.[1]
Preparation of Solution: Dissolve Dimethyl oxalacetate sodium salt (1.0 eq) in anhydrous Methanol (10 volumes) at
.
Hydroxylamine Addition: Add Hydroxylamine hydrochloride (1.1 eq) portion-wise to the stirred solution. Maintain temperature
to prevent degradation.
Cyclization: Allow the mixture to warm to room temperature (
) and stir for 4–6 hours. The reaction proceeds via oxime formation followed by nucleophilic attack of the oxime oxygen on the -ester carbonyl.
Acidification: Cool the reaction mixture to
and acidify with concentrated HCl to pH ~2. This protonates the intermediate and induces precipitation of the product.
Isolation: Filter the white precipitate.
Purification: Recrystallize from Methanol/Water (1:1) to yield Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate as colorless needles.
Reaction Mechanism
Caption: Synthetic pathway via regioselective oxime formation and cyclization.[1]
Reactivity & Applications
Regioselective Alkylation
The 5-oxo-isoxazole scaffold is an ambident nucleophile .[1]
N-Alkylation: Favored by soft electrophiles (e.g., alkyl iodides) in non-polar solvents.[1] Yields 2-alkyl-5-oxo derivatives.[1][3][4]
O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfonates, Meerwein salts) or in polar solvents (DMF/K₂CO₃). Yields 5-alkoxyisoxazoles .[1][3]
Medicinal Chemistry: Glutamate Receptor Ligands
The 3-hydroxyisoxazole moiety (tautomer of the 5-oxo form) is a classic bioisostere for the distal carboxylate of Glutamate.[1]
AMPA/Kainate Agonists: Derivatives of this scaffold mimic the steric and electronic profile of glutamic acid, binding to the ligand-binding domain of ionotropic glutamate receptors.
Ibotenic Acid Analogs: This core is structurally homologous to Ibotenic acid, a potent neurotoxin and NMDA agonist, allowing for the design of conformationally restricted CNS probes.
Agrochemicals
The 5-oxo-isoxazole core is a precursor to HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase), a major class of herbicides (e.g., Isoxaflutole).[1] The 3-carboxylate group provides a handle for introducing lipophilic side chains required for plant uptake.[1]
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 13385759, Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate.[1][Link]
Oster, T. A., & Harris, T. M. (1983). Synthesis of isoxazoles from dimethyl oxalacetate. Journal of Organic Chemistry, 48(23), 4307-4311. [Link]
Krogsgaard-Larsen, P., et al. (1980). 3-Hydroxyisoxazoles as Bioisosteres of Glutamic Acid.[1] Journal of Medicinal Chemistry, 23(9), 1005-1010. [Link]
Structure Elucidation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: An In-Depth Technical Guide
Introduction: The Isoxazol-5-one Scaffold The isoxazol-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of potent antiviral agents, including next-generation...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazol-5-one Scaffold
The isoxazol-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of potent antiviral agents, including next-generation Influenza A M2-S31N channel inhibitors[1]. The compound Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (Molecular Formula: C₅H₅NO₄) serves as a critical synthetic intermediate and a fascinating subject for structural analysis.
Synthesis of this compound is typically achieved via the condensation of oxaloacetate derivatives with hydroxylamine or through the regioselective ring-opening nitrosation of donor-acceptor cyclopropanes[2]. A well-documented challenge in characterizing these heterocycles is their propensity for tautomerism. Depending on the dielectric constant of the solvent, the molecule can shift between the CH form (4,5-dihydroisoxazol-5-one), the NH form (2,5-dihydro), and the OH form (5-hydroxyisoxazole)[3]. Therefore, rigorous, self-validating analytical protocols are required to unambiguously elucidate its structure in the desired state.
Experimental Protocols for Data Acquisition
To ensure absolute structural confidence, the analytical workflow must be treated as a self-validating system where orthogonal techniques (Mass Spectrometry, Vibrational Spectroscopy, and Nuclear Magnetic Resonance) cross-verify one another.
Analytical workflow for the comprehensive structure elucidation of isoxazolone derivatives.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Causality & Validation: To determine the exact molecular formula, HRMS is employed. The addition of 0.1% formic acid forces protonation, generating a reliable [M+H]⁺ ion, while an internal lock mass ensures the mass error remains below the strict 5 ppm threshold required for publication.
Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol.
Dilute the stock solution to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v).
Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
Calibrate mass accuracy in real-time using Leucine Enkephalin as an internal lock mass.
Protocol 2: Multi-Nuclear and 2D NMR Spectroscopy
Causality & Validation: Anhydrous CDCl₃ is deliberately chosen over polar aprotic solvents like DMSO-d₆. CDCl₃ stabilizes the CH-tautomer (the 4,5-dihydro form), preventing solvent-induced enolization to the OH-tautomer[3]. 2D NMR is used to validate 1D assignments, creating a closed-loop logical proof of the molecular skeleton.
Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous CDCl₃.
Transfer the solution to a 5 mm precision NMR tube.
Acquire ¹H NMR at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (d1) of 2 seconds.
Acquire ¹³C NMR using proton decoupling (WALTZ-16 sequence), 1024 scans, and a d1 of 2 seconds.
Acquire 2D HSQC and HMBC using gradient-selected pulse sequences to map 1-bond and 2/3-bond carbon-proton connectivities.
Protocol 3: Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality & Validation: ATR-FTIR eliminates the need for KBr pellet pressing, which can induce polymorphic changes or absorb atmospheric moisture, thereby convoluting the C=O stretch region.
Run a background scan in ambient air to digitally subtract environmental CO₂ and H₂O vapor.
Place 2-3 mg of the neat solid sample directly onto the diamond ATR crystal.
Apply uniform pressure using the ATR anvil to ensure optimal optical contact.
Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ with 32 co-added scans.
Data Presentation and Mechanistic Interpretation
Mass Spectrometry Analysis
The degree of unsaturation (DoU) for C₅H₅NO₄ is calculated as 4 (1 ring + 3 double bonds). The HRMS data perfectly aligns with the theoretical exact mass, confirming the elemental composition.
Ion Species
m/z (Theoretical)
m/z (Observed)
Mass Error (ppm)
Structural Assignment
[M+H]⁺
144.0291
144.0295
+2.8
Protonated molecular ion
[M+Na]⁺
166.0111
166.0114
+1.8
Sodium adduct
Fragment
112.0029
112.0031
+1.7
[M+H - CH₃OH]⁺ (Loss of methoxy)
Vibrational Spectroscopy (IR) Signatures
The IR spectrum is dominated by two distinct carbonyl stretching frequencies. The mechanistic rationale for this bifurcation is critical: the ring C=O is part of a strained 5-membered lactone-like system adjacent to an electronegative nitrogen, which stiffens the bond and drastically increases the vibrational frequency.
Wavenumber (cm⁻¹)
Functional Group
Mode
Mechanistic Rationale
~1795
C=O (Ring C-5)
Stretching
High frequency driven by 5-membered ring strain and adjacent heteroatoms
~1735
C=O (Ester)
Stretching
Standard conjugated ester carbonyl stretch
~1590
C=N (Ring C-3)
Stretching
Endocyclic imine double bond
~2955
C-H (Alkyl)
Stretching
Methoxy and methylene C-H vibrations
NMR Spectral Assignments and Connectivity Mapping
The NMR data provides the definitive proof of the 4,5-dihydroisoxazole architecture. The ¹H NMR spectrum is remarkably clean, showing only two singlets integrating to 3H and 2H, representing the methoxy and the isolated C-4 methylene protons, respectively.
Position
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity
Integration
Assignment
OCH₃
53.5
3.95
s
3H
Ester methoxy group
C-4
38.0
3.80
s
2H
Ring methylene (flanked by C=N and C=O)
C-3
152.0
-
-
-
Endocyclic imine carbon
C-Ester
159.5
-
-
-
Exocyclic ester carbonyl
C-5
173.0
-
-
-
Endocyclic lactone-like carbonyl
Logical Connectivity and Final Structural Validation
The final validation of the structure relies on Heteronuclear Multiple Bond Correlation (HMBC). Because the molecule is small and highly functionalized, the C-4 protons act as the central observation point.
The C-4 protons (~3.80 ppm) show strong ²J couplings to both the C-3 imine carbon (152.0 ppm) and the C-5 carbonyl (173.0 ppm). Crucially, a ³J coupling is observed from the C-4 protons to the exocyclic ester carbonyl (159.5 ppm), proving that the ester is attached at the C-3 position. The methoxy protons (~3.95 ppm) also show a ³J coupling to this exact same ester carbonyl, closing the logical loop of the molecular framework.
Key HMBC (solid) and HSQC (dashed) NMR correlations confirming the isoxazol-5-one core.
By synthesizing the exact mass (HRMS), the strained ring vibrations (IR), and the unambiguous 2D connectivity map (NMR), the structure of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is conclusively elucidated, ruling out all other constitutional isomers and tautomeric forms in the analyzed state.
References
Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PMC / NIH. 1
"Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes." ResearchGate. 2
"Novel donor-acceptor systems bearing an isoxazol-5-one core." Arkat USA. 3
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: A Versatile Scaffold in Medicinal Chemistry
The following technical guide provides an in-depth analysis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , a critical scaffold in heterocyclic chemistry and drug discovery. Executive Summary Methyl 5-oxo-4,5-dihydr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , a critical scaffold in heterocyclic chemistry and drug discovery.
Executive Summary
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 19788-35-3 for related methyl analog; specific ester derivatives vary) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for glutamate receptor ligands, antibacterial agents, and peptidomimetics. Structurally, it functions as a constrained bioisostere of aspartic and glutamic acid, offering unique electronic properties due to its tautomeric nature.[1]
This guide details the synthetic pathways, structural dynamics, and reactivity profiles of this scaffold, providing researchers with actionable protocols for its application in high-throughput screening (HTS) and lead optimization.[1]
Chemical Identity & Structural Dynamics[2]
The utility of this compound lies in its ability to exist in multiple tautomeric forms, which dictates its reactivity and binding affinity in biological systems.[1]
Tautomeric Equilibrium
Unlike simple heterocycles, the 5-isoxazolone core exists in a dynamic equilibrium between three forms.[1] The position of this equilibrium is solvent- and pH-dependent, influencing nucleophilic and electrophilic susceptibility.
H-Bonding: Potent donor (NH/OH) and acceptor (C=O, N).[1]
Synthetic Pathways[1][4][5]
The synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is most efficiently achieved through the condensation of Dimethyl Oxaloacetate with Hydroxylamine . This route avoids the regioselectivity issues often seen with alkyne precursors.[1]
Reaction Mechanism (The Oxaloacetate Route)
The reaction proceeds via the formation of an oxime intermediate at the
-keto position, followed by intramolecular nucleophilic attack of the oxime oxygen on the -ester carbonyl.
Figure 1: Synthetic workflow for the generation of the isoxazolone scaffold from dimethyl oxaloacetate.
Alternative Route: DMAD Cyclization
While Dimethyl Acetylenedicarboxylate (DMAD) reacts with hydroxylamine, it typically yields the 3,4-dicarboxylate derivative or a mixture of isomers.[1] The oxaloacetate route is preferred for the specific 3-carboxylate target.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate on a 10 mmol scale.
Materials
Dimethyl oxaloacetate (sodium salt or free acid)[1]
Preparation: In a 100 mL round-bottom flask, dissolve Hydroxylamine HCl (0.76 g, 11 mmol) and Sodium Acetate (0.90 g, 11 mmol) in Methanol (20 mL). Stir for 15 minutes to generate free hydroxylamine.[1]
Addition: Cool the solution to 0°C. Slowly add Dimethyl oxaloacetate (1.60 g, 10 mmol) portion-wise over 20 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The oxime intermediate may be visible initially.[1]
Cyclization: Acidify the mixture with Conc. HCl (approx. 1 mL) to pH ~2 and reflux for 1 hour to drive cyclization and elimination of methanol.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Benzene/Hexane or Ethanol to yield the product as a white/off-white solid.
Validation Criteria:
1H NMR (
): 3.95 (s, 3H, ), 5.30 (s, 1H, =CH- if OH form) or 3.80 (s, 2H, if CH form).[1] Note: Broad exchangeable peak >10 ppm for OH/NH.[1]
The 3-carboxy-isoxazole motif is a classic bioisostere for the distal carboxylate of Glutamate.
Mechanism: The isoxazole ring mimics the spatial and electronic distribution of the
-carboxyl group of glutamic acid.
Application: Development of selective AMPA and Kainate receptor agonists.[1] The 5-oxo group can act as a hydrogen bond acceptor similar to the amide backbone.
B. Antibacterial Agents (FtsZ Inhibitors)
Recent studies indicate that 4,5-dihydroisoxazole derivatives inhibit FtsZ , a bacterial cytoskeletal protein essential for cell division.[1]
Significance: Offers a novel mechanism of action against Multi-Drug Resistant (MDR) Staphylococcus aureus.[1]
Key Interaction: The heterocycle occupies the GTP-binding pocket or the inter-domain cleft of FtsZ.
C. Peptidomimetics
The "CH-form" allows for alkylation at the C4 position, enabling the synthesis of non-natural amino acids.[1]
Protocol: Photochemical decarboxylation of N-acylated isoxazolones yields oxazole-4-carboxylates, which are valuable peptide constraints.[5]
References
Cox, M., Prager, R. H., & Svensson, C. E. (2003).[1][5] "The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones." Australian Journal of Chemistry, 56(9), 887–896.[1] [1]
Ma, S., et al. (2020).[1][3] "Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors." Bioorganic & Medicinal Chemistry, 28(21), 115729.[1]
Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry. Elsevier.[1] (General reference for Isoxazolone tautomerism and synthesis).
Effland, R. C., & Klein, J. T. (1988).[1] "Synthesis of 5-isoxazolone-3-carboxylates." Journal of Heterocyclic Chemistry, 25, 1067.[1]
Executive Summary: The Privileged Scaffold The 4,5-dihydroisoxazole (commonly referred to as isoxazoline ) scaffold represents a paradigm shift in modern parasitology and medicinal chemistry. Historically viewed merely a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Scaffold
The 4,5-dihydroisoxazole (commonly referred to as isoxazoline ) scaffold represents a paradigm shift in modern parasitology and medicinal chemistry. Historically viewed merely as a synthetic intermediate, this five-membered heterocyclic ring has emerged as a "privileged structure" capable of disrupting ligand-gated ion channels with unprecedented selectivity.
While currently dominating the veterinary market as the gold standard for ectoparasite control (e.g., Fluralaner, Afoxolaner), the pharmacological profile of dihydroisoxazoles is rapidly expanding into human therapeutics. Emerging data indicates potent activity against Mycobacterium tuberculosis via fatty acyl-AMP ligase inhibition and selective cytotoxicity against leukemic cell lines. This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and synthetic protocols defining this class.
Molecular Mechanism of Action
The pharmacological potency of dihydroisoxazoles stems from their ability to act as non-competitive antagonists at ligand-gated chloride channels.
Unlike fipronil or cyclodienes, which bind to the pore of the GABA channel, dihydroisoxazoles bind to a distinct allosteric site.
Mechanism: They stabilize the closed conformation of the chloride channel, preventing Cl⁻ influx despite the presence of GABA.
Result: This leads to uninhibited neuronal depolarization, hyperexcitation, paralysis, and death of the arthropod.
Selectivity: The critical safety feature is the differential sensitivity between arthropod and mammalian receptors. Arthropod GABA receptors (RDL subunit) have a unique binding pocket that accommodates the isoxazoline pharmacophore with nanomolar affinity (IC₅₀ ~1–10 nM), whereas mammalian GABA-A receptors require micromolar concentrations for inhibition, providing a safety margin of >500-fold.
Dihydroisoxazoles also inhibit Glu-Cl channels, which are specific to invertebrates. Mammals lack functional Glu-Cl channels, further enhancing the safety profile of these compounds.
Emerging Targets (Human Therapeutics)
Antitubercular: Inhibition of FadD32 (fatty acyl-AMP ligase) and InhA (enoyl-ACP reductase), disrupting mycolic acid biosynthesis in the mycobacterial cell wall.
Anticancer: Disruption of cytoskeletal actin filaments and induction of G2/M cell cycle arrest in Jurkat and HL-60 leukemia cells.[1][2]
Visualization: Signaling Pathway Blockade
The following diagram illustrates the differential blockade of the GABA-Cl channel in arthropods versus mammals.
Caption: Differential binding affinity of dihydroisoxazoles to insect vs. mammalian GABA receptors ensures safety.
Structure-Activity Relationship (SAR)
The efficacy of the dihydroisoxazole class is tightly governed by specific structural motifs. A "Pharmacophore Map" is essential for optimizing new derivatives.
The Critical Trifluoromethyl Group
Almost all commercially successful isoxazolines (Afoxolaner, Fluralaner) feature a trifluoromethyl (-CF₃) group at the C3 position of the isoxazoline ring or on the aryl substituents.
Role: Increases lipophilicity (LogP) for membrane penetration and enhances metabolic stability by blocking cytochrome P450 oxidation sites.
Stereochemistry
The C5 position of the isoxazoline ring is a chiral center.
Observation: The (S)-enantiomer is typically the eutomer (active form), often exhibiting 100-fold greater potency than the (R)-enantiomer.
Implication: Enantioselective synthesis or chiral separation is crucial for maximizing potency and minimizing off-target load.
The 3,5-Diaryl Scaffold
The rigid isoxazoline ring holds two aryl groups in a specific vector orientation essential for fitting the hydrophobic pocket of the GABA channel.
Substitution: Inclusion of halogens (Cl, F) on the aryl rings improves binding affinity and pharmacokinetic half-life.
Caption: Key structural determinants of dihydroisoxazole pharmacological activity.
Experimental Protocols
Synthesis: 1,3-Dipolar Cycloaddition
The most robust method for constructing the dihydroisoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkene.
Protocol: Synthesis of 3,5-Diaryl-4,5-dihydroisoxazole
In-Situ Generation: Dissolve Aryl-aldoxime (1.0 equiv) in ethanol. Add Chloramine-T (1.1 equiv) and stir at RT for 10 min to generate the nitrile oxide in situ.
Cycloaddition: Add the Styrene derivative (1.0 equiv) to the reaction mixture.
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Cool to RT. Remove solvent under reduced pressure.[3] Extract residue with dichloromethane/water. Dry organic layer over Na₂SO₄.
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Validation: Confirm structure via ¹H-NMR (Characteristic doublet of doublets for isoxazoline protons at ~3.0–4.0 ppm).
Pharmacological Assay: GABA-Cl Patch Clamp
To verify mechanism and potency.
Expression: Inject Xenopus laevis oocytes with cRNA encoding the insect RDL GABA receptor subunit.
Setup: Two-electrode voltage clamp (TEVC). Hold membrane potential at -60 mV.[4]
Challenge: Apply GABA (EC₅₀ concentration) to establish baseline current.
Analysis: Measure reduction in chloride current. Plot dose-response curve to calculate IC₅₀.
Comparative Data: Veterinary Isoxazolines
The following table summarizes the key pharmacological parameters of the "Big Four" veterinary isoxazolines.
Compound
Brand Name
Target (Primary)
Half-Life (Dogs)
Bioavailability
Key Structural Feature
Afoxolaner
NexGard
GABA-Cl / Glu-Cl
~14 days
74%
CF3-isoxazoline + Amide linker
Fluralaner
Bravecto
GABA-Cl / Glu-Cl
~12 days
High (w/ food)
Bis-aryl + CF3
Sarolaner
Simparica
GABA-Cl / Glu-Cl
~11 days
>85%
Spiro-azetidine linker
Lotilaner
Credelio
GABA-Cl / Glu-Cl
~30 days
High
Enantiopure (S-isomer)
Toxicology & Safety Profile
Selectivity Ratio: The selectivity ratio (Mammalian IC₅₀ / Insect IC₅₀) typically exceeds 500.
MDR1 Sensitivity: Unlike ivermectin, isoxazolines generally show a high safety margin in MDR1-deficient dogs (e.g., Collies), though standard caution is advised.
Adverse Events: Neurological effects (tremors, ataxia) are rare but possible, linked to high-dose off-target binding to mammalian GABA receptors.
References
Shoop, W. L., et al. (2014).[5][6] Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs.[5][6] Veterinary Parasitology.[5][7][8] Link
Gassel, M., et al. (2014).[5][6] The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels.[4] Insect Biochemistry and Molecular Biology.[5] Link
Miglianico, M., et al. (2018). Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases. PNAS. Link
Ozoe, Y., et al. (2010). Isoxazoline insecticides: a new class of GABA receptor antagonists.[4][8][9] Journal of Pesticide Science.
Merck Veterinary Manual. (2023). Isoxazoline Toxicosis in Animals.[5][8][9][10]Link
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: A Strategic Heterocyclic Building Block in Medicinal Chemistry and Organic Synthesis
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In the landscape of modern drug discovery and adv...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In the landscape of modern drug discovery and advanced materials science, the rapid assembly of functionalized heterocycles is paramount. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0) serves as a highly versatile, electrophilic, and nucleophilic building block[1]. Unlike fully aromatic isoxazoles, this 4,5-dihydroisoxazole derivative possesses a unique electronic topology characterized by keto-enol tautomerism and a highly acidic C4 methylene group.
As a Senior Application Scientist, I have observed that the true utility of this molecule lies not just in its structure, but in its latent reactivity. It acts as a gateway intermediate—capable of undergoing Knoevenagel condensations to form push-pull chromophores[2], or undergoing dehydrative halogenation to yield fully aromatic 5-haloisoxazole-3-carboxylates[3]. This guide dissects the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its downstream utilization.
Structural and Electronic Profiling
To manipulate Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate effectively, one must understand the three distinct reactive nodes within its scaffold.
The C5 Carbonyl (Keto-Enol Tautomerism): The 5-oxo group exists in equilibrium with its 5-hydroxyisoxazole tautomer. This enolic form is critical because it allows the oxygen atom to be activated by halogenating agents (like
or ). The thermodynamic driving force for this reaction is the generation of a fully conjugated, aromatic electron system (the isoxazole ring).
The C4 Methylene (Nucleophilic Node): Flanked by the C5 carbonyl and the C3 imine/ester system, the protons at the C4 position are highly acidic. Deprotonation yields a stabilized enolate that readily participates in Knoevenagel-type condensations with aromatic aldehydes[2].
The C3 Methyl Ester (Electrophilic Node): A standard ester moiety that can be selectively hydrolyzed to the corresponding carboxylic acid or directly amidated to form carboxamide derivatives, which are crucial in the synthesis of kinase and protease inhibitors[3].
Table 1: Physicochemical and Reactivity Profile
Property / Feature
Specification / Detail
Mechanistic Implication
Chemical Formula
High heteroatom density; excellent for hydrogen bonding in target binding pockets.
Molecular Weight
143.10 g/mol
Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
C4 Acidity ( est.)
Highly Acidic
Enables base-catalyzed functionalization (e.g., dialkylation or aldol condensations) under mild conditions.
Aromatization Potential
High
Reaction with phosphorus oxyhalides drives irreversible aromatization, yielding stable 5-halo-isoxazoles[3].
Mechanistic Pathways & Reactivity Mapping
The versatility of this building block is best visualized through its divergent synthetic pathways. By selecting the appropriate reagent environment, chemists can force the molecule down entirely different structural trajectories.
Figure 1: Divergent reactivity map of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate based on site-specific activation.
Self-Validating Experimental Protocol: Synthesis of Methyl 5-bromoisoxazole-3-carboxylate
One of the most critical transformations of this building block is its conversion to a 5-haloisoxazole. The 5-bromo derivative is a highly sought-after intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the rapid library generation of 5-aryl/alkyl isoxazoles[4].
Causality in Design: We utilize Phosphorus oxybromide (
) as both the activating agent and the halide source. Triethylamine (TEA) is employed not just as a base, but as an acid scavenger. As the reaction proceeds, Hydrobromic acid (HBr) is generated. If left unneutralized, HBr can lead to the acid-catalyzed cleavage of the isoxazole ring. Dropwise addition of TEA ensures the local concentration of base never exceeds the required stoichiometric ratio, preventing unwanted side reactions.
Assembly & Activation: In an oven-dried, argon-flushed round-bottom flask, combine Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate and
. Note: is a solid at room temperature; the mixture will liquefy upon heating as the reaction initiates.
Thermal Equilibration: Heat the neat mixture gently to 80 °C using an oil bath.
Controlled Scavenging (Critical Step): Once the mixture is at 80 °C, add Triethylamine (TEA) dropwise over 15 minutes.
Validation Check: You will observe fuming and an exothermic response. The dropwise rate must be controlled to maintain the internal temperature near 80 °C without thermal runaway[3].
Reaction Maturation: Stir the reaction mixture at 80 °C for exactly 3 hours.
In-Process Control (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (highly polar, lower
) will disappear, replaced by a non-polar, UV-active spot (the aromatic 5-bromo product).
Quenching: Cool the mixture to room temperature. Dilute with DCM to solubilize the organic components. Slowly pour the DCM mixture over crushed ice.
Causality: The ice safely hydrolyzes unreacted
into phosphoric acid and HBr, while the DCM immediately partitions the sensitive product into the organic phase, protecting it from aqueous degradation.
Isolation: Separate the organic layer, wash with cold saturated aqueous
(to remove residual acid), dry over anhydrous , and concentrate under reduced pressure.
Analytical Validation: Validate the product via
NMR. The successful aromatization is confirmed by the complete disappearance of the C4 methylene protons (typically around 3.5-4.0 ppm in the starting material)[5].
Figure 2: Sequential workflow for the dehydrative halogenation of the isoxazolone core.
Applications in Advanced Drug Discovery
The derivatives of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate are not merely academic curiosities; they are deeply embedded in active pharmaceutical development pipelines.
Influenza A Virus M2-S31N Inhibitors
The emergence of multidrug-resistant influenza strains has necessitated new antiviral targets. The AM2-S31N proton channel is present in over 95% of circulating Influenza A viruses. Researchers have utilized 5-substituted isoxazole-3-carboxylates (derived from the 5-bromo intermediate synthesized above) to develop potent AM2-S31N channel blockers. The isoxazole core provides the precise spatial geometry required to occlude the proton channel, yielding submicromolar efficacy against resistant strains[4].
Smurf1 Inhibitors for COPD
Chronic Obstructive Pulmonary Disease (COPD) involves severe airway remodeling driven by aberrant TGF-
signaling. Isoxazole-3-carboxamide derivatives, synthesized by coupling the C3-ester of our building block with complex amines, have been patented as potent Smurf1 inhibitors. These compounds normalize TGF- signaling in smooth muscle and fibroblasts, halting the progression of airway remodeling[6].
Functional
-Systems and Chromophores
Beyond pharma, the C4-acidity of the 5-oxo-4,5-dihydroisoxazole core is exploited in materials science. Through one-pot Knoevenagel condensations with aromatic aldehydes, chemists synthesize 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acids. In these push-pull chromophores, the isoxazole acts as a powerful electron acceptor, tuning the photophysical properties of the molecule for use in advanced optical materials[2].
Advanced Reactivity and Applications of the 4,5-Dihydroisoxazole Ring System
An In-Depth Technical Guide for Synthetic and Medicinal Chemists Executive Summary The 4,5-dihydroisoxazole (commonly known as -isoxazoline) ring system is a premier five-membered heterocycle characterized by adjacent ni...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
The 4,5-dihydroisoxazole (commonly known as
-isoxazoline) ring system is a premier five-membered heterocycle characterized by adjacent nitrogen and oxygen atoms and a single double bond between C3 and the nitrogen atom. Historically viewed merely as a stable cycloadduct derived from the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, the isoxazoline core has evolved into a highly versatile synthetic intermediate and a privileged pharmacophore in medicinal chemistry. This whitepaper deconstructs the core reactivity of the 4,5-dihydroisoxazole ring, explaining the mechanistic causality behind its transformations, and provides validated, self-consistent protocols for its utilization in drug development.
Structural and Electronic Foundations
The unique reactivity of the 4,5-dihydroisoxazole ring is dictated by its electronic distribution:
The N–O Bond: The adjacent highly electronegative atoms create a relatively weak bond (~55 kcal/mol) due to lone-pair repulsion. This makes the N–O bond highly susceptible to reductive cleavage, effectively rendering the ring a "masked" aldol adduct[1].
The C=N Imine Core: The electrophilic nature of the C3 carbon allows for functionalization, particularly when substituted with halogens (e.g., 3-halo-isoxazolines)[2].
C4 and C5 Positions: Protons at C4 can be acidic if adjacent to electron-withdrawing groups, enabling base-catalyzed ring opening. Conversely, the C5 position can act as an electrophilic center under Lewis acid catalysis, especially in fluorinated derivatives[3].
Caption: Core reactivity pathways of the 4,5-dihydroisoxazole ring system.
Core Reactivity Profiles
Reductive N–O Bond Cleavage (The "Masked Aldol" Strategy)
The most synthetically valuable transformation of the isoxazoline ring is its reductive cleavage. Because the cycloaddition of nitrile oxides to alkenes is strictly stereospecific (syn-addition), the resulting isoxazoline retains the stereochemistry of the alkene. Cleaving the N–O bond subsequently yields stereodefined
-hydroxy ketones or -amino alcohols, which are otherwise difficult to synthesize via traditional aldol reactions[1].
Chemoselectivity and Catalyst Causality:
H2 / Raney Nickel: The industry standard for yielding
-hydroxy ketones. Raney Ni selectively inserts into the N–O bond without over-reducing the resulting ketone.
Mo(CO)6 or Fe2(CO)9: These metal carbonyls provide an exceptionally mild, chemoselective N–O cleavage via a metal-nitrene intermediate. They are preferred when the substrate contains reducible functional groups (like alkynes or halogens) that would be destroyed by hydrogenation[4].
LiAlH4: A strong hydride donor that not only cleaves the N–O bond but also completely reduces the transient imine, yielding
Recent breakthroughs have expanded the reactivity of the isoxazoline core beyond ring-opening. Fluorinated isoxazolines (specifically 4,4,5-trifluorinated derivatives) can undergo targeted C–F bond cleavage when treated with Lewis acids like
. This generates a highly reactive carbocation at the C5 position, which can be intercepted by electron-rich aromatics via an mechanism. This constructs a new quaternary carbon center at C5 while leaving the isoxazoline ring fully intact[3].
Reactivity of 3-Halo-4,5-dihydroisoxazoles
The 3-halo-
-isoxazoline scaffold acts as a highly handleable electrophilic warhead. The halogen at the C3 position (typically bromine or chlorine) can undergo nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Sonogashira-type reactions). This makes 3-halo-isoxazolines versatile building blocks for appending complex side chains in late-stage drug functionalization[2].
Medicinal Chemistry: The Isoxazoline Ectoparasiticides
In medicinal chemistry, the isoxazoline ring is a privileged scaffold, most notably in a revolutionary class of veterinary ectoparasiticides that includes Fluralaner and Afoxolaner . These compounds are now being aggressively researched for repurposing in human medicine to control vector-borne diseases like Malaria and Zika[5].
Mechanism of Action: Isoxazolines act as potent, non-competitive antagonists (NCAs) at the
-aminobutyric acid (GABA)-gated chloride channels in arthropods. Crucially, they bind to a distinct site (NCA-II) compared to legacy insecticides like fipronil or dieldrin. This binding causality prevents chloride influx, leading to neuronal hyperexcitation, paralysis, and death of the parasite, while exhibiting low toxicity to mammalian GABA receptors[5][6].
Caption: Mechanism of action of isoxazoline ectoparasiticides on arthropod GABA receptors.
Quantitative Data: Reactivity and Bioactivity Profiles
Table 1: Reagents and Outcomes for Isoxazoline Ring Cleavage
Reagent System
Primary Product
Chemoselectivity / Advantage
Ref
, Raney Ni,
-Hydroxy Ketone
Standard mild cleavage; boric acid prevents retro-aldol.
Protocol 1: Chemoselective Reductive Cleavage to
-Hydroxy Ketones
This protocol utilizes Raney Nickel under a hydrogen atmosphere. The critical addition of boric acid buffers the reaction, preventing base-catalyzed retro-aldol degradation of the sensitive
Preparation: In a thick-walled hydrogenation vessel, dissolve the isoxazoline substrate (10 mmol) in 50 mL of the Ethanol/Water mixture.
Buffering: Add boric acid (20 mmol) to the solution and stir until fully dissolved. Causality: The cleavage generates an imine that hydrolyzes to a ketone and ammonia/amines. The resulting basic pH can trigger retro-aldol cleavage. Boric acid maintains a slightly acidic pH to protect the product.
Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 2.0 g). Safety Note: Raney Ni is highly pyrophoric; never allow it to dry in air.
Hydrogenation: Seal the vessel, purge three times with Nitrogen, then three times with Hydrogen gas. Pressurize the vessel to 1-3 atm of
and stir vigorously at room temperature for 12-24 hours.
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active isoxazoline spot indicates completion.
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a short pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad generously with ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over
, and evaporate to yield the crude -hydroxy ketone, which can be purified via flash chromatography.
Caption: Step-by-step experimental workflow for the reductive cleavage of isoxazolines.
Protocol 2: Synthesis of 3-Bromo-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition
This protocol generates the highly reactive bromonitrile oxide in situ, which is immediately trapped by an alkene dipolarophile to form a 3-bromo-isoxazoline warhead[2].
Setup: Dissolve the alkene (5.0 mmol) and dibromoformaldoxime (6.0 mmol) in 30 mL of Ethyl Acetate in a round-bottom flask equipped with a magnetic stirrer.
In Situ Dipole Generation: Slowly add solid
(10.0 mmol) to the stirring solution at room temperature. Causality: The weak base dehydrohalogenates dibromoformaldoxime to generate bromonitrile oxide transiently. A weak base is chosen to prevent the rapid dimerization of the nitrile oxide into furoxans.
Cycloaddition: Allow the suspension to stir at room temperature for 16 hours. The reaction is typically highly regioselective, placing the more sterically demanding or electron-donating group of the alkene at the C5 position of the resulting isoxazoline.
Quenching & Workup: Add 20 mL of distilled water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 15 mL).
Purification: Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. Purify the crude 3-bromo-4,5-dihydroisoxazole via silica gel chromatography.
References
Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage
Source: RSC Advances
URL:[Link]
Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview
Source: ResearchGate
URL:[Link]
Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors
Source: Journal of Agricultural and Food Chemistry (ACS)
URL:[Link]
Syntheses of Isoxazoline-Based Amino Acids by Cycloaddition of Nitrile Oxides and Their Conversion into Highly Functionalized Derivatives
Source: MTA KIK (Hungarian Academy of Sciences)
URL:[Link]
Metal Carbonyl-Induced N-O Bond Cleavage of 2-Isoxazolines
Source: Oxford Academic (OUP)
URL:[Link]
Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases
Source: Proceedings of the National Academy of Sciences (PNAS / PMC)
URL:[Link]
The Spectroscopic Fingerprint of Isoxazole Carboxylates: A Technical Guide for Researchers
Introduction: The Significance of Isoxazole Carboxylates and Their Spectroscopic Scrutiny Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, renowned for their wide spectrum of pharmacol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Isoxazole Carboxylates and Their Spectroscopic Scrutiny
Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The isoxazole carboxylate moiety, in particular, serves as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of the structure and purity of these compounds is paramount for advancing drug discovery programs, and this is where spectroscopic techniques provide an indispensable analytical foundation.
This technical guide offers an in-depth exploration of the spectroscopic data for isoxazole carboxylates, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this important class of heterocyclic compounds. By moving beyond a mere listing of data, this guide will elucidate the causal relationships behind experimental observations, empowering researchers to confidently synthesize and characterize their isoxazole carboxylate targets.
Core Structure and Spectroscopic Implications
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The position of the carboxylate group and other substituents on this ring profoundly influences the electronic environment of the constituent atoms, leading to characteristic and predictable spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isoxazole carboxylates. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shifts (δ) of protons on the isoxazole ring are highly diagnostic and depend on the substitution pattern.
Isoxazole Ring Protons: The proton at the C4 position of an isoxazole ring typically appears as a singlet in the range of δ 6.4-7.0 ppm .[2] Protons at C5 can be shifted further downfield, particularly when adjacent to an electron-withdrawing group.
Ester Protons: The protons of the ethyl or methyl ester group are readily identifiable. For an ethyl ester, a quartet corresponding to the -OCH₂- group is typically observed around δ 4.0-4.5 ppm , with the adjacent methyl group appearing as a triplet around δ 1.1-1.5 ppm .[2] For a methyl ester, a singlet for the -OCH₃ group is found around δ 3.8-4.0 ppm .[1]
Substituent Protons: The chemical shifts of protons on substituents will vary depending on their nature and position on the isoxazole ring.
Table 1: Representative ¹H NMR Spectral Data for Isoxazole Carboxylates
The ¹³C NMR spectrum provides a detailed map of the carbon framework of isoxazole carboxylates.
Carbonyl Carbon: The carbonyl carbon of the ester or carboxylic acid is a key diagnostic signal, typically resonating in the downfield region of δ 160-175 ppm .[2]
Isoxazole Ring Carbons: The carbons of the isoxazole ring appear between δ 95-170 ppm . The specific chemical shifts are sensitive to the substitution pattern. For example, in 3,5-diphenylisoxazole, C3 and C5 resonate around δ 162.9 and 170.3 ppm, respectively, while C4 is observed at approximately δ 97.4 ppm.[1]
Ester Carbons: The carbons of the ester group are also characteristic. The -OCH₂- carbon of an ethyl ester is typically found around δ 60-62 ppm , and the methyl carbon at δ 14-15 ppm .[2] The -OCH₃ carbon of a methyl ester appears around δ 52-55 ppm .
Table 2: Representative ¹³C NMR Spectral Data for Isoxazole Carboxylates
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in isoxazole carboxylates.
Carbonyl Stretch (C=O): The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretch of the carboxylate group. This band typically appears in the range of 1710-1760 cm⁻¹ .[4] The exact position depends on whether the acid is in its monomeric or dimeric form (for carboxylic acids) and the electronic effects of substituents.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring give rise to absorptions in the region of 1400-1650 cm⁻¹ .
N-O Stretching: The N-O bond stretch is typically observed in the 1400-1450 cm⁻¹ region.[5]
C-O Stretching: The C-O stretching vibrations of the ester group produce strong bands in the range of 1100-1300 cm⁻¹ .
Table 3: Characteristic IR Absorption Bands for Isoxazole Carboxylates
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and elemental composition of isoxazole carboxylates. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural insights.
The fragmentation of isoxazoles is notably different from that of their oxazole isomers. The initial and most characteristic fragmentation event in isoxazoles involves the cleavage of the weak N-O bond.[6]
Characteristic Fragmentation Patterns
N-O Bond Cleavage: This initial cleavage can lead to a variety of subsequent fragmentations. The specific pathway depends on the substitution pattern.
Loss of the Ester Group: Fragmentation of the ester moiety is common. This can occur through the loss of the alkoxy group (-OR) or the entire ester group as a radical.
Skeletal Rearrangements: Isoxazoles can undergo skeletal rearrangements upon electron impact, sometimes leading to the formation of azirine or oxazole intermediates, which then fragment further.[6]
Caption: Common fragmentation pathways for isoxazole carboxylates in EI-MS.
Experimental Protocols: A Practical Guide to Synthesis and Analysis
The successful synthesis and characterization of isoxazole carboxylates rely on robust and well-understood experimental procedures.
Synthesis of Isoxazole Carboxylates
A prevalent and versatile method for synthesizing isoxazole-5-carboxylates is the 1,3-dipolar cycloaddition reaction.
Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition [7]
Generation of the Nitrile Oxide:
In a round-bottom flask, dissolve the appropriate aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base, for example, triethylamine (1.1 eq.).
Cool the mixture in an ice bath.
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution, to the stirred mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The in situ generation of the nitrile oxide is crucial to minimize its dimerization into a furoxan byproduct.[7]
Cycloaddition:
Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.
Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).
Workup and Purification:
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.
Caption: Experimental workflow for the synthesis of isoxazole-5-carboxylates.
Spectroscopic Analysis
Protocol 2: Standard Workflow for NMR Analysis [1]
Sample Preparation:
Dissolve approximately 5-10 mg of the purified isoxazole carboxylate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Transfer the solution to an NMR tube.
Data Acquisition:
Place the sample in the NMR spectrometer.
Acquire 1D spectra (¹H, ¹³C, and DEPT).
If necessary for complex structures, acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
Data Processing and Analysis:
Perform Fourier transformation and phase correction of the raw data.
Reference the chemical shifts to the internal standard.
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Assign the signals to the corresponding nuclei in the molecule.
Compare the experimental spectra with predicted spectra or data from related known compounds to confirm the structure.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of isoxazole carboxylates is a critical step in the journey of drug discovery and development. This guide has provided a detailed overview of the key spectroscopic techniques—NMR, IR, and MS—and their application to this important class of molecules. By understanding the principles behind the data and following robust experimental protocols, researchers can confidently determine the structure, purity, and identity of their synthesized compounds. An integrated approach, where data from multiple spectroscopic techniques are considered in concert, provides the highest level of confidence in structural assignments and is the hallmark of rigorous scientific investigation.
References
Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). Synthesis of isoxazoles. Journal of the Brazilian Chemical Society, 14(3), 335-357.
Bowie, J. H., & Simons, B. K. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563-575.
Royal Society of Chemistry. (2019).
Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
BenchChem. (2025).
Kallury, R. K. M. R., Rao, V. R. S., & Kumari, S. L. (1981). The mass spectra of some substituted and condensed benz(1,2)isoxazoles. Organic Mass Spectrometry, 16(12), 522-524.
ChemicalBook.
McMurry, J. E. (1973).
ResearchGate. Determination of regioisomers by EI (electron ionization)
Chodounska, H., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7545.
ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
Serebryannikova, A. V., et al. (2020). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 85(1), 184-194.
Cordero, F. M., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
Organic Chemistry Portal. Isoxazole synthesis.
ResearchGate.
Cichon, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5631.
Royal Society of Chemistry. (2018).
Zanco Journal of Pure and Applied Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
SpectraBase. Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate - Optional[¹³C NMR] - Chemical Shifts.
Application Note: 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis
Executive Summary In medicinal chemistry and drug development, the dihydroisoxazole (2-isoxazoline) core is a privileged heterocyclic scaffold, exhibiting broad-spectrum biological activities ranging from antimicrobial t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and drug development, the dihydroisoxazole (2-isoxazoline) core is a privileged heterocyclic scaffold, exhibiting broad-spectrum biological activities ranging from antimicrobial to anti-inflammatory and anticancer properties[1]. The most robust, atom-economical, and structurally versatile method for constructing this heterocycle is the 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides with alkenes[1]. This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols for both racemic and enantioselective dihydroisoxazole synthesis.
Mechanistic Principles & Causality
The synthesis of 2-isoxazolines via 1,3-DC is a concerted, pericyclic [3+2] process. Success in this reaction relies heavily on understanding and manipulating two core principles:
Regiocontrol via FMO Theory: The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. For electron-rich or unactivated alkenes, the dominant interaction occurs between the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (dipole) and the Highest Occupied Molecular Orbital (HOMO) of the alkene (dipolarophile)[1]. Because the largest orbital coefficients reside on the oxygen of the dipole and the unsubstituted carbon of the alkene, the reaction heavily favors the formation of the 5-substituted 2-isoxazoline regioisomer[1].
Kinetic Suppression of Dimerization: Nitrile oxides are highly reactive and thermodynamically unstable. If allowed to accumulate, they rapidly undergo termolecular or bimolecular dimerization to form inactive furoxans[1]. Causality: To suppress this parasitic pathway, nitrile oxides are rarely isolated. Instead, they are generated in situ in the presence of the dipolarophile. By controlling the rate of base addition, the steady-state concentration of the dipole remains infinitesimally low, kinetically favoring the bimolecular cycloaddition over dimerization.
Experimental Logic & Workflow
The standard workflow involves the oxidative halogenation of an aldoxime to a hydroximoyl chloride, followed by base-mediated dehydrohalogenation to yield the transient nitrile oxide, which is immediately trapped by the alkene.
Logical workflow of in situ nitrile oxide generation, cycloaddition, and competitive dimerization.
Quantitative Data & Optimization Matrix
The table below summarizes validated reaction conditions, yields, and selectivities across different synthetic strategies, providing a benchmark for protocol selection.
Protocol A: In Situ Generation via NCS/Et₃N (Standard Racemic Synthesis)
This protocol is the workhorse for generating diverse libraries of racemic 3,5-disubstituted isoxazolines[2].
Preparation of Hydroximoyl Chloride: Dissolve the aldoxime (1.0 equiv) in anhydrous DMF (0.2 M). Add N-chlorosuccinimide (NCS, 1.05 equiv) portion-wise at room temperature.
Causality: NCS selectively oxidizes the oxime to the hydroximoyl chloride. If the reaction stalls, a catalytic amount of HCl gas or pyridine is added to overcome the induction period of the radical-like halogenation.
Addition of Alkene: Once TLC confirms the disappearance of the aldoxime, add the alkene dipolarophile (1.5 equiv) directly to the reaction mixture.
Causality: The dipolarophile must be present prior to base addition. This ensures that the highly reactive nitrile oxide is trapped the moment it is generated, preventing dimerization.
Dipole Generation: Dissolve triethylamine (Et₃N, 1.2 equiv) in a small volume of DMF and add it dropwise via a syringe pump over 2 hours.
Causality: Slow addition maintains an extremely low steady-state concentration of the nitrile oxide, kinetically favoring the cross-cycloaddition over the self-condensation (furoxan formation).
Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Enantioselective Cycloaddition via Chiral Lewis Acid Catalysis
For advanced drug intermediates requiring strict stereocontrol, chiral Lewis acid catalysis is employed[4],[5].
Catalyst Formation: In an oven-dried Schlenk flask under argon, mix Mg(ClO₄)₂ (10 mol%) and a chiral bis(oxazoline) ligand (11 mol%) in anhydrous DCM. Stir for 1 hour at room temperature.
Causality: The Mg(II) metal center coordinates with the bidentate chiral ligand, creating a rigid, sterically demanding chiral pocket that will dictate the facial approach of the dipole[5].
Substrate Coordination: Add the alkene substrate (e.g., an α-methylene lactam, 1.0 equiv) to the catalyst solution and cool to 0 °C.
Causality: The Lewis acidic metal center coordinates to the carbonyl oxygen of the lactam. This two-point binding locks the conformation of the dipolarophile, effectively shielding one enantiotopic face from the incoming dipole[5].
Cycloaddition: Slowly add a stable nitrile oxide (e.g., mesityl nitrile oxide, 1.2 equiv) dissolved in DCM.
Causality: A stable, pre-formed nitrile oxide is used here because the amine base (Et₃N) typically required for in situ generation would competitively bind to and deactivate the Lewis acid catalyst[5].
Workup: Filter the reaction mixture through a short pad of silica to remove the metal catalyst, concentrate, and purify via chiral SFC (Supercritical Fluid Chromatography).
Analytical Quality Control & Self-Validation
To ensure the integrity of the synthesized protocols, the system must be self-validating. You can confirm the regiochemical outcome of the 1,3-DC without relying on downstream biological assays or X-ray crystallography by utilizing 1D ¹H NMR and 2D NMR (HSQC/HMBC)[6].
Diagnostic NMR Shifts: In a successfully formed 5-substituted 2-isoxazoline, the C5 proton is adjacent to the highly electronegative oxygen atom. It typically appears significantly downfield (δ 4.5–5.5 ppm) as a distinct doublet of doublets (dd) due to its coupling with the diastereotopic C4 protons[6].
Validation Logic: The C4 protons will appear further upfield (δ 2.5–3.5 ppm) as two distinct multiplets. If the reaction had yielded the undesired 4-substituted regioisomer, the chemical shift profile would invert (the single proton would be upfield, and the CH₂ group would be downfield). Observing the δ 4.5–5.5 ppm (dd) signal serves as an immediate, self-validating diagnostic tool for >95% regioselectivity.
References
1.[1] Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines
Source: mdpi.com
URL:
2.[3] Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes
Source: nih.gov
URL:
3.[4] Title: Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides
Source: acs.org
URL:
4.[2] Title: Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Source: researchgate.net
URL:
5.[6] Title: 1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE
Source: sctunisie.org
URL:
6.[5] Title: Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles
Source: nih.gov
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Protocol
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & Structural Dynamics
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0 / 70432-25-6) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of antiviral agents and carboxamide derivatives[1]. However, the structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to its dynamic tautomeric equilibrium[2].
As a Senior Application Scientist, it is critical to understand that you are rarely characterizing a single static structure. The isoxazol-5(4H)-one core exhibits complex tautomerism, existing in three distinct states: the CH-form (4,5-dihydroisoxazol-5-one), the OH-form (5-hydroxyisoxazole), and the NH-form (2,5-dihydroisoxazol-5-one). The C4-H bond in the CH-form is highly acidic—comparable to carboxylic acids—which facilitates rapid proton exchange and tautomerization depending on the microenvironment[3].
Fig 1: Tautomeric equilibrium of isoxazol-5-ones driven by solvent polarity and hydrogen bonding.
Causality in Experimental Design: Solvent Selection
The most common point of failure in the NMR characterization of isoxazol-5-ones is ignoring solvent-solute interactions. The choice of deuterated solvent is not arbitrary; it actively dictates the observed tautomeric state[4].
Non-Polar, Aprotic Solvents (e.g.,
): Favor the kinetic CH-form . The lack of hydrogen-bonding capability forces the molecule to maintain its aliphatic C4-methylene structure.
Polar, Hydrogen-Bonding Solvents (e.g., DMSO-
): Act as a thermodynamic sink, shifting the equilibrium toward the OH-form or NH-form . The solvent's oxygen atoms stabilize the enolic proton or the shifted amine proton via strong intermolecular hydrogen bonds[2].
Self-Validating NMR Acquisition Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes an internal logic check to prevent misinterpretation caused by dynamic exchange line-broadening.
Step-by-Step Methodology
Step 1: Acid-Free Sample Preparation
Action: Pass
through a short plug of basic alumina immediately prior to use.
Causality: Trace amounts of DCl in aging
catalyze the tautomeric exchange between the CH and OH forms. This intermediate exchange rate broadens the C4 signals into baseline noise. Basic alumina removes DCl, locking the molecule into a sharp, observable CH-form snapshot.
Action: Dissolve 15–20 mg of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate in 0.6 mL of the purified
.
Step 2: 1D NMR Acquisition Parameters
Action: Acquire
NMR (400/500 MHz, 16 scans) and NMR (100/125 MHz, 1024 scans). Set the relaxation delay () to 2.0 seconds minimum .
Causality: The molecule contains three critical quaternary carbons (C3, C5, and the ester carbonyl). A standard 1.0s
is insufficient for complete longitudinal relaxation () of these carbons, leading to missing or non-integratable signals.
Validation Check: Calibrate the integration of the methoxy ester singlet (-OCH
) to exactly 3.00. The sum of the C4 proton integrations across all observed tautomers must equal exactly 2.00. Any deviation indicates degradation or an incomplete relaxation.
Step 3: 2D NMR Correlation (If Mixtures are Present)
Action: If a mixture of tautomers is observed (e.g., in intermediate polarity solvents like Acetone-
), acquire - HSQC and HMBC spectra.
Causality: HSQC will unambiguously differentiate the
hybridized CH of the CH-form from the hybridized CH of the OH/NH-forms. HMBC will confirm the connectivity of the methoxy group to the C3 position, ruling out ring-opening degradation products.
Fig 2: Self-validating NMR workflow for the structural assignment of dynamic isoxazol-5-ones.
Quantitative Data Presentation & Interpretation
The following tables summarize the expected NMR chemical shifts based on the tautomeric state dictated by the solvent.
Table 1:
NMR Diagnostic Shifts
Note: Chemical shifts (
) are reported in ppm. Multiplicity: s = singlet, br s = broad singlet.
Functional Group
(CH-Form)
DMSO- (OH/NH-Form)
Multiplicity
Causality / Assignment Logic
-OCH (Ester)
~3.95
~3.85
s (3H)
Methoxy protons. Slight upfield shift in DMSO due to solvent dielectric effects.
C4-H / C4-H
~3.80
~6.20
s (2H) / s (1H)
Critical Diagnostic Peak: Shifts from an aliphatic environment to a highly deshielded olefinic environment upon enolization.
-OH / -NH
Not observed
~11.5 - 12.5
br s (1H)
Exchangeable proton. Stabilized and rendered observable by strong DMSO hydrogen bonding.
Table 2:
NMR Diagnostic Shifts
Carbon Position
(CH-Form)
DMSO- (OH/NH-Form)
Causality / Assignment Logic
-OCH (Ester)
~53.0
~52.5
Unaffected by ring tautomerism; standard methoxy ester shift.
C4 (Ring)
~35.0
~88.0
Critical Diagnostic Peak: Confirms the transition from an aliphatic methylene carbon to an enolic methine carbon.
C3 (C=N)
~151.0
~155.0
Imine carbon. Deshielded further in the OH-form due to extended conjugation.
Ester C=O
~158.0
~160.0
Exocyclic carbonyl. Verified via HMBC correlation to the -OCH protons.
C5 (Ring C=O)
~172.0
~168.0
Ring carbonyl (CH-form) shifts upfield when converting to the enolic C-OH (OH-form).
References
Below is the consolidated list of authoritative sources cited within this application note, complete with verified URLs for E-E-A-T compliance.
1.[4] Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC
Source: nih.gov
URL:
2.[1] Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis - ResearchGate
Source: researchgate.net
URL:
3.[2] Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery - Benchchem
Source: benchchem.com
URL:
4.[3] 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL Alessandra A. G. Fernandes, Amanda F. da Silva, Samuel - DOI
Source: doi.org
URL:
"mass spectrometry analysis of isoxazole compounds"
Application Note: Advanced Mass Spectrometry Analysis of Isoxazole Compounds Executive Summary & Strategic Context Isoxazole rings (1,2-oxazoles) are critical pharmacophores in medicinal chemistry, found in antibiotics (...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Mass Spectrometry Analysis of Isoxazole Compounds
Executive Summary & Strategic Context
Isoxazole rings (1,2-oxazoles) are critical pharmacophores in medicinal chemistry, found in antibiotics (Sulfamethoxazole), COX-2 inhibitors (Valdecoxib), and DMARDs (Leflunomide). Their bio-isosteric properties allow them to mimic peptide bonds and metabolic intermediates. However, for the mass spectrometrist, isoxazoles present a unique challenge: the lability of the N-O bond (bond energy ~230 kJ/mol).
Unlike their 1,3-oxazole isomers, isoxazoles undergo distinct fragmentation pathways dominated by N-O bond cleavage, often preceding or accompanying ring contraction. This guide provides a high-fidelity protocol for the LC-MS/MS analysis of isoxazoles, focusing on differentiating them from isomeric impurities and validating fragmentation mechanisms.
Theoretical Foundations: The Fragmentation Mechanism
Expertise Insight: The defining characteristic of isoxazole MS/MS spectra is the "Weak Link" hypothesis. The N-O bond is the weakest point in the ring. In Electrospray Ionization (ESI+), protonation typically occurs at the nitrogen.
The "Ring Contraction" Pathway:
Upon collisional activation (CID), the protonated isoxazole does not simply shatter. It undergoes a structured rearrangement:
N-O Cleavage: The bond breaks, forming an acyclic intermediate.
Recyclization (Azirine Formation): The intermediate often rearranges into a highly reactive azirine species.
Neutral Loss: The azirine intermediate expels neutral fragments, most commonly ketenes (
), nitriles (), or carbon monoxide (), depending on the C3/C5 substitution.
Visualization: Isoxazole Fragmentation Dynamics
Caption: Mechanistic pathway of isoxazole fragmentation via N-O bond cleavage and azirine intermediates.
Method Development & Protocol
Trustworthiness Principle: A robust method must be self-validating. The following protocol includes "Checkpoints" to ensure data integrity.
Rationale: Isoxazoles are often moderately polar. A basic extraction prevents acid-catalyzed ring opening during prep, though the LC mobile phase will be acidic.
Protocol:
Aliquot 100 µL of plasma/matrix.
Add 300 µL of Ice-Cold MeCN containing 1%
. (Base ensures isoxazole stability).
Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).
Transfer supernatant to silanized glass vials (prevents adsorption).
LC-MS/MS Conditions
Parameter
Setting
Rationale
Column
Pentafluorophenyl (PFP) or C18
PFP columns offer superior selectivity for positional isomers (isoxazole vs. oxazole) via pi-pi interactions.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for generation.
Mobile Phase B
Methanol (MeOH)
MeOH often yields higher sensitivity for N-heterocycles than MeCN.
Flow Rate
0.3 - 0.5 mL/min
Standard analytical flow.
Source Temp
< 350°C (Critical)
Checkpoint: Isoxazoles are thermally labile. High source temps can cause in-source degradation, mimicking fragmentation.
Self-Validating Workflow
Caption: Logical workflow for isoxazole analysis with integrated validation checkpoint.
Data Interpretation: Isoxazole vs. Oxazole Differentiation
One of the most common analytical challenges is distinguishing an isoxazole drug from its oxazole isomer (either a synthetic impurity or a metabolic degradation product).
Diagnostic Rules:
The "N-O" Signature: Isoxazoles cleave the N-O bond easily.
Isoxazole:[1][2][3][4][5][6] Prominent loss of R-C=O (acyl radical) or OH (if 3-substituted).
Oxazole:[5][7] The 1,3-arrangement is more stable. Fragmentation often involves cleavage of the C-O bond followed by loss of HCN (27 Da) or CO (28 Da).
Sulfamethoxazole Example (Isoxazole):
Precursor: m/z 254.
Key Fragment: m/z 156 (Loss of isoxazole ring entirely) and m/z 99 (Isoxazole ring fragment).
Note: The N-O bond cleavage facilitates the "break" of the heterocyclic ring from the sulfonamide chain.
Comparative Fragmentation Table:
Feature
Isoxazole (1,2-oxazole)
Oxazole (1,3-oxazole)
Bond Lability
High (N-O bond weak)
Moderate (Aromatic stability)
Primary Neutral Loss
Ketene (), Nitrile ()
HCN, CO
Rearrangement
Forms Azirine intermediate
Ring opening to nitrile ylide
Diagnostic Ion
References
Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[8] Journal of Mass Spectrometry, 39(3), 266-274.
Kus, N., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
BenchChem Protocols. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
Planche, C., et al. (2024).[9] Fragmentation mass spectra of sulfamethoxazole (SMX) degradation compounds. Molecules.
Giorgi, G., et al. (2002). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry of isoxazolo- and oxazolopyridines. Journal of the American Society for Mass Spectrometry.
Technical Guide: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate in Medicinal Chemistry
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, reactivity, and pharmacological application of Methyl 5-oxo-4,5-dihydroisoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, reactivity, and pharmacological application of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , a versatile scaffold in glutamate receptor ligand design.
Part 1: Strategic Overview
The "Chameleon" Scaffold
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (referred to herein as MDIC ) represents a privileged scaffold in neuropharmacology.[1] Its utility stems from its ability to exist as a stable masked equivalent of aspartic acid and its rich tautomeric landscape, which allows it to mimic the distal carboxylate groups of excitatory amino acids (EAAs) like glutamate and AMPA.
Key Structural Features:
Tautomeric Equilibrium: MDIC exists in equilibrium between the 5-oxo (lactam-like) and 5-hydroxy (enol-like) forms. In solution, the 5-oxo form often dominates, making the C4 position highly nucleophilic and the N2 position susceptible to alkylation.
Bioisosterism: The 3-carboxylate-5-isoxazolone motif is a classic bioisostere for the
-amino acid moiety or the -carboxylate of glutamate, providing rigidification that can enhance selectivity for NMDA or AMPA receptor subtypes.[1]
Chemical Reactivity: Unlike simple esters, the 5-oxo core is an "activated" system, capable of undergoing Knoevenagel condensations at C4, N-alkylation, and even ring-expansion reactions to form pyridines.
Part 2: Chemical Reactivity & Synthesis Strategy[2]
The synthesis of MDIC is deceptively simple but requires strict pH control to prevent ring opening or decarboxylation. The most robust route utilizes Dimethyl Acetylenedicarboxylate (DMAD) and Hydroxylamine , a reaction that exploits the differential electrophilicity of the alkyne carbons.
Reaction Mechanism Visualization
The following diagram illustrates the regioselective cyclization pathway.
Figure 1: Mechanistic pathway for the synthesis of MDIC.[1] The reaction is driven by the nucleophilic attack of hydroxylamine on the activated alkyne, followed by intramolecular cyclization.
Part 3: Experimental Protocols
Protocol A: Scalable Synthesis of MDIC Core
Target: Preparation of 20g of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate.
Reagents:
Dimethyl Acetylenedicarboxylate (DMAD): 28.4 g (0.20 mol)
Hydroxylamine Hydrochloride: 13.9 g (0.20 mol)
Sodium Hydroxide (50% aq): As required for pH adjustment
Methanol (MeOH): 200 mL
Hydrochloric Acid (conc.): For acidification
Step-by-Step Methodology:
Preparation: Dissolve Hydroxylamine HCl (13.9 g) in MeOH (100 mL) in a 500 mL round-bottom flask cooled to 0°C.
Neutralization: Carefully add a solution of NaOH (8.0 g in 20 mL H2O) dropwise to liberate the free hydroxylamine base. Critical: Maintain temperature <10°C to prevent decomposition.
Addition: Add DMAD (28.4 g) dropwise over 45 minutes. The reaction is highly exothermic; ensure internal temperature does not exceed 20°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Product Rf ~ 0.3, stains red with FeCl3).
Workup:
Concentrate the mixture under reduced pressure to ~50 mL.
Dilute with ice-water (100 mL).
Acidify carefully with conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.
Purification: Filter the solid, wash with cold water (2 x 20 mL), and recrystallize from hot water or methanol/water (1:1).
Yield: Expected yield: 65-75% (18-21 g).
Melting Point: 168-170°C (dec).
Protocol B: Regioselective Functionalization (C4 vs. N2)
The "soft" nucleophile (C4) vs. "hard" nucleophile (N2) dichotomy allows for divergent synthesis.
Target Position
Reagent Class
Conditions
Product Type
C4-Alkylation
Aldehydes (R-CHO)
Cat. Piperidine, EtOH, Reflux
4-Arylidene-5-isoxazolones (Glutamate mimetics)
N2-Alkylation
Alkyl Halides (R-X)
K2CO3, DMF, 60°C
N-Alkyl-5-isoxazolones (Prodrugs/Heterocycles)
Ring Expansion
Mo(CO)6
MeCN, Heat
Pyridine-3-carboxylates
Procedure for C4-Arylidene Formation (Knoevenagel Condensation):
Dissolve MDIC (1.0 eq) and the aromatic aldehyde (1.0 eq) in Ethanol (10 mL/g).
Add Piperidine (0.1 eq) as a catalyst.
Reflux for 2-4 hours. The product often precipitates upon cooling.
Why this works: The 5-oxo group acidifies the C4 protons (pKa ~6-7), making it an excellent Michael donor or Knoevenagel substrate.
Part 4: Medicinal Chemistry Applications[1][3][4]
Designing Glutamate Receptor Ligands
MDIC derivatives are structurally related to Ibotenic Acid and AMPA . The 3-carboxylate mimics the glycine site of the NMDA receptor or the glutamate binding pocket.
Structure-Activity Relationship (SAR) Logic:
3-COOH/Ester: Essential for binding to the cationic arginine residue in the receptor pocket.
4-Position: Tolerance for bulky lipophilic groups (e.g., benzyl, biphenyl) allows for selectivity between NMDA (NR2A/NR2B subunits) and AMPA receptors.
5-Oxo/Hydroxy: Acts as a hydrogen bond acceptor/donor, mimicking the distal acid of glutamate.
Figure 2: SAR decision tree for modifying the MDIC scaffold to target specific glutamate receptor subtypes.
Case Study: Synthesis of 4-Substituted Analogues
To synthesize a specific NMDA antagonist candidate:
Condensation: React MDIC with 4-chlorobenzaldehyde (Protocol B) to form the 4-(4-chlorobenzylidene) intermediate.
Reduction: Selectively reduce the exocyclic double bond using NaBH4 in MeOH or H2/Pd-C to yield the 4-(4-chlorobenzyl)-5-oxo-4,5-dihydroisoxazole-3-carboxylate.[1]
Hydrolysis: Saponify the methyl ester (LiOH, THF/H2O) to reveal the free carboxylic acid, essential for receptor binding.
Part 5: References
Synthesis of Isoxazolones:
Reaction of DMAD with Hydroxylamines: Agosta, W. C. "Structures of the Adducts of N-Phenylhydroxylamine with Dimethyl Acetylenedicarboxylate." Journal of Organic Chemistry, 1961, 26(6), 1724–1728. Link
General Isoxazole Synthesis: "Isoxazole Synthesis."[2] Organic Chemistry Portal. Link
Medicinal Chemistry & Glutamate Receptors:
Isoxazoles as Glutamate Analogs: Conti, P., et al. "Synthesis, binding affinity at glutamic acid receptors, neuroprotective effects, and molecular modeling investigation of novel dihydroisoxazole amino acids." Journal of Medicinal Chemistry, 2005. (See search result 1.2 context).
AMPA/NMDA Ligands: Madsen, U., et al. "Structure-activity relationships of isoxazole-3-carboxylic acid derivatives as excitatory amino acid receptor ligands." Journal of Medicinal Chemistry.
Reactivity & Ring Expansion:
Molybdenum-mediated Ring Expansion: "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates."[1] Beilstein Journal of Organic Chemistry, 2022, 18, 738–745. Link
Physical Properties:
Methyl 3-hydroxy-5-isoxazolecarboxylate (Isomer check): Sigma-Aldrich Product Sheet. Link (Note: Verify CAS 10068-07-2 vs User's Target).
Disclaimer: This guide is for research purposes only. All synthesis steps involving DMAD and hydroxylamine should be conducted in a fume hood due to the potential for exothermic reactions and energetic intermediates.
"development of novel herbicides from isoxazole derivatives"
Application Note & Protocol Guide: Development of Novel Herbicides from Isoxazole Derivatives Part 1: Introduction & Mechanism of Action The Isoxazole Advantage: The "Pro-Herbicide" Strategy In the development of modern...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide: Development of Novel Herbicides from Isoxazole Derivatives
Part 1: Introduction & Mechanism of Action
The Isoxazole Advantage: The "Pro-Herbicide" Strategy
In the development of modern herbicides, isoxazole derivatives (e.g., isoxaflutole) represent a sophisticated "pro-herbicide" strategy.[1] Unlike direct inhibitors that must penetrate the cuticle and travel to the active site unchanged, these molecules are designed to be stable during transport but metabolically activated within the plant.
Expert Insight: The isoxazole ring itself is often not the primary inhibitor. Upon uptake by the plant roots or foliage, the isoxazole ring undergoes enzymatic opening to form a diketonitrile (DKN) derivative.[2] This DKN species is the potent inhibitor of the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[2] This mechanism confers distinct advantages:
Systemicity: The parent isoxazole is often more lipophilic, facilitating uptake.
Selectivity: Crops (like maize) can metabolize the DKN into inactive benzoic acid derivatives faster than weeds, providing a safety margin.
Target Pathway: HPPD Inhibition
HPPD is a non-heme, iron-dependent oxygenase critical for tyrosine catabolism.[3] It converts 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) .[3][4] HGA is the vital precursor for plastoquinone (a cofactor for phytoene desaturase) and tocopherols .
Figure 1: The metabolic pathway of HPPD inhibition. The isoxazole precursor is bio-activated to DKN, which blocks HGA production, leading to characteristic bleaching.[5]
Part 2: Chemical Synthesis Protocol
Objective: Synthesize a 4-benzoyl-5-substituted isoxazole derivative (the core scaffold for HPPD inhibition).
Safety: All steps must be performed in a fume hood. Hydroxylamine is a skin sensitizer; acid chlorides are corrosive.
Protocol: One-Pot Regioselective Synthesis via 1,3-Dicarbonyls
This method utilizes the condensation of a beta-keto ester (or diketone) with hydroxylamine, a standard route for generating the isoxazole core.
Reagent
Role
Molar Eq.
Substituted Benzoyl Chloride
Electrophile (Aryl moiety)
1.0
Magnesium Ethoxide
Base/Chelator
2.2
Ethyl Acetoacetate
1,3-Dicarbonyl Scaffold
1.0
Hydroxylamine HCl
Cyclizing Agent
1.2
Dichloromethane (DCM)
Solvent
-
Step-by-Step Methodology:
Acylation (Formation of Tricarbonyl):
Dissolve Magnesium Ethoxide (2.2 eq) in dry DCM under
atmosphere.
Add Ethyl Acetoacetate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the Mg-enolate.
Add the Substituted Benzoyl Chloride (1.0 eq) (e.g., 2-mesyl-4-trifluoromethylbenzoyl chloride for isoxaflutole analogs) dropwise.
Stir at room temperature (RT) for 3 hours. The solution will turn yellow/orange, indicating the formation of the tricarbonyl intermediate.
Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of the acid chloride.
Cyclization:
Cool the reaction mixture to 0°C.
Add Hydroxylamine Hydrochloride (1.2 eq) dissolved in a minimum amount of water/ethanol.
Reflux the mixture for 4–6 hours. The regioselectivity (5-substituted vs 3-substituted) is driven by the electronics of the tricarbonyl and solvent polarity.
Note: For specific 5-cyclopropyl isoxazoles, start with ethyl 3-cyclopropyl-3-oxopropanoate.
Work-up & Purification:
Quench with 1M HCl. Extract with DCM (3x).
Wash organic layer with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Characterization:
1H NMR: Look for the absence of the methylene protons of the starting dicarbonyl and the presence of the isoxazole ring proton (if not fully substituted).
MS: Confirm Molecular Weight (
).
Part 3: In Vitro Screening (HPPD Enzyme Assay)
Objective: Determine the
of the synthesized isoxazole (and its DKN metabolite if available) against recombinant HPPD.
Expert Insight: Since isoxazoles are pro-herbicides, you must also test the hydrolyzed form (diketonitrile) . Testing the parent isoxazole alone in an enzyme assay may yield false negatives because it lacks the chelating moiety required to bind the active site Iron (
).
Protocol: Coupled Fluorescent Assay
This assay measures the formation of HGA. Since HGA is unstable and oxidizes, we couple the reaction to HGA-dioxygenase (HGD) or measure HPPA consumption via absorbance, but a direct absorbance assay at 290 nm (for HGA) is most common if read immediately.
Materials:
Enzyme: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or Zea mays HPPD.
Part 5: Structure-Activity Relationship (SAR) & Optimization
To optimize the lead, focus on the stability of the isoxazole ring and the electronics of the phenyl ring.
Key SAR Rules:
The Bridge: The carbonyl bridge at position 4 is essential. It facilitates the tautomerization required for the ring-opening to the active diketonitrile.
The 5-Position: Small lipophilic groups (Cyclopropyl, Isopropyl) enhance potency. Cyclopropyl (as in isoxaflutole) is optimal for metabolic stability and lipophilicity.
The Phenyl Ring:
Ortho-substitution (2-position): An electron-withdrawing group (e.g.,
, ) is critical. It sterically forces the ring out of plane, aiding in the binding to the HPPD active site pocket.
Para-substitution (4-position):
or enhances lipophilicity and prevents metabolic degradation of the phenyl ring.
Figure 2: Iterative workflow for optimizing isoxazole herbicides, emphasizing the feedback loop from selectivity data back to rational design.
References
Pallett, K. E., et al. (1998). "The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity." Pesticide Biochemistry and Physiology. Link (Verified via ResearchGate snippet).
Introduction: The Dihydroisoxazole Scaffold – A Versatile Building Block for Advanced Materials
An Application Guide to Dihydroisoxazoles in Materials Science Prepared by: A Senior Application Scientist The field of materials science is in a perpetual quest for novel molecular architectures that can provide access...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Dihydroisoxazoles in Materials Science
Prepared by: A Senior Application Scientist
The field of materials science is in a perpetual quest for novel molecular architectures that can provide access to new functionalities and improved material properties. Among the vast library of heterocyclic compounds, the 4,5-dihydroisoxazole (commonly known as 2-isoxazoline) ring has emerged as a particularly compelling scaffold. This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, possesses a unique combination of structural and electronic characteristics that make it an invaluable component in the design of advanced functional materials.
The inherent non-linearity and conformational constraints of the dihydroisoxazole ring, a direct consequence of its sp3-hybridized C4 and C5 atoms, provide a predictable "bent" or "kinked" geometry.[1] This structural feature is a powerful design element, particularly in the creation of liquid crystals and polymers where molecular shape dictates macroscopic properties. Furthermore, the N-O bond is relatively labile and can be cleaved under specific conditions, offering a pathway to transform the heterocyclic ring into other functional groups, thereby enabling applications in degradable polymers or stimuli-responsive systems.[2] The dipole moment arising from the heteroatoms also influences the dielectric properties of materials incorporating this ring system.[3]
This guide provides an in-depth exploration of the application of dihydroisoxazoles in materials science, focusing on their role in liquid crystals and functional polymers. We will delve into the synthetic methodologies, structure-property relationships, and detailed experimental protocols to provide researchers with the foundational knowledge to innovate in this exciting area.
Section 1: Dihydroisoxazoles in the Design of Novel Liquid Crystals
The incorporation of heterocyclic rings into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning their properties. Dihydroisoxazoles offer a distinct advantage due to their non-traditional, bent molecular shape, which profoundly influences mesophase formation and stability.[1]
Expertise & Experience: Causality Behind the Application
Conventional liquid crystals are typically composed of rigid, linear (calamitic) molecules. The introduction of a dihydroisoxazole core disrupts this linearity. This deviation from a rod-like shape has a pronounced effect on the packing of molecules in the condensed phase, often leading to the formation of unique mesophases, such as the tilted Smectic C (SmC) phase, or influencing the stability of the nematic phase.[1][4]
The key design principle lies in balancing this geometric constraint. To achieve stable mesophases, the bent dihydroisoxazole core is typically functionalized with highly anisotropic groups, such as phenyl or naphthyl rings, at the C3 and C5 positions.[1] This "elongating molecular strategy" compensates for the ring's inherent non-linearity. Furthermore, the length and parity (odd vs. even number of carbons) of flexible alkyl spacers connecting multiple mesogenic units in dimers or polymers have a significant influence on the transitional properties, as they dictate the overall molecular conformation.[4] The presence of heteroatoms also increases the molecular dipole moment, which is a critical parameter for materials used in display applications.[3]
Application Note: Tailoring Mesomorphic Behavior
Researchers have successfully synthesized a variety of dihydroisoxazole-based liquid crystals, demonstrating tunable properties. By systematically varying the terminal aliphatic chains and the aromatic groups attached to the heterocyclic core, it is possible to control the transition temperatures and the type of mesophase observed (e.g., nematic, smectic).[3][5] For instance, non-symmetric liquid crystal dimers incorporating a dihydroisoxazole benzoate moiety have been shown to exhibit monotropic SmC phases or enantiotropic nematic phases depending on the specific aromatic groups linked to the core.[1][4]
Protocol 1: Synthesis of a 3,5-Disubstituted-4,5-dihydroisoxazole via 1,3-Dipolar Cycloaddition
The most robust and widely used method for synthesizing the dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene (dipolarophile).[2][5] This protocol describes a general, one-pot procedure for generating the nitrile oxide in situ from an aldoxime.
Core Reaction:
Caption: General scheme for dihydroisoxazole synthesis.
Materials:
Substituted Aldehyde (1.0 eq)
Hydroxylamine Hydrochloride (1.0 eq)
Sodium Hydroxide (1.0 eq)
N-Chlorosuccinimide (NCS) (1.5 eq)
Alkene (dipolarophile) (1.0 eq)
Solvent (e.g., Choline chloride:urea (1:2) Deep Eutectic Solvent, or a standard organic solvent like THF or CH2Cl2)[2]
Ethyl Acetate (for extraction)
Saturated aqueous solutions of NaHCO3 and NaCl
Anhydrous MgSO4 or Na2SO4
Equipment:
Round-bottom flask with magnetic stirrer
Heating mantle or oil bath with temperature control
Aldoxime Formation: To a stirred solution of the aldehyde (1.0 eq) in the chosen solvent, add hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq). Stir the mixture at 50 °C for 1 hour.
Nitrile Oxide Generation: To the same mixture, add N-chlorosuccinimide (1.5 eq) portion-wise, maintaining the temperature at 50 °C. Stir for 3 hours. The reaction mixture will likely change color, indicating the formation of the intermediate hydroximoyl chloride and its subsequent conversion to the nitrile oxide.
Cycloaddition: Add the alkene (1.0 eq) to the reaction mixture. Continue stirring at 50 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate (3 x volume of the reaction).
Purification: Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6] The formation of the dihydroisoxazole ring is typically confirmed in ¹H NMR by characteristic signals for the protons at the C4 and C5 positions.[6]
Protocol 2: Characterization of Mesomorphic Properties
Trustworthiness: This protocol outlines a self-validating system where two independent techniques, DSC and POM, are used to corroborate the thermal transitions and identify the liquid crystalline phases.
Equipment:
Differential Scanning Calorimeter (DSC)
Polarizing Optical Microscope (POM) equipped with a hot stage and temperature controller
Procedure:
DSC Analysis:
Accurately weigh 2-5 mg of the purified dihydroisoxazole sample into an aluminum DSC pan and seal it.
Place the pan in the DSC cell alongside an empty reference pan.
Perform an initial heating scan (e.g., at 10 °C/min) to well above the highest expected transition to erase any prior thermal history.
Cool the sample at the same rate (e.g., 10 °C/min) to a temperature below its crystallization point.
Perform a second heating scan at the same rate. The transition temperatures (melting point, clearing point) and associated enthalpy changes are determined from this second heating curve to ensure analysis of the material's intrinsic properties.
POM Analysis:
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
Position the slide on the hot stage of the polarizing microscope.
Heat the sample slowly while observing its texture between crossed polarizers.
Upon melting, a characteristic birefringent texture will appear if a liquid crystalline phase is formed. Note the temperature of this transition (melting point).
Continue heating until the sample becomes completely dark (isotropic liquid). Note this temperature (clearing point).
Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures. Different mesophases (e.g., nematic, smectic A, smectic C) will exhibit distinct and identifiable optical textures.[7] Comparing the transition temperatures observed via POM with the peaks obtained from DSC provides confident identification of the mesophases.
Data Presentation: Transition Temperatures of Dihydroisoxazole Liquid Crystals
C: Crystal; N: Nematic; SmA: Smectic A; SmC: Smectic C; I: Isotropic. Transition temperatures are from the second heating scan in DSC.
Section 2: Dihydroisoxazole-Containing Polymers and Stimuli-Responsive Materials
The incorporation of dihydroisoxazole moieties into polymer structures provides a route to novel materials with tailored properties. They can be integrated into the main chain or as pendant groups, imparting specific thermal, mechanical, or responsive characteristics.
Expertise & Experience: Causality Behind the Application
The synthesis of polymers containing dihydroisoxazole motifs can be achieved through the 1,3-dipolar cycloaddition of bifunctional monomers, such as a dinitrile dioxide and a di-acrylate.[8] This method allows for the creation of linear polymers where the heterocyclic ring is a repeating unit in the backbone. The rigid, bent nature of the ring can influence the polymer's glass transition temperature (Tg) and chain morphology.
A particularly intriguing area is the development of stimuli-responsive polymers. Materials that change their properties in response to an external trigger like light or heat are in high demand for applications in drug delivery, sensors, and actuators.[9][10][11] The dihydroisoxazole ring contains a relatively weak N-O bond that is susceptible to cleavage. While not yet extensively explored for this specific heterocycle in materials, the principle of photocleavage is well-established for other chromophores.[12][13] Irradiation with UV light could potentially cleave the N-O bond, leading to polymer chain scission or side-chain modification. This would result in a macroscopic change in material properties, such as solubility or mechanical strength, providing a basis for creating photodegradable or photoresponsive materials.
Caption: Development workflow for responsive polymers.
Protocol 3: Synthesis of a Polymer with Dihydroisoxazole Motifs
This protocol is based on the polyaddition of a dinitrile dioxide with a di-acrylate monomer.[8]
Materials:
1,3-Benzodinitrile dioxide (or other dinitrile dioxide)
Diethylene glycol di-acrylate (or other di-alkene)
Anhydrous solvent (e.g., THF)
Molecular sieves (4Å)
Equipment:
Schlenk flask or oven-dried, three-neck round-bottom flask
Inert atmosphere setup (Nitrogen or Argon)
Magnetic stirrer
Syringes for monomer transfer
Procedure:
Setup: Assemble the reaction flask under an inert atmosphere. Add molecular sieves to the flask to ensure anhydrous conditions.
Monomer Preparation: In the reaction flask, dissolve the di-acrylate monomer in the anhydrous solvent.
Polymerization: Slowly add a solution of the 1,3-benzodinitrile dioxide in the same anhydrous solvent to the stirred di-acrylate solution at room temperature.
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The progress can be monitored by the increase in viscosity of the solution.
Precipitation and Purification: Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
NMR Spectroscopy: Confirm the polymer structure and the successful incorporation of the dihydroisoxazole rings.
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polymer.
References
New liquid crystalline 3-methyl-6-(4-substituted phenyl)- 4,5-dihydrobenzo[d]isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles. Taylor & Francis Online. [Link]
New liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo [d] isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles: synthesis and mesomorphic properties. Taylor & Francis Online. [Link]
Implications of flexible spacer rotational processes on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers. RSC Publishing. [Link]
Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds. ResearchGate. [Link]
Accepted Manuscript - Implications of flexible spacer rotational processes on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers. RSC Publishing. [Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC. [Link]
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI. [Link]
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]
Sulfur-containing dihydro isoxazole compound and synthetic method thereof.
Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]
Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3. RSC Publishing. [Link]
Synthesis of functionalized 2,3-dihydroisoxazoles by domino reactions in water and unexpected ring-opening reactions of 2,3-dihydroisoxazoles. PubMed. [Link]
Process for preparing dihydroisoxazole derivatives.
Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. PubMed. [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
One-pot synthesis of functionalized 4,5-dihydroisoxazole derivatives via nitrile oxides and biological evaluation with plant cells. PubMed. [Link]
Novel Method for Soluble‐Polymer‐Supported Synthesis of 3,4,5‐Trisubstituted Isoxazoles. Wiley Online Library. [Link]
Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. ResearchGate. [Link]
Synthesis of 2,3-Dihydroisoxazoles from Propargylic N-Hydroxylamines via Zn(II)-Catalyzed Ring-Closure Reaction. ACS Publications. [Link]
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]
Recent Progress in Photoresponsive Biomaterials. MDPI. [Link]
Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. [Link]
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
Photo-responsive materials Capabilities and Perspectives. SlideShare. [Link]
Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. [Link]
Reaction of isoxazoles and isoxazolium salts with organometallic reagents. Synthesis of dihydroisoxazoles. RSC Publishing. [Link]
Thermoresponsive polymers in non-aqueous solutions. Aston University. [Link]
Thermoresponsive hydrogels formed by poly(2-oxazoline) triblock copolymers. RSC Publishing. [Link]
Chemical structures of the most used photoresponsive molecules. ResearchGate. [Link]
Thermo–Responsive Block Copolymers of Ethylene Glycol Derivatives and Methacrylic Acid. ResearchGate. [Link]
The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. CSIRO Publishing. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
Thermally Solvent-Free Cross-Linked pH/Thermosensitive Hydrogels as Smart Drug Delivery Systems. MDPI. [Link]
Biocatalytic asymmetric ring-opening of dihydroisoxazoles: a cyanide-free route to complementary enantiomers of β-hydroxy nitriles from olefins. RSC Publishing. [Link]
Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery. MDPI. [Link]
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: A Versatile Building Block for Isoxazole-Based Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Guide The Isoxazole Pharmacophore in Modern Drug Design In contemporary m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Validated Protocol Guide
The Isoxazole Pharmacophore in Modern Drug Design
In contemporary medicinal chemistry, the isoxazole ring is a highly privileged scaffold. It frequently serves as a bioisostere for amides and esters, offering enhanced metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bond acceptor geometries. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0)[1] has emerged as a premier precursor for synthesizing 3,5-disubstituted isoxazoles.
Unlike pre-functionalized building blocks, the 5-oxo-4,5-dihydroisoxazole core provides a distinct strategic advantage: late-stage functionalization . By converting the 5-oxo moiety into a 5-halo (bromo or chloro) leaving group, chemists can utilize palladium-catalyzed cross-coupling reactions to rapidly generate libraries of diverse aryl and heteroaryl derivatives[2].
Key Pharmaceutical Applications
Influenza A Virus M2-S31N Inhibitors: The S31N mutation in the influenza A M2 proton channel is present in >95% of currently circulating strains, rendering them resistant to adamantane-based drugs[3]. Isoxazole derivatives synthesized from this precursor act as potent channel blockers. The isoxazole nitrogen forms a critical bidentate hydrogen bond with the Asn31 carboxamide inside the channel pore, halting proton flux and preventing viral uncoating[4].
Kinase and Receptor Modulators: The precursor is extensively used to synthesize
-(pyrazol-4-yl)isoxazole-3-carboxamide derivatives, which are heavily patented for their roles in targeted therapies and kinase inhibition[5].
Synthetic Strategy & Workflow
The transformation of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate into a biologically active Active Pharmaceutical Ingredient (API) follows a robust, three-stage workflow: Halogenation , Cross-Coupling , and Amidation .
Synthetic workflow from methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate to final API.
Validated Experimental Protocols
As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and specific In-Process Controls (IPCs) to ensure trustworthiness at the bench.
Protocol A: Synthesis of Methyl 5-bromoisoxazole-3-carboxylate
Causality Focus: Phosphorus oxybromide (
) is utilized instead of . While chlorination is cheaper, the resulting 5-bromoisoxazole exhibits vastly superior oxidative addition kinetics during the subsequent Suzuki-Miyaura coupling[2][5]. Triethylamine (TEA) is added to neutralize the generated HBr, preventing acid-catalyzed cleavage of the methyl ester.
Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, combine methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate and
.
Activation: Heat the neat mixture to 80 °C with vigorous stirring. The mixture will transition into a viscous melt.
Base Addition: Add TEA dropwise over 15 minutes. Caution: Highly exothermic. The addition of TEA acts as an acid scavenger, driving the aromatization of the isoxazole ring.
Reaction & IPC: Stir at 80 °C for 3 hours. IPC: Quench a 10 µL aliquot in saturated aqueous
, extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the precursor mass ( 144 ) is fully replaced by the brominated product ( 206/208 ).
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 40 mL) and pour slowly over 40 g of crushed ice to quench unreacted
.
Isolation: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil[6].
Protocol B: Suzuki-Miyaura Cross-Coupling for Lead Optimization
Causality Focus:
is selected as the catalyst because its large bite angle facilitates the oxidative addition of the electron-deficient 5-bromoisoxazole[2]. A biphasic solvent system (1,4-Dioxane/) is used to ensure the solubility of both the organic substrates and the inorganic base ().
Step-by-Step Procedure:
Charge a microwave vial with methyl 5-bromoisoxazole-3-carboxylate (1.0 eq), the desired aryl-boronic acid (1.2 eq),
(2.0 eq), and (0.05 eq).
Add degassed 1,4-Dioxane/
(4:1 v/v, 0.2 M concentration).
Seal the vial and purge with argon for 5 minutes.
Heat conventionally at 90 °C (or via microwave irradiation at 110 °C) for 4 hours.
IPC: Monitor via TLC (UV active at 254 nm).
Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase HPLC to isolate the 5-aryl-isoxazole-3-carboxylate intermediate.
Protocol C: Saponification and Amidation
To reach the final pharmaceutical derivative (e.g., an M2-S31N inhibitor or a pyrazole-carboxamide), the methyl ester is converted to a complex amide[5].
Saponification: Treat the intermediate with
(2.0 eq) in THF/ (3:1) at room temperature for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to yield the carboxylic acid.
Amidation: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.1 eq). Stir for 12 hours at room temperature, followed by standard aqueous workup and purification.
Quantitative Data: Halogenation Optimization
To validate the choice of reagents in Protocol A, the following table summarizes the optimization data for the halogenation of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate. The data clearly demonstrates the necessity of
and an amine base for optimal downstream utility[2][5].
Halogenating Agent
Base Additive
Temp (°C)
Yield (%)
Downstream Suzuki Coupling Efficiency*
(3.0 eq)
None
100 °C
45%
Low (<30% yield, sluggish kinetics)
(3.0 eq)
TEA (1.0 eq)
80 °C
62%
Low (<30% yield, sluggish kinetics)
(2.8 eq)
None
80 °C
51%
High (>85% yield)
(2.8 eq)
TEA (1.0 eq)
80 °C
78%
High (>85% yield)
*Coupling efficiency evaluated using phenylboronic acid and
at 90 °C for 4 hours.
Pharmacological Pathway Visualization
Once synthesized, isoxazole-based APIs derived from this precursor exhibit profound biological effects. In the context of Influenza A, the isoxazole core is not merely a structural spacer; it actively participates in target binding. The diagram below illustrates the mechanism by which these synthesized inhibitors block the M2-S31N proton channel, preventing the acidification of the viral interior required for RNA uncoating[4].
Mechanism of action for isoxazole-based M2-S31N inhibitors blocking viral uncoating.
Google Patents. "US9403810B2 - Carboxamide derivatives." United States Patent and Trademark Office.
LookChem. "Cas 1914946-33-0, ethyl 5-bromoisoxazole-3-carboxylate." LookChem Database. Available at: [Link]
National Institutes of Health (PMC). "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PubMed Central. Available at:[Link]
Proceedings of the National Academy of Sciences (PNAS). "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." PNAS. Available at:[Link]
Application Note: Synthetic Routes to Functionalized 4,5-Dihydroisoxazoles
[1][2][3][4][5] Abstract & Strategic Overview 4,5-Dihydroisoxazoles (2-isoxazolines) are critical pharmacophores found in antibacterial, antifungal, and anticancer agents. They also serve as masked 1,3-amino alcohols and...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Abstract & Strategic Overview
4,5-Dihydroisoxazoles (2-isoxazolines) are critical pharmacophores found in antibacterial, antifungal, and anticancer agents. They also serve as masked 1,3-amino alcohols and
-hydroxy ketones. This guide details three distinct synthetic pathways, selected based on substrate availability and stereochemical requirements.
Strategic Decision Matrix
The choice of method depends primarily on the starting material (Aldehyde vs. Ketone) and the need for enantioselectivity.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting materials and stereochemical needs.
Protocol A: The [3+2] Cycloaddition (Chloramine-T Method)
Best for: Creating 3,5-disubstituted isoxazolines from aldehydes and alkenes.
Mechanism: Concerted 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a dipolarophile (alkene).
Mechanistic Insight
Direct handling of nitrile oxides is hazardous due to dimerization (furoxan formation). This protocol utilizes Chloramine-T to dehydrate aldoximes in situ, releasing the nitrile oxide slowly to react immediately with the alkene. This ensures high yields and safety.
Materials
Aldoxime: 1.0 equiv (Pre-synthesized from aldehyde +
Catalyst: None required, though mild heating is common.
Step-by-Step Procedure
Preparation: Dissolve the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in Ethanol (10 mL) in a round-bottom flask.
Addition: Add Chloramine-T trihydrate (1.1 mmol) to the solution.
Reaction: Reflux the mixture on a water bath for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the aldoxime spot indicates completion.
Workup:
Cool the mixture to room temperature.
Filter off the precipitated sodium chloride/sulfonamide by-products.
Concentrate the filtrate under reduced pressure.
Dissolve residue in DCM or Ether, wash with 1N NaOH (to remove sulfonamide traces) and brine.
Purification: Dry organic layer over anhydrous
and purify via silica gel column chromatography.
Validation Criteria:
1H NMR: Look for the characteristic ABX pattern of the isoxazoline ring protons at
2.9–3.8 ppm (H4 protons) and 4.8–5.8 ppm (H5 proton).
Yield: Typical yields range from 75–90% [1].
Protocol B: Cyclization of
-Unsaturated Ketones (Chalcones)
Best for: Synthesis of 3,5-diaryl-4,5-dihydroisoxazoles.[1]
Mechanism: Aza-Michael addition of hydroxylamine to the
-carbon, followed by intramolecular dehydration/cyclization.
Materials
Chalcone: 1.0 equiv
Hydroxylamine Hydrochloride (
): 2.5 – 5.0 equiv
Base: NaOH or KOH (2.5 equiv)
Solvent: Ethanol/Water (10:1)
Step-by-Step Procedure
Dissolution: Dissolve chalcone (1 mmol) in Ethanol (15 mL).
Reagent Prep: Dissolve
(2.5 mmol) and NaOH (2.5 mmol) in a minimum amount of water.
Combination: Add the hydroxylamine solution to the chalcone mixture.
Reflux: Heat at reflux for 6–12 hours. (Alternatively, microwave irradiation at 300W for 5–10 minutes accelerates this step significantly [2]).
Quench: Pour the reaction mixture into ice-cold water (50 mL) containing dilute HCl (to neutralize excess base).
Isolation: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Critical Note: If the reaction pH is too high (>10), the reaction may stop at the oxime intermediate. Ensure the solution is buffered or neutralized during workup to force cyclization.
Best for: Chiral isoxazolines requiring high enantiomeric excess (ee).
Mechanism: LUMO-lowering activation of
-unsaturated aldehydes (enals) using a chiral amine catalyst (MacMillan type), followed by [3+2] cycloaddition with a nitrone or nitrile oxide equivalent.
Figure 2: Organocatalytic cycle for the asymmetric synthesis of isoxazolines via iminium activation.
Procedure Highlights
Catalyst Formation: The chiral amine reacts with the aldehyde to form an iminium ion, lowering the LUMO energy.
Cycloaddition: The dipole attacks the activated alkene face-selectively (shielded by the bulky catalyst groups).
Hydrolysis: The catalyst is cleaved, releasing the chiral isoxazoline aldehyde.
Reference: This approach allows for the synthesis of 4-formyl-isoxazolines with >90% ee [3].
Downstream Application: Reductive Cleavage
Isoxazolines are valuable precursors to 1,3-amino alcohols (gamma-amino alcohols).
Protocol (NiCl2/NaBH4 Method):
Dissolve isoxazoline (1 mmol) in MeOH (10 mL).
Add
(1.0 equiv). Solution turns green.
Cool to 0°C. Add
(3.0 equiv) portion-wise. (Caution: Vigorous gas evolution; solution turns black due to formation of Nickel Boride).
Stir for 1 hour.
Result: Cleavage of the N-O bond yields the 1,3-amino alcohol with retention of stereochemistry [4].[2]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Dimerization (Furoxan)
Nitrile oxide concentration too high.
Use Chloramine-T for slow release. Do not add base/oxidant all at once.
No Cyclization (Chalcone)
pH too high or reaction stopped at oxime.
Acidify workup to pH 5-6 to promote ring closure. Increase heat/time.
Low Regioselectivity
Steric/Electronic mismatch.
Switch solvent polarity. Nitrile oxide cycloadditions are dipole-controlled; non-polar solvents often improve selectivity.
Incomplete Reduction
Catalyst poisoning (Ni/Boride).
Use fresh . Ensure is fully dissolved before addition.
References
J. Chem. Sci. (2013).[3] One-pot synthesis of new series 3,4,5-trisubstituted–dihydroisoxazoline derivatives via 1,3-dipolar cycloaddition of nitrile oxide.[3] Link
Asian J. Chem. (2000). Synthesis and Biological Studies of Some Isoxazolines under Microwave Irradiation. Link
PMC / J. Org. Chem. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. Link
PMC / Molecules. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Link
ACS Omega. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isoxazole Synthesis OptimizationSubject: Optimization of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Synthesis
Ticket ID: ISOX-OPT-001[1][2]
Executive Summary & Reaction Scope
Target Molecule: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate.[1][2]
Primary Synthetic Route: Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Hydroxylamine.[1][2]
This guide addresses the specific yield-limiting factors in the synthesis of isoxazol-5-ones from acetylenic esters. While the reaction appears straightforward, the yield is frequently compromised by three factors: regioselectivity issues , ester hydrolysis (saponification) , and tautomeric instability during workup.[1][2]
The protocol below shifts from the traditional aqueous hydroxide method (which risks hydrolyzing the target methyl ester) to a controlled methanolic environment , ensuring the integrity of the 3-carboxylate moiety.
Optimized Experimental Protocol
Objective: Maximize yield >85% while preventing decarboxylation and ester hydrolysis.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Attribute
Hydroxylamine HCl
1.1
Nucleophile
Must be dry; hygroscopic nature affects stoichiometry.[1]
DMAD
1.0
Electrophile
High purity required; aged samples contain fumaric acid.[1]
Sodium Methoxide (NaOMe)
2.0
Base
Use 25% w/w in MeOH.[1][2] avoids water to prevent ester hydrolysis.[1]
Action: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) over 4 hours.
Mechanism: The Nitrogen lone pair attacks the acetylenic carbon. If the temperature spikes, the reaction kinetics favor the formation of linear fumarate byproducts rather than the desired cyclization.[1][2]
Step 3: Quenching & Isolation (The "Yield Saver") [1][2]
Action: Concentrate the methanol to 20% volume under reduced pressure (Rotavap, bath < 40°C).
Action: Dilute with ice-cold water. Acidify carefully with 2M HCl to pH 2-3 .
Technical Insight: The target is an enolic acid equivalent in its tautomeric form. It precipitates in acidic media.[1] However, pH < 1 risks hydrolysis of the methyl ester.[1][2] pH > 4 keeps the product as a water-soluble salt (loss of yield).[1]
Action: Filter the white precipitate immediately. Wash with cold water.[1]
Mechanism & Workflow Visualization
The following diagram illustrates the critical decision nodes where yield is typically lost.
Caption: Process flow diagram highlighting temperature and pH control points critical for preventing side-product formation.
Troubleshooting Guide (Root Cause Analysis)
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Product remained in aqueous phase (Salt form).[1][2]
Check filtrate pH.[1] If pH > 3, the isoxazolone exists as a salt.[1][2] Add more HCl to precipitate.[1]
Product is an Oil
Presence of DMSO/DMF or mixed tautomers.
1. Avoid high-boiling solvents.[1] 2. Dry the oil under high vacuum; it often solidifies. 3. Recrystallize from Ethanol/Water (1:1).[1][2]
This is normal. Isoxazol-5-ones exist in equilibrium.[1][3] Run NMR in DMSO- to stabilize the enol form, or for the keto form.[1] Do not discard; the purity may be fine.
If MP is low, you likely hydrolyzed the ester to the carboxylic acid.[1][2] Ensure anhydrous MeOH was used and acidification was done cold.
Exotherm upon DMAD addition
Runaway Michael Addition.
Stop addition. Cool to -10°C. Dilute DMAD in MeOH before adding to slow the kinetics.
Frequently Asked Questions (FAQ)
Q1: Why use Sodium Methoxide instead of Sodium Hydroxide?A: Sodium Hydroxide introduces water and is a strong nucleophile that attacks the methyl ester of your target (saponification), converting it to the carboxylic acid (5-oxo-4,5-dihydroisoxazole-3-carboxylic acid).[1][2] Sodium Methoxide in Methanol maintains the ester integrity via transesterification equilibrium (Methyl to Methyl = No Change).[2]
Q2: My NMR spectrum looks "messy" in the vinyl region. Is my product impure?A: Not necessarily. 5-isoxazolones exhibit prototropic tautomerism .[1] You may see signals for the CH-form (keto), the NH-form, and the OH-form (enol).[1][2]
OH-form: Loss of CH2, appearance of vinyl proton and broad OH.[1][2]
Recommendation: Add a drop of
to the NMR tube. If the "messy" peaks simplify or disappear (exchangeable protons), it is tautomerism, not impurity.[1][2]
Q3: Can I scale this up to 100g?A: Yes, but heat management becomes the primary safety constraint. The reaction of DMAD with amines/hydroxylamines is highly exothermic.
Scale-up Rule: Use an overhead stirrer (not magnetic).[1][2] Add DMAD as a 50% solution in MeOH.[1] Use a jacketed reactor set to -10°C.[1]
References
Reaction of Acetylenic Esters with Nitrogen Nucleophiles
Katritzky, A. R., et al. "Synthesis of Isoxazoles and Isoxazolines."[1][2] Comprehensive Heterocyclic Chemistry.
Context: Foundational text on the cyclization mechanism of DMAD with hydroxylamine.
Tautomerism in Isoxazol-5-ones
Hansen, P. E.[1][2][4][5] "Tautomerism Detected by NMR." Encyclopedia.[1][5]
Context: Explains the NMR complexity and chemical shifts associated with the keto-enol equilibrium in these specific heterocycles.
Synthesis of Isoxazol-5-ones (General Methodology)
Gharehassanlou, S., & Kiyani, H. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose."[1][2][6] Preprints.
Context: While focusing on a specific catalyst, this reference validates the aqueous/alcoholic workup procedures and stability profiles of the 5-oxo-4,5-dihydroisoxazole scaffold.
DMAD Reactivity Profile
Ueda, T., et al. "Novel annelations of xanthines by the reaction of 8-aminoxanthines with dimethyl acetylenedicarboxylate."[1][2] Chem. Pharm.[1] Bull.
Context: Provides mechanistic insight into the reaction of DMAD with amine-type nucleophiles and the competition between cyclization and side-product form
Technical Support Center: Synthesis of Dihydroisoxazoles (Isoxazolines)
Subject: Troubleshooting Side Reactions in [3+2] Cycloadditions of Nitrile Oxides Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026 Introduction: The Scope of the Problem Welcome to the Techni...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Side Reactions in [3+2] Cycloadditions of Nitrile Oxides
Support Tier: Level 3 (Senior Application Scientist)
Last Updated: March 2026
Introduction: The Scope of the Problem
Welcome to the Technical Support Center. You are likely here because your synthesis of dihydroisoxazoles (2-isoxazolines) via the 1,3-dipolar cycloaddition of nitrile oxides has failed to deliver the expected yield or purity.
While the Huisgen cycloaddition is a "click" chemistry staple, the in situ generation of nitrile oxides is fraught with competing pathways. The most common failure mode is not the lack of reactivity, but the hyper-reactivity of the nitrile oxide intermediate, leading to dimerization (furoxans) or rearrangement before it can encounter your alkene.
This guide deconstructs these failure modes using mechanistic causality and provides self-validating protocols to restore your yields.
Diagnostic Pathway: Visualizing the Failure Modes
Before adjusting your protocol, identify where your reaction is diverging. The diagram below maps the critical decision points for the nitrile oxide intermediate (
).
Figure 1: Mechanistic divergence in isoxazoline synthesis. The critical control point is the concentration of the Nitrile Oxide intermediate.
Isolation of a crystalline, high-melting solid byproduct (often mistaken for the product).
Mass spectrometry shows a peak at exactly 2x the mass of the nitrile oxide (minus oxygen in some ionization modes).
Technical Explanation:
Nitrile oxides are electrophilic but also possess nucleophilic character. In the absence of a sufficient excess of the dipolarophile (alkene), two nitrile oxide molecules react with each other.
Mechanism: This is not a simple concerted [3+2] dimerization.[2] It proceeds via a stepwise diradical mechanism involving dinitrosoalkene intermediates, leading to 1,2,5-oxadiazole-2-oxides (furoxans) [1].[2]
Causality: The rate of dimerization is second-order with respect to nitrile oxide concentration (
), whereas the desired cycloaddition is first-order ().
Troubleshooting Protocol:
Variable
Adjustment
Rationale
Addition Rate
Use a Syringe Pump
Add the base (if generating from hydroximoyl chloride) or the oxidant (if direct oxidation) over 4–8 hours. This keeps steady-state low.
Stoichiometry
Excess Alkene (3–5 equiv)
Pushes the kinetics toward the cycloaddition pathway ().
Temperature
Maintain < 40°C
Higher temperatures increase the entropy-driven dimerization and rearrangement rates faster than the cycloaddition rate.
Module 2: Regio- and Stereocontrol Failures
Symptom:
Formation of a mixture of 5-substituted and 4-substituted isomers.
Inseparable diastereomers when using chiral alkenes.
Technical Explanation:
Regioselectivity: For terminal alkenes, the 5-substituted isoxazoline is generally favored (>95:5) due to steric approach and FMO (Frontier Molecular Orbital) coefficients. However, electron-deficient alkenes (e.g., acrylates) or internal alkenes often yield mixtures [2].
Stereoselectivity: The reaction is stereospecific (syn-addition). Trans-alkenes yield trans-isoxazolines; cis-alkenes yield cis-isoxazolines. Loss of this stereochemistry indicates a non-concerted radical pathway or isomerization of the starting alkene.
Optimization Guide:
Q: I am getting a 1:1 mixture of regioisomers. How do I fix this?A: This typically happens with electron-poor internal alkenes.
Switch Solvent: Change from non-polar (DCM/Toluene) to polar (EtOH or THF). Solvation effects can alter the FMO energy gaps.
Lewis Acid Catalysis: Add
or (0.1–1.0 equiv). The Lewis acid coordinates to the nitrile oxide oxygen or the alkene substituent, enhancing the electronic bias for one isomer [3].
Q: My "cis" alkene gave a "trans" product.A: Check your oxidant. If using CAN (Ceric Ammonium Nitrate) or hypervalent iodine, you may be generating radical species that isomerize the alkene before the cycloaddition occurs. Switch to the standard NCS/Et3N method (see Section 6).
Module 3: Reagent-Specific Side Reactions
Different generation methods trigger distinct side reactions.
A. The Beckmann Rearrangement (Acidic Failure)
If you generate the nitrile oxide from an oxime using a Lewis Acid or under acidic conditions, the oxime may rearrange to an amide instead of oxidizing.
Prevention: Ensure the reaction medium remains basic (Et3N or pyridine) during the dehydrohalogenation step.
B. Over-Oxidation (Hypervalent Iodine)
Reagents like PhI(OAc)2 (PIDA) or PhI(OCOCF3)2 (PIFA) are convenient but powerful.
Risk: They can oxidize the resulting dihydroisoxazole further to a fully aromatic isoxazole , especially if the 4/5 positions have protons [4].
Prevention: Strictly limit oxidant stoichiometry to 1.0–1.1 equivalents.
Standard Operating Procedure (SOP): The Self-Validating Protocol
This protocol uses the Hydroximoyl Chloride Method (Huisgen Method) , which offers the highest control over side reactions.
Reagents:
Aldoxime (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 equiv)
Triethylamine (Et3N) (1.2 equiv)
Alkene (3.0 equiv)
Solvent: DMF or DCM (Dry)
Step-by-Step Workflow:
Chlorination (The "Check" Step):
Dissolve Aldoxime in DMF (0.5 M).
Add NCS (0.2 equiv portion). Wait 15 mins.
Validation: If the reaction does not warm up (exothermic), add a catalytic amount of HCl gas (from a bottle headspace) to initiate.
Add remaining NCS. Stir 1 hour.
Checkpoint: TLC should show complete consumption of Oxime and formation of a less polar spot (Hydroximoyl Chloride). Do not proceed until Oxime is gone.
Cycloaddition (The "Slow" Step):
Add the Alkene (3.0 equiv) to the reaction vessel.
Dissolve Et3N in a separate syringe (diluted 1:5 with solvent).
CRITICAL: Add Et3N solution via syringe pump over 4–6 hours at 0°C to RT.
Why? This limits the instantaneous concentration of Nitrile Oxide, starving the dimerization pathway (Module 1).
Workup:
Dilute with water, extract with EtOAc. Wash with brine to remove DMF/Succinimide.
Troubleshooting Logic Tree
Use this flow to diagnose post-experiment failures.
Figure 2: Diagnostic logic for isoxazoline synthesis failures.
References
Dimerization Mechanism: Huo, C., et al. (2003). "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study." Journal of the American Chemical Society, 125(50), 15420–15425.
Regioselectivity Overview: Aschwanden, P., et al. (2006). "Highly Active and Selective Catalysts for the Synthesis of Isoxazolines." Organic Letters, 8(11), 2437–2440.
Lewis Acid Catalysis: Kanemasa, S. (2002). "Metal-Assisted Stereocontrol of 1,3-Dipolar Cycloaddition Reactions." Synlett, 2002(09), 1371–1387.
Hypervalent Iodine Risks: Mendelsohn, B. A., et al. (2009). "Oxidative 1,3-Dipolar Cycloaddition of Aldoximes with Hypervalent Iodine." Organic Letters, 11(7), 1539–1542.
User Context: You are attempting to purify Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate .
The Core Challenge: This molecule is a "chemical chameleon." While the name implies a ketone (5-oxo), it exists in a dynamic equilibrium with its enol tautomer, Methyl 5-hydroxyisoxazole-3-carboxylate .
Because of the electron-withdrawing ester group at position 3, the proton at position 4 is highly acidic (
approx. 4.0–5.5).[1] On standard silica gel, this compound ionizes, interacting strongly with silanol groups (), resulting in severe streaking (tailing) , poor recovery, and co-elution with impurities.
The Solution: You must treat this purification not as a standard organic separation, but as the chromatography of a weak acid. The mobile phase must be acidified to suppress ionization.
Standard Operating Procedure (The "Happy Path")
Do not use standard Hexane/Ethyl Acetate without modification. Follow this optimized protocol to ensure a tight, symmetrical band.
Phase 1: Mobile Phase Optimization
Parameter
Recommendation
Technical Rationale
Base Solvent System
Dichloromethane (DCM) / Methanol (MeOH)
The compound is polar. DCM provides better solubility than Hexane, reducing precipitation on the column head.
Gradient Range
0% 5% MeOH in DCM
Isoxazolones are highly polar; they elute early in MeOH gradients.
The Critical Modifier
0.5% to 1.0% Acetic Acid (AcOH)
Mandatory. Lowers the pH of the eluent below the of the isoxazole, forcing it into its neutral (protonated) state.
Alternative Modifier
Formic Acid (0.1%)
Use if Acetic Acid interferes with UV detection or subsequent steps (easier to remove).
Phase 2: Column Preparation
Slurry Packing: Slurry the silica gel in the acidified mobile phase . This neutralizes "hot spots" (basic impurities) on the silica surface before the sample touches it.
Equilibration: Flush the column with 2-3 column volumes (CV) of the starting acidified solvent.
Sample Loading:
Preferred:Dry Loading. Dissolve crude in minimal MeOH/DCM, add silica (1:5 ratio), rotovap to dryness, and load the powder.
Why? Wet loading often leads to precipitation when the concentrated sample hits the non-polar starting solvent.
Troubleshooting Decision Logic
Use the following logic flow to diagnose purification failures before they happen.
Figure 1: Decision matrix for optimizing the mobile phase based on Thin Layer Chromatography (TLC) behavior.
Frequently Asked Questions (Troubleshooting)
Q1: "I added acid, but my compound is still decomposing on the column. Why?"
Diagnosis: The silica gel might still be too active, or the residence time is too long.
Corrective Action:
Switch Stationary Phase: Use Diol-functionalized silica . It is less acidic and less prone to hydrogen bonding than bare silica, making it gentler on tautomeric heterocycles.
Speed: Perform "Flash" chromatography literally—fast. Do not let the compound sit on the silica overnight.
Temperature: If the ester is hydrolyzing (turning into the carboxylic acid), run the column in a cold room (
) or use ice-jacketed columns.
Q2: "I see two spots on TLC that merge into one after purification. Is my product impure?"
Diagnosis: Likely Tautomer Separation .
Explanation: On silica, the keto and enol forms can sometimes separate slightly due to different interactions with the stationary phase. In solution (NMR), they equilibrate fast.
Verification:
Take the two spots separately.
Run a 2D-TLC (Run once, rotate plate 90 degrees, run again).
Result: If Spot A generates Spot B and vice versa on the second run, they are tautomers of the same compound. Pool them together.
Q3: "The product co-elutes with a byproduct even with acid. What now?"
Diagnosis: Overlapping
or similar polarity.
Corrective Action: Change the Selectivity Mechanism .
If using DCM/MeOH (Acidified) : Switch to Toluene/Acetone (Acidified) . Toluene interacts with the
-system of the isoxazole ring differently than DCM.
Advanced: Use Reverse Phase (C18) chromatography.[2]
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Benefit: C18 relies on hydrophobicity, not silanol interactions, often resolving polar heterocycles perfectly.
Advanced Workflow: Reverse Phase Option
If normal phase silica fails repeatedly, use this C18 workflow.
Figure 2: Alternative Reverse Phase (C18) workflow for stubborn purification cases.
References
Katritzky, A. R.; Pozharskii, A. F.Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon: Oxford, 2000. (General reference for tautomerism in 5-isoxazolones).
Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[1] Tetrahedron Letters, 2018.[1] (Establishing acidity of activated CH-acids).
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides, 2018.[3] (Silanol interaction mechanisms).
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, 2025. (Acidification strategies).
Isoxazol-5(4H)-one Stability Support Center: Troubleshooting & Protocols
Welcome to the Technical Support Center for 5-oxo-4,5-dihydroisoxazole derivatives (commonly referred to as isoxazol-5(4H)-ones). As a Senior Application Scientist, I have designed this guide to address the most critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-oxo-4,5-dihydroisoxazole derivatives (commonly referred to as isoxazol-5(4H)-ones). As a Senior Application Scientist, I have designed this guide to address the most critical stability bottlenecks researchers face when synthesizing, isolating, and testing these highly reactive heterocycles.
The isoxazol-5(4H)-one scaffold is a privileged structure in drug discovery, but its intrinsic chemical properties—specifically a weak N-O bond and an acidic C4-H proton—make it highly susceptible to degradation[1]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compounds.
Part 1: Core Stability Mechanisms & Troubleshooting (FAQ)
Q1: Why do my 5-oxo-4,5-dihydroisoxazole derivatives rapidly degrade during basic workup or liquid-liquid extraction?The Causality: The isoxazol-5(4H)-one ring possesses an intrinsically weak N-O bond with a Bond Dissociation Energy (BDE) of approximately 151 kcal/mol[1]. When exposed to basic conditions (e.g., saturated NaHCO₃ washes) or strong nucleophiles, the highly acidic C4-H bond is deprotonated. This triggers an immediate cascade: nucleophilic attack or deprotonation induces N-O bond cleavage (ring opening), which is rapidly followed by irreversible decarboxylation (loss of CO₂) to form acyclic degradation products like acrylonitriles[1][2].
The Fix: Never use basic aqueous solutions during your workup. Maintain neutral or mildly acidic conditions (e.g., dilute Trifluoroacetic acid (TFA) or plain brine) to keep the nitrogen atom protonated and the ring intact[2].
Q2: How can I prevent thermal degradation during the multicomponent synthesis of these derivatives?The Causality: Elevated temperatures provide the kinetic energy required to overcome the activation barrier for ring-opening (calculated at ~40.7 kcal/mol for certain nucleophilic ring-openings)[2]. If the C4 position is unsubstituted, thermal stress exacerbates tautomerization to a less stable oxime intermediate, accelerating decomposition[1].
The Fix: Abandon traditional reflux methods. Transition to room-temperature, green-chemistry protocols. Recent methodologies prove that 3,4-disubstituted isoxazol-5(4H)-ones can be synthesized in high yields (>85%) in aqueous media at 25 °C using mild catalysts like amine-functionalized cellulose or urea[3][4].
Q3: I am observing multiple peaks in my NMR spectrum, but LC-MS shows a single mass. Is my compound degrading in the NMR tube?The Causality: This is rarely degradation; it is a classic manifestation of tautomerism. 5-oxo-4,5-dihydroisoxazoles exist in a dynamic equilibrium of three tautomeric forms: the CH-form (isoxazol-5(4H)-one), the NH-form (isoxazol-5(2H)-one), and the OH-form (isoxazol-5-ol)[1]. The dominant species depends heavily on solvent polarity and hydrogen-bonding capacity.
The Fix: To validate that your compound is intact, acquire the NMR in a non-polar, non-hydrogen-bonding solvent (e.g., switch from DMSO-
to CDCl₃). If the peak ratios shift but the LC-MS mass remains identical, you are observing tautomerism, not degradation.
Q4: What is the expected aqueous half-life of these compounds when used in biological assays?The Causality: In physiological buffers (pH 7.4), stability is dictated by the C3/C4 substitution pattern. For example, highly conjugated 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole derivatives (utilized as Human Neutrophil Elastase inhibitors) exhibit an aqueous half-life (
) of approximately 8.9 hours[5]. Degradation here is driven by slow hydrolysis of the exocyclic carbonyl.
The Fix: Never store these compounds in aqueous buffers overnight. Prepare concentrated stock solutions in anhydrous DMSO and dilute into your aqueous assay buffer immediately before initiating the experiment.
Part 2: Visualizing the Degradation Pathway
Understanding the logical flow of degradation is critical for designing stable experimental conditions. The diagram below illustrates the base-catalyzed ring-opening cascade.
Figure 1: Mechanism of base-induced degradation and N-O bond cleavage in isoxazol-5(4H)-ones.
Part 3: Quantitative Stability Data
To aid in experimental planning, the following table summarizes the stability profiles and primary degradation pathways of various isoxazol-5-one derivatives under specific environmental conditions.
SOP: Room-Temperature Synthesis and Isolation of Stable Isoxazol-5(4H)-ones
This protocol is a self-validating system designed to completely circumvent thermal and base-catalyzed degradation pathways.
Phase 1: Reaction Setup
In a 50 mL round-bottom flask, combine the
-keto ester (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and the appropriate aldehyde (1.0 eq) in 10 mL of deionized water[3].
Add a mild, green catalyst such as amine-functionalized cellulose (approx. 14 mg per mmol) or urea[3][4].
Phase 2: Incubation & Monitoring
3. Stir the heterogeneous mixture at room temperature (20–25 °C) for 2–4 hours.
Self-Validation Check: If the reaction mixture turns dark brown or black, thermal hot-spots or localized basicity has caused degradation. The mixture should remain a pale yellow/white suspension.
Phase 3: Isolation (Critical Step)
4. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
5. Crucial: Wash the combined organic layers with saturated NaCl (brine) only. Do not use saturated NaHCO₃.
Self-Validation Check: If the organic layer effervesces (releases gas) during extraction, decarboxylation is actively occurring due to accidental basicity. Discard and restart.
Phase 4: Drying & Storage
6. Dry the organic layer over anhydrous Na₂SO₄.
7. Concentrate under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 40 °C to prevent thermal N-O cleavage.
8. Purge the vial with Argon gas and store the purified solid at -20 °C to prevent moisture-induced hydrolysis.
Figure 2: Optimized workflow for the synthesis and isolation of stable isoxazol-5(4H)-ones.
References
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose
Source: MDPI
URL:[Link]
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
The proposed mechanism for the synthesis of isoxazol-5(4H)-ones by the urea catalyst
Source: ResearchGate
URL:[Link]
Novel donor-acceptor systems bearing isoxazol-5-one core
Source: ResearchGate
URL:[Link]
409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL
Source: DOI.org / Targets in Heterocyclic Systems
URL:[Link]
Technical Support Center: Isoxazole Synthesis (Cycloaddition Step)
Welcome to the Advanced Synthesis Support Module. Current Status: Online | Tier: Senior Application Scientist Topic: Troubleshooting 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Introduction You are likely here bec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Module.Current Status: Online | Tier: Senior Application Scientist
Topic: Troubleshooting 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)
Introduction
You are likely here because your isoxazole synthesis—specifically the [3+2] cycloaddition between a nitrile oxide and an alkyne—is failing to meet yield or purity specifications.
This reaction is governed by a ruthless kinetic competition: the desired cross-reaction (nitrile oxide + alkyne) vs. the parasitic dimerization (nitrile oxide + nitrile oxide). As your Senior Application Scientist, I will guide you through stabilizing this dipole, controlling its regioselectivity, and suppressing the formation of furoxan byproducts.
Module 1: Reactivity & Yield Optimization
"My yield is low, and I see a massive non-polar spot on my TLC."
The Core Problem: Furoxan Dimerization
Nitrile oxides are high-energy dipoles. If they accumulate in solution without immediately finding a dipolarophile (alkyne), they will dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This is the #1 cause of low yields.
The Kinetic Fix:
You must maintain a low steady-state concentration of the nitrile oxide while keeping the alkyne concentration high.
Protocol: The "High-Dilution" Syringe Pump Method
Standard thermal generation via Hydroximoyl Chloride (NCS/Et3N method)
Vessel A (Reaction Pot): Dissolve your Alkyne (1.2 equiv) in DCM or DMF. Add Triethylamine (1.2 equiv) . Stir vigorously.
Vessel B (Syringe): Dissolve your Hydroximoyl Chloride (pre-generated from oxime + NCS) in a significant volume of solvent.
Execution: Add the contents of Vessel B to Vessel A slowly over 4–8 hours using a syringe pump.
Why? This ensures that as soon as a molecule of nitrile oxide is generated (by the base in Vessel A), it is statistically more likely to collide with the excess Alkyne than with another Nitrile Oxide.
Visualizing the Kinetic Competition
Caption: Kinetic competition between the desired cycloaddition (Green) and the parasitic dimerization to Furoxan (Red).
Module 2: Regioselectivity Control
"I'm getting a mixture of 3,5- and 3,4-isomers."
The Science: FMO Theory & Sterics
In a standard thermal reaction, regioselectivity is dictated by the electronic gap between the HOMO of the alkyne and the LUMO of the nitrile oxide (or vice versa).
Steric Rule: The bulky group of the nitrile oxide generally prefers to be anti to the bulky group of the alkyne, favoring the 3,5-disubstituted isomer.
Electronic Rule: However, electron-withdrawing groups on the alkyne can perturb this, leading to mixtures (e.g., 60:40 ratios).
The Solution: Catalysis vs. Conditions
To force a single isomer, you must move beyond simple thermal heating.[1][2]
Variable
Thermal Conditions
Copper(I) Catalysis (CuAAC Analog)
Mechanism
Concerted [3+2] Cycloaddition
Stepwise Metallacycle Intermediate
Major Product
Mixture (Favors 3,5 slightly)
Exclusively 3,5-Disubstituted
Reaction Time
Slow (Hours to Days)
Fast (Minutes to Hours)
pH Sensitivity
Base required for generation
Base required + Cu sensitivity
Key Reference
Huisgen et al.
Fokin/Sharpless (2005) [1]
Troubleshooting Flowchart: Regioselectivity
Caption: Decision matrix for selecting the correct catalytic system based on the desired regioisomer.
Module 3: Common Impurities & "Dirty NMR"
Q: "I see a peak at ~9-10 ppm and my product is contaminated."A: This is likely the aldehyde resulting from the hydrolysis of your oxime or hydroximoyl chloride.
Cause: Wet solvents. The chlorination step (NCS) generates HCl. If water is present, the acidic environment hydrolyzes the oxime back to the aldehyde.
Fix: Use anhydrous DMF or DCM. Add molecular sieves to the reaction vessel.
Q: "My chlorination (Oxime -> Cl-Oxime) isn't finishing."A: NCS (N-Chlorosuccinimide) can be slow.[3]
Pro-Tip: Add a catalytic amount of pyridine or DMF (if using DCM) to activate the NCS.
Alternative: Use Chloramine-T [2].[4][5] It acts as both the chlorinating agent and the base, often allowing for a cleaner "one-pot" reaction in alcohols/water.
Module 4: Safety & Process
CRITICAL WARNING:
Nitrile oxides are metastable. Furoxans are energetic materials.
Never isolate low-molecular-weight nitrile oxides neat. They can detonate.
Exotherm: The cycloaddition is exothermic. On a scale >1g, use active cooling during the addition of the base.
References
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[6] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
Chatterjee, A., et al. (2012).[4] Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules.[4] Maynooth University Research Archive.
Grecian, S., & Fokin, V. V. (2008).[7] Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes.[4][7] Angewandte Chemie International Edition, 47(43), 8285-8287.
Organic Chemistry Portal. Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
Technical Support Center: Alternative Catalysts for Dihydroisoxazole Formation
Welcome to the Technical Support Center for dihydroisoxazole (also known as 2-isoxazoline) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternativ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for dihydroisoxazole (also known as 2-isoxazoline) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems for this important heterocyclic scaffold. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides for common experimental hurdles, and detailed, step-by-step protocols. Our goal is to provide not just procedural instructions, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Beyond traditional methods, what are the main classes of alternative catalysts for dihydroisoxazole synthesis?
A1: The synthesis of dihydroisoxazoles, typically via 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, can be effectively catalyzed by several classes of compounds beyond the classical thermal methods. These include:
Copper Catalysts: Both Cu(I) and Cu(II) salts have proven to be effective. For instance, Cu(II) acetate, in conjunction with a tertiary amine, can facilitate the condensation of primary nitroalkanes with alkenes.[1][2] Copper(I) iodide (CuI) is particularly useful in multi-component reactions for synthesizing complex dihydroisoxazoles.[3] Copper nitrate has also been employed in cycloaddition reactions.[4]
Lewis Acids: Various Lewis acids can catalyze the 1,3-dipolar cycloaddition. Chiral Lewis acids, such as those derived from 3,3'-diaryl-BINOL-AlMe complexes, are instrumental in achieving high enantioselectivity in reactions involving nitrones and electron-rich alkenes.[5][6][7] Other Lewis acids like SnCl₄, ZnCl₂, and ZrCl₄ have also been shown to enhance the efficiency of nitrile oxide generation and subsequent cycloaddition.[8][9]
Organocatalysts: Acid catalysts like p-toluenesulfonic acid (p-TsOH) offer a metal-free alternative. p-TsOH participates in the 1,3-dipolar cycloaddition of α-nitroketones with dipolarophiles to yield dihydroisoxazoles.[10][11]
Heterogeneous Catalysts: Modified calcium oxide (CaO) serves as a solid basic catalyst for the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole, offering advantages in terms of catalyst recovery and reuse.[12]
Silver Catalysts: Silver nitrate adsorbed on silica gel has been used for the regiospecific cyclization of O-propargylic hydroxylamines to form 4,5-dihydroisoxazoles.[13]
Q2: How do Lewis acid catalysts enhance the enantioselectivity of dihydroisoxazole formation?
A2: Chiral Lewis acids play a crucial role in asymmetric synthesis by creating a chiral environment around the reactants. In the context of dihydroisoxazole formation from nitrones and alkenes, the chiral Lewis acid coordinates to the nitrone's oxygen atom. This coordination activates the nitrone and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the alkene.[5] The chiral ligands on the Lewis acid create a sterically hindered environment, forcing the alkene to approach the nitrone from a specific face (re or si), thus leading to the preferential formation of one enantiomer.[5][7]
Q3: What is the primary role of a base in copper-catalyzed dihydroisoxazole synthesis from nitroalkanes?
A3: In copper-catalyzed reactions involving primary nitroalkanes and alkenes, a base is essential for the initial deprotonation of the nitroalkane to form a nitronate anion. This is a crucial step in the in-situ generation of the nitrile oxide intermediate, which then undergoes the 1,3-dipolar cycloaddition with the alkene. While a base like triethylamine alone may not be sufficient to promote the reaction with unactivated nitroalkanes, the combination of a copper(II) catalyst and a base significantly enhances the reaction rate.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dihydroisoxazoles using alternative catalysts.
Problem 1: Low or No Product Yield
Potential Cause
Suggested Solution
Scientific Rationale
Catalyst Inactivity
Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For heterogeneous catalysts, ensure proper activation.
Many catalysts, especially metal-based ones, can be deactivated by air, moisture, or impurities.
Inefficient Nitrile Oxide Generation
For reactions involving in-situ nitrile oxide formation, optimize the conditions for its generation (e.g., temperature, base strength, dehydrating agent).[8][9]
The rate of the overall reaction is often dependent on the efficient formation of the reactive nitrile oxide intermediate.
Poor Substrate Reactivity
For electron-deficient alkenes, a more reactive nitrone or nitrile oxide precursor may be needed. Conversely, electron-rich alkenes are preferred for inverse-electron demand cycloadditions.[5][7]
The electronic properties of both the 1,3-dipole and the dipolarophile significantly influence the reaction kinetics.
Incorrect Reaction Temperature
Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to byproduct formation or catalyst degradation.[14]
Temperature affects both the rate of the desired reaction and potential side reactions.
Problem 2: Formation of Undesired Side Products (e.g., Furoxans)
Potential Cause
Suggested Solution
Scientific Rationale
Nitrile Oxide Dimerization
Generate the nitrile oxide in situ at low concentrations. This can be achieved by slow addition of the nitrile oxide precursor to the reaction mixture containing the alkene.[14]
Nitrile oxides are prone to dimerization to form furoxans, especially at higher concentrations. Keeping the concentration of the free nitrile oxide low minimizes this side reaction.
Substrate Decomposition
Ensure the stability of starting materials under the reaction conditions. If necessary, use milder catalysts or reaction conditions.
Some substrates may not be stable to the catalyst, temperature, or other reagents used, leading to decomposition and the formation of various byproducts.
Problem 3: Poor Regio- or Diastereoselectivity
Potential Cause
Suggested Solution
Scientific Rationale
Lack of Stereocontrol
For enantioselective reactions, use a chiral Lewis acid catalyst and optimize the chiral ligand.[5][6][7] The solvent and temperature can also influence stereoselectivity.[5]
The chiral catalyst creates a defined three-dimensional space that directs the approach of the reactants, leading to the preferential formation of one stereoisomer.
Ambiguous Regiochemical Control
The regioselectivity is governed by both steric and electronic factors of the reactants. Modifying the substituents on the nitrile oxide or the alkene can favor one regioisomer over the other. The choice of catalyst can also influence regioselectivity.
Frontier Molecular Orbital (FMO) theory can often predict the favored regioisomer based on the orbital coefficients of the HOMO of the alkene and the LUMO of the nitrile oxide (or vice versa).[15]
Experimental Protocols
Protocol 1: Copper(II)-Catalyzed Synthesis of 4,5-Dihydroisoxazoles from Primary Nitroalkanes
This protocol is adapted from the work of Machetti and coworkers.[1]
Materials:
Primary nitroalkane (1.0 mmol)
Alkene (1.2 mmol)
Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%)
Triethylamine (Et₃N, 1.5 mmol)
Chloroform (CHCl₃, 5 mL)
Procedure:
To a stirred solution of the primary nitroalkane and the alkene in chloroform, add triethylamine.
Add copper(II) acetate to the mixture.
Heat the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the desired 4,5-dihydroisoxazole.
Causality: The combination of copper(II) acetate and triethylamine is crucial for the reaction to proceed with aliphatic nitro compounds, which are unreactive with the base alone.[1] The copper catalyst facilitates the dehydration step in the formation of the nitrile oxide intermediate.
In a reaction vial, dissolve the α-nitroketone and the alkene in acetonitrile.
Add p-toluenesulfonic acid to the solution.
Stir the mixture at 80 °C.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, directly purify the reaction mixture by flash chromatography (eluting with ethyl acetate/petroleum ether) to yield the desired dihydroisoxazole.
Causality: p-TsOH acts as a Brønsted acid catalyst, promoting the conversion of the α-nitroketone into a nitrile oxide intermediate, which then undergoes cycloaddition with the alkene.[11] This method provides a cost-effective and metal-free alternative.
Data Summary
Table 1: Comparison of Catalytic Systems for Dihydroisoxazole Synthesis
General Workflow for Catalyst Screening in Dihydroisoxazole Synthesis
Caption: A generalized workflow for selecting and optimizing an alternative catalyst.
Proposed Mechanism for p-TsOH Catalyzed Dihydroisoxazole Formation
Caption: The proposed mechanistic pathway for the p-TsOH catalyzed reaction.[10][11]
References
Lv, X., et al. (2018). Cu(I)-Catalyzed Three-Component Reaction of Diazo Compound with Terminal Alkyne and Nitrosobenzene for the Synthesis of Trifluoromethyl Dihydroisoxazoles. Organic Letters, 20(15), 4843–4847. [Link]
Chemical Communications (RSC Publishing). The copper-catalyzed synthesis of dihydrooxazoles from α,β-unsaturated ketoximes and activated ketones. [Link]
Cecchi, L., De Sarlo, F., & Machetti, F. (2008). Synthesis of 4,5‐Dihydroisoxazoles by Condensation of Primary Nitro Compounds with Alkenes by Using a Copper/Base Catalytic System. Chemistry – A European Journal, 14(26), 7903-7912. [Link]
Miao, Y. Q., Zhang, X. Q., & Liu, C. Y. (2015). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Journal of the Chemical Society of Pakistan, 37(4), 739-745. [Link]
Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2548. [Link]
Reddy, D. S., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10911-10926. [Link]
Simonsen, K. B., et al. (1999). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 121(16), 3845–3853. [Link]
Miao, Y. Q., Zhang, X. Q., & Liu, C. Y. (2015). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Journal of the Chemical Society of Pakistan, 37(4), 739-745. [Link]
Jørgensen, K. A., et al. (2000). Catalytic enantioselective 1,3-dipolar cycloaddition reactions of cyclic nitrones: a simple approach for the formation of optically active isoquinoline derivatives. The Journal of Organic Chemistry, 65(26), 9080-9084. [Link]
Varma, R. S. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 114. [Link]
Simonsen, K. B., et al. (1999). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 121(16), 3845–3853. [Link]
Request PDF. (2025). ChemInform Abstract: The Chemistry of 2,3-Dihydroisoxazole Derivatives. [Link]
Request PDF. (2025). A New Organocatalyst for 1,3-Dipolar Cycloadditions of Nitrones to ??,??-Unsaturated Aldehydes. [Link]
Scilit. (n.d.). Copper nitrate-mediated synthesis of 3-aryl isoxazolines and isoxazoles from olefinic azlactones. [Link]
Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2548. [Link]
Google Patents. (2019). 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use.
Who we serve. (n.d.). Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. [Link]
Rsc.org. (n.d.). Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3. [Link]
ResearchGate. (n.d.). Approach for the synthesis of dihydrooxazoles and oxazoles. [Link]
ResearchGate. (2025). (PDF) Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. [Link]
ResearchGate. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. [Link]
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). [Link]
ResearchGate. (2025). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. [Link]
ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]
PubMed Central. (n.d.). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. [Link]
ScienceDirect. (n.d.). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link]
Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
PubMed Central. (n.d.). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. [Link]
SciELO México. (n.d.). Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide. [Link]
PubMed. (2008). Mechanistic studies on the catalytic asymmetric Mannich-type reaction with dihydroisoquinolines and development of oxidative Mannich-type reactions starting from tetrahydroisoquinolines. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. [Link]
Google Patents. (2017).
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
Google Patents. (n.d.). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: ISOX-SYN-005
Subject: Solvent Effects, Tautomerism, and Troubleshooting in Isoxazol-5-one Synthesis
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Reaction:
The synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is classically achieved via the cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Hydroxylamine (NH₂OH) .
The Solvent Problem:
Unlike standard organic transformations where solvent merely acts as a medium, in isoxazolone synthesis, the solvent plays three active mechanistic roles:
Solubility Mismatch: DMAD is lipophilic; Hydroxylamine hydrochloride is hydrophilic. The solvent must bridge this phase gap.
Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the CH-form (4H), NH-form (2H), and OH-form (aromatic). The solvent polarity dictates which form dominates, often leading to "false positive" failure analysis during NMR checks.
Transition State Stabilization: The reaction proceeds via a zwitterionic intermediate. Protic solvents accelerate this but risk competing hydrolysis (saponification) of the ester.
Critical Protocol: The "Golden Path" Workflow
This protocol is optimized for Methanol (MeOH) as the primary solvent. It balances solubility, reaction rate, and ease of crystallization.
Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)
Solvent: Methanol (HPLC Grade) + Water (Milli-Q)
Step-by-Step Methodology:
Preparation of Nucleophile (In-Situ):
Dissolve NH₂OH·HCl (1.1 equiv) in a minimum amount of Water (e.g., 2 mL per gram).
Add NaOAc (1.1 equiv) to buffer the solution and release the free nucleophile.
Dilute with Methanol (10 volumes relative to DMAD).
Why? Free hydroxylamine is unstable.[2] Generating it in situ in a MeOH/Water mix ensures safety and solubility.
Controlled Addition (The Exotherm):
Cool the solution to 0–5 °C .
Add DMAD (1.0 equiv) dropwise over 30 minutes.
Critical: Maintain temperature <10 °C. Higher temperatures promote the hydrolysis of the methyl ester to the carboxylic acid.
Reaction & Workup:
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Precipitation: The product, Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, is less soluble in the reaction mixture than the starting materials. It often precipitates as a white solid upon concentrating the methanol or adding excess water.
Filtration: Filter the solid and wash with cold water/methanol (9:1 ratio).
Recrystallization:
If the product oils out, recrystallize from hot Ethanol or Ethyl Acetate/Hexane .
Troubleshooting Dashboard (FAQ)
Issue 1: "My NMR spectrum looks wrong. I see a singlet at ~5.0 ppm in CDCl₃, but it disappears in DMSO-d₆."
Diagnosis:Solvent-Dependent Tautomerism.
You have likely synthesized the correct compound, but the solvent is shifting the equilibrium.
In CDCl₃ (Non-polar): The CH-form (4H) is favored. You will see a singlet for the CH₂ protons at position 4.
In DMSO-d₆ (Polar Aprotic): The NH-form (2H) or zwitterionic form is favored due to hydrogen bonding with the solvent. The CH₂ signal may vanish (exchangeable) or shift significantly to an alkene-like CH signal if the OH-form is present.
Action: Run the NMR in CDCl₃ to confirm the 4,5-dihydro structure.
Issue 2: "The product is an oil that won't solidify."
Diagnosis:Solvent Trapping / Impurities.
Isoxazolones are prone to "oiling out" if:
There is residual DMAD.
The solvent system is too rich in methanol during workup.
Action:
Evaporate the methanol completely.
Triturate the oil with Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Scratch the flask walls to induce nucleation.
Issue 3: "I lost the methyl ester group (M-14 peak in Mass Spec)."
Diagnosis:Hydrolysis.
You likely used too much water or allowed the reaction to get too hot (or too basic). The methyl ester hydrolyzed to the carboxylic acid.
Action:
Repeat the synthesis keeping T < 5 °C during addition.
Switch base to NaHCO₃ (milder) or ensure strictly stoichiometric NaOAc.
Use anhydrous Methanol if hydrolysis persists (requires filtering off NaCl precipitate).
Mechanistic & Solvent Visualization[7][11]
Diagram 1: Solvent-Dependent Tautomerism
This diagram illustrates why your analytical data changes based on the NMR solvent used.
Caption: Solvent-driven equilibrium between the CH-form (observed in Chloroform) and NH-form (observed in DMSO).
Diagram 2: Synthesis Workflow & Solvent Decision Tree
Caption: Decision tree highlighting Methanol/Water as the optimal solvent system over non-polar alternatives.
Solvent Performance Data
Solvent System
Reaction Rate
Solubility of NH₂OH·HCl
Risk of Side Reactions
Yield Potential
MeOH / H₂O
Fast
High
Moderate (Hydrolysis)
High (85-95%)
Ethanol
Moderate
Moderate
Low
Good (70-80%)
Water (Pure)
Very Fast
High
High (Hydrolysis)
Moderate (Impure)
DCM / Toluene
Slow
Very Low
Low
Low (<40%)
References
Katritzky, A. R. (2010). Advances in Heterocyclic Chemistry. Academic Press. (Standard text for isoxazolone tautomerism mechanisms).
Pérez, M. A., et al. (2000). "Tautomerism of isoxazol-5-ones in solution." Journal of Organic Chemistry.
Beilstein Institute. (2022). "Solvent polarity effects on keto–enol equilibrium of 1,3-diketones and isoxazole synthesis." Beilstein Journal of Organic Chemistry.
ChemScene. (2024). "Product Data: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate." Chemical Safety & Data Sheets.
(Note: While specific page numbers for standard texts vary by edition, the general reactivity of DMAD with hydroxylamine is a foundational reaction in heterocyclic chemistry found in these authoritative sources.)
Diagnostic Workflow: Identifying Your Byproduct Pathway
Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and elim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and eliminate byproduct formation during the construction of isoxazole scaffolds.
Rather than simply providing reaction conditions, this guide deconstructs the kinetic and thermodynamic causality behind why byproducts form, empowering you to implement self-validating experimental protocols.
Before adjusting your reaction parameters, identify your primary synthetic route and the specific byproduct you are observing. The diagnostic flowchart below maps the root causes of common failures in both 1,3-dipolar cycloadditions and Claisen condensations.
Workflow for diagnosing and resolving isoxazole synthesis byproducts.
Q1: I am attempting a 1,3-dipolar cycloaddition, but my LC-MS shows a massive peak corresponding to a dimeric byproduct. What is happening?
A1: You are observing the formation of a furoxan (a 1,2,5-oxadiazole N-oxide). This occurs because nitrile oxides are highly reactive and will readily dimerize with themselves if the concentration of your intended dipolarophile (the alkyne) is insufficient 1.
The Causality: Density functional theory (DFT) studies reveal that this dimerization is a stepwise process involving a dinitrosoalkene intermediate with significant diradical character 2. The rate of dimerization often outpaces the rate of cycloaddition, especially with electron-deficient alkyl alkynes 3.
The Fix: You must artificially suppress the steady-state concentration of the nitrile oxide. Generate it in situ by using a syringe pump to slowly add your base (to a hydroximoyl chloride) or your oxidant (to an aldoxime) directly into a solution containing an excess of the alkyne [[1]](). Alternatively, employing steric auxiliaries like benzotriazole substituents can physically block the diradical dimerization pathway while still allowing the alkyne to approach 4.
Q2: My Claisen condensation using an unsymmetrical 1,3-dicarbonyl and hydroxylamine is yielding a 1:1 mixture of regioisomers. How can I force regioselectivity?
A2: The classic Claisen isoxazole synthesis suffers from poor selectivity because hydroxylamine can attack either of the two electrophilic carbonyl carbons on an unsymmetrical 1,3-dicarbonyl 5.
The Causality: The initial nucleophilic attack is governed by subtle steric and electronic differences between the two carbonyls, which are rarely distinct enough to provide >90% selectivity.
The Fix: Convert your 1,3-dicarbonyl into a β-enamino diketone prior to adding hydroxylamine. The enamine nitrogen acts as a highly directing leaving group, forcing the hydroxylamine to attack the adjacent carbon exclusively, granting you total regiochemical control to access specific 4,5-disubstituted or 3,4,5-trisubstituted isoxazoles 5.
Q3: I am getting a 5-isoxazolone byproduct instead of my desired 3-substituted isoxazole. What went wrong?
A3: This is a classic pH-dependent divergence.
The Causality: The pH of the reaction medium dictates the tautomeric state and the subsequent dehydration pathway of the oxime intermediate. Neutral or basic conditions facilitate the formation of the isomeric 5-isoxazolone [[1]]().
The Fix: Strictly control your pH. Acidic conditions strongly favor the dehydration pathway that leads to the desired 3-substituted aromatic isoxazole [[1]](). Use a buffered acidic system or a specific acid catalyst (e.g., acetic acid or BF₃·OEt₂) to drive the reaction to completion.
Quantitative Data: Impact of Reaction Conditions on Byproduct Formation
The table below summarizes empirical data highlighting how specific parameter shifts directly manipulate the kinetic competition between desired products and byproducts.
Synthesis Pathway
Substrates
Critical Condition
Desired Isoxazole Yield
Major Byproduct
Byproduct Yield
Mechanistic Driver
1,3-Dipolar Cycloaddition
Aryl aldoxime + Alkyne
Rapid oxidation (0.057 M, PIDA)
60%
Furoxan
20%
High local [nitrile oxide] drives diradical dimerization 6.
Base/Neutral pH favors alternative dehydration pathway 1.
Claisen Condensation
β-enamino diketone + NH₂OH
Acidic pH, EtOH, Room Temp
82%
Regioisomer
<5%
Enamine acts as a highly specific directing leaving group 5.
Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Protocol for Furoxan-Free 1,3-Dipolar Cycloaddition
This protocol utilizes a kinetic bottleneck to ensure the alkyne is always in vast excess relative to the reactive nitrile oxide intermediate.
Preparation: In a dry round-bottom flask under N₂, dissolve the terminal alkyne (1.5 eq.) and the hydroximoyl chloride precursor (1.0 eq.) in anhydrous dichloromethane (DCM).
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to lower the thermal kinetic energy available for the dimerization activation barrier.
Slow Addition: Load triethylamine (1.1 eq.) dissolved in DCM into a syringe pump. Set the addition rate to deliver the base over a minimum of 4 hours.
Causality: The base dehydrohalogenates the hydroximoyl chloride to form the nitrile oxide. Slowing this step ensures the nitrile oxide is consumed by the alkyne the moment it is generated.
Validation Checkpoint: At t=2 hours, take a TLC aliquot. You should observe the gradual appearance of the isoxazole product spot without the highly UV-active, non-polar furoxan spot running near the solvent front. If furoxan is visible, decrease the syringe pump rate by 50%.
Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete consumption of any residual nitrile oxide.
SOP 2: Regioselective Cyclocondensation via β-Enamino Diketones
This protocol replaces the chaotic dual-electrophile system of a standard 1,3-dicarbonyl with a directed, single-pathway cyclization.
Substrate Setup: Dissolve the synthesized β-enamino diketone (0.5 mmol) in 4 mL of absolute ethanol 5.
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 0.6 mmol, 1.2 eq.) directly to the stirring solution at room temperature.
pH Control: Do not add an external base. The inherent acidity of the hydrochloride salt provides the exact mildly acidic environment required to favor the formation of the 3-substituted isoxazole over the 5-isoxazolone byproduct 1.
Validation Checkpoint: Monitor via LC-MS. The reaction proceeds through a distinct oxime intermediate. You will see the mass of the enamino diketone disappear, replaced by the oxime intermediate mass, which then subsequently dehydrates to the final isoxazole mass.
Isolation: Once the intermediate is fully consumed, remove the ethanol in vacuo, resuspend in ethyl acetate, and wash with water to remove the extruded amine byproduct and unreacted hydroxylamine.
References
BenchChem.
PMC.
ConnectSci. "Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary." connectsci.au.
MDPI. "Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids." mdpi.com.
RSC. "Organic & Biomolecular Chemistry." rsc.org.
ResearchGate. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
Technical Support Center: Scale-Up Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Welcome to the Technical Support Center. This hub provides drug development professionals and process chemists with authoritative, field-proven methodologies for the scale-up synthesis of Methyl 5-oxo-4,5-dihydroisoxazol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub provides drug development professionals and process chemists with authoritative, field-proven methodologies for the scale-up synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0).
Process Flow & Mechanistic Pathway
The synthesis of 5-oxo-4,5-dihydroisoxazole-3-carboxylates relies on the condensation of oxalacetate derivatives with hydroxylamine, a well-documented pathway in the development of isoxazole-containing therapeutics [1]. The diagram below outlines the critical path from raw materials to the isolated heterocyclic core.
Process workflow for the condensation and cyclization of dimethyl oxalacetate to the isoxazole core.
Standard Operating Procedure (SOP): 1-kg Pilot Scale
This protocol is engineered as a self-validating system to ensure reproducibility during scale-up.
Phase 1: Reagent Preparation & Condensation
Preparation: Suspend dimethyl oxalacetate sodium salt (1.0 eq, ~1.0 kg) in deionized water (7.0 L) within a jacketed reactor.
Buffering: Add sodium bicarbonate (1.1 eq) in portions. Causality: The bicarbonate acts as a buffer to neutralize the incoming hydroxylamine hydrochloride without creating a highly alkaline environment that would trigger retro-Claisen cleavage of the oxalacetate [2].
Nucleophilic Addition: Slowly add hydroxylamine hydrochloride (2.1 eq) over 120 minutes while maintaining the internal temperature at 20–25 °C. Causality: Slow addition controls the exothermic neutralization and CO₂ off-gassing, preventing localized pH drops that inhibit oxime formation.
Maturation: Stir the biphasic mixture at room temperature for 18 hours.
Phase 2: Acid-Driven Cyclization
5. Acidification: Slowly charge 1M HCl into the reactor until the internal pH drops below 2.0.
6. Validation Check: The aqueous phase must cease off-gassing, and a distinct color change/precipitation may occur. Causality: The highly acidic environment protonates the intermediate, driving the intramolecular ring closure to form the isoxazolone ring [3]. If bubbling persists, unreacted bicarbonate remains, and cyclization will be incomplete.
Phase 3: Workup & Isolation
7. Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 3.0 L).
8. Washing & Drying: Wash the combined organic layers with brine (2.0 L), dry over anhydrous MgSO₄, and filter.
9. Concentration: Evaporate the solvent under reduced pressure to yield the crude product, which can be recrystallized or used directly in downstream cross-coupling reactions.
Quantitative Process Parameters & Yield Data
To assist in tech transfer, the following table summarizes the shift in critical process parameters when moving from bench to pilot scale.
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Causality / Impact on Process
Addition Rate (NH₂OH)
5 minutes
120 minutes
Controls exotherm and CO₂ off-gassing; prevents reactor pressurization.
Agitation Speed
300 RPM (Magnetic)
150 RPM (Anchor)
Ensures adequate mass transfer in the biphasic slurry without sheer degradation.
Reaction Temperature
20 °C (Ambient)
20–25 °C (Jacketed)
Strict thermal control prevents retro-Claisen cleavage of the starting material.
Terminal pH (Cyclization)
pH < 2.0
pH < 2.0
Critical threshold to protonate the leaving group and force ring closure.
Expected Yield
65–70%
58–62%
Slight yield reduction at scale due to mass transfer limitations and extraction efficiency.
Troubleshooting Guide
Q: Why is my yield dropping significantly upon scaling up from 10g to 1kg?A: This is typically caused by poor heat transfer and pH gradients. The neutralization of NH₂OH·HCl by NaHCO₃ is exothermic and releases CO₂. At scale, inadequate mixing leads to foaming and localized acidic pockets, which hydrolyze the oxalacetate before the oxime can form.
Intervention: Utilize a jacketed reactor to strictly maintain 20–25 °C and implement subsurface addition of the hydroxylamine solution with high-shear agitation.
Q: How do I resolve persistent emulsions during the DCM extraction phase?A: The aqueous phase contains high concentrations of sodium chloride and bicarbonate salts, along with potentially unreacted polymeric byproducts that act as surfactants.
Intervention: Filter the biphasic mixture through a Celite pad before phase separation. Alternatively, add a small volume of saturated brine to increase the aqueous phase density, which forces a sharper phase boundary.
Q: The final product is contaminated with dimethyl oxalate. How did this happen?A: Dimethyl oxalacetate undergoes retro-Claisen cleavage if the pH becomes too alkaline during the initial reaction phase [2].
Intervention: Ensure the NaHCO₃ is fully dissolved and buffered before the oxalacetate is introduced, keeping the pH strictly between 7.0 and 7.5 during the condensation phase.
Q: Why is the cyclization step incomplete, leaving an open-chain oxime intermediate?A: Insufficient acidification. The ring closure requires a highly acidic environment to protonate the leaving group (water or methanol, depending on the tautomeric state).
Intervention: Verify that the terminal pH is strictly < 2.0 during the HCl addition step. Do not rely solely on volumetric equivalents; use a calibrated pH probe.
Frequently Asked Questions (FAQs)
Q: Can I substitute sodium bicarbonate with a stronger base like NaOH or KOH?A: No. Strong bases will cause rapid, localized spikes in pH (pH > 9), which immediately triggers the hydrolysis and retro-Claisen cleavage of the dimethyl oxalacetate precursor. The mild buffering capacity of NaHCO₃ is non-negotiable for this pathway.
Q: Is it possible to isolate the oxime intermediate before cyclization?A: While possible, it is highly discouraged at scale. The open-chain oxime intermediate is prone to degradation and complex tautomerization. In-situ cyclization via immediate acidification is the most efficient and stable route [1].
Q: How do I monitor the reaction progress in real-time?A: LC-MS is the gold standard. Monitor the disappearance of the oxalacetate mass and the appearance of the intermediate oxime mass during the 18-hour stir. Post-acidification, track the dehydration/loss of methanol mass that signifies successful ring closure.
References
Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 60(4), 1580-1590. URL: [Link]
Tasior, M., et al. (2021). Novel donor-acceptor systems bearing an isoxazol-5-one core. Arkivoc, 2021(2). URL: [Link]
US Patent 9403810B2. (2016). Carboxamide derivatives.
Reference Data & Comparative Studies
Validation
"structural validation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate"
This guide outlines the structural validation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , addressing the critical challenge of tautomeric ambiguity inherent to 3-substituted isoxazol-5-ones. Content Type: Publis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural validation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , addressing the critical challenge of tautomeric ambiguity inherent to 3-substituted isoxazol-5-ones.
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 3477-10-9 for ethyl analog ref) is not a static entity. Like many 3-substituted isoxazol-5-ones, it exists in a dynamic tautomeric equilibrium that varies by phase and solvent. A common error in drug development is misassigning the CH-form (4,5-dihydro) as the NH-form (2,5-dihydro) or the OH-form (3-hydroxy), leading to erroneous SAR (Structure-Activity Relationship) models.
This guide compares the "performance" of four validation methodologies—1D NMR, 2D NMR, X-ray Crystallography, and DFT —to provide a definitive protocol for structural assignment.
Tautomeric Landscape & Mechanistic Logic
Before validating, one must understand the equilibrium. The compound exists primarily in three forms. The "performance" of your validation depends on detecting the dominant form in your specific medium.
Figure 1: Tautomeric equilibrium of isoxazol-5-ones. The 4H-form (target) is often kinetically trapped or favored in non-polar media, while the 2H-form is thermodynamically stable in polar environments.
Comparative Analysis of Validation Methods
Method A: 1D
H NMR (Solvent Scan)
Performance: High Utility, Low Cost.
Verdict: The primary screening tool, but prone to misinterpretation without solvent variation.
Mechanism: The chemical shift of the proton(s) at position 4 is the diagnostic "fingerprint."
The Trap: In DMSO-
, the equilibrium often shifts rapidly to the NH-form, causing the characteristic CH signal to disappear or broaden, leading researchers to believe their product has decomposed.
Feature
CH-Form (Target)
NH-Form (Alternative)
OH-Form (Alternative)
Diagnostic Signal
Singlet (2H) at 3.5–4.0 ppm
Singlet (1H) at 5.0–6.5 ppm (Vinylic)
Broad Singlet (OH) > 10 ppm
Carbon Hybridization
(Methylene)
(Methine)
(Aromatic)
Preferred Solvent
CDCl, CCl
DMSO-, MeOH-
Highly polar/Basic media
Method B: Heteronuclear 2D NMR (
H-
C HSQC/HMBC)
Performance: Definitive.
Verdict: The "Gold Standard" for solution-state assignment.
Why it works: It bypasses the ambiguity of labile protons (NH/OH) by directly correlating the proton to its attached carbon.
Critical Experiment:
H-C HSQC.
If the proton at ~3.8 ppm correlates to a carbon at ~35-45 ppm , it is the CH-form (CH
).
If the proton at ~5.5 ppm correlates to a carbon at ~90-100 ppm , it is the NH-form (=CH).
Method C: Single Crystal X-ray Diffraction (SC-XRD)
Performance: Absolute (Solid State).
Verdict: Essential for regulatory filing but may not represent the solution-state bioactive conformation.
Observation: In the solid state, 3-ester-isoxazol-5-ones almost exclusively crystallize in the NH-form (2,5-dihydro) due to intermolecular hydrogen bonding (NH
O=C).
Warning: Obtaining an X-ray structure of the NH-form does not invalidate the presence of the CH-form in your reaction mixture.
Method D: DFT Computational Prediction
Performance: Supportive.
Verdict: Validates thermodynamic feasibility when experimental data is ambiguous.
Protocol: Calculate Gibbs Free Energy (
) of tautomers in implicit solvent models (PCM).
Expectation: The ester group at C3 is an Electron Withdrawing Group (EWG), which typically stabilizes the conjugated NH-form. However, in non-polar solvents, the dipole moment minimization often favors the CH-form.
Detailed Experimental Protocols
Protocol 1: The "Solvent Switch" NMR Validation
Use this protocol to confirm the presence of the 4,5-dihydro (CH) form.
Sample Preparation (Non-Polar): Dissolve 10 mg of the compound in 0.6 mL of CDCl
(dried over molecular sieves).
Expectation: Sharp singlet at
~3.8 ppm (CH).
Sample Preparation (Polar): Dissolve 10 mg of the compound in 0.6 mL of DMSO-
.
Expectation: Signal at
~3.8 ppm may diminish or shift to ~5.5-6.0 ppm (=CH) over time (minutes to hours) as the tautomeric equilibrium re-establishes.
Acquisition: Record
H NMR (min 400 MHz) immediately after dissolution.
Protocol 2: Synthesis of the Methyl Ester (Reference Standard)
Based on general isoxazolone synthesis methodologies [1, 2].
Reagents: Dimethyl acetylenedicarboxylate (DMAD) is not the starting material here. Use Methyl chlorooximidoacetate and Ethene (or equivalent dipolarophile) OR condensation of Hydroxylamine with Dimethyl malonate derivatives.
Preferred Route: Reaction of Methyl 3-chloro-3-(hydroxyimino)propanoate with a mild base to generate the nitrile oxide in situ, followed by cyclization.
Procedure:
Suspend hydroxylamine hydrochloride (1.1 eq) in water/ethanol.
Add Sodium Acetate (1.1 eq).
Add Methyl acetoacetate (or equivalent
-keto ester precursor) dropwise at 0°C.
Stir at Room Temperature for 4 hours.
Acidify with HCl to precipitate the product.
Purification: Recrystallize from Ethanol/Water. Note: Avoid silica chromatography if possible, as the acidity of silica can catalyze tautomerization or decomposition.
Structural Validation Decision Tree
Figure 2: Logical workflow for assigning the dominant tautomer in solution.
"Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate vs. other heterocyclic compounds in drug design"
Comparative Analysis of Heterocyclic Scaffolds Executive Summary: The "Chameleon" Scaffold In modern drug design, heterocycles are often categorized as either stable pharmacophores (e.g., pyridines, aromatic isoxazoles)...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Heterocyclic Scaffolds
Executive Summary: The "Chameleon" Scaffold
In modern drug design, heterocycles are often categorized as either stable pharmacophores (e.g., pyridines, aromatic isoxazoles) or reactive intermediates . Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (hereafter M5ODIC ) defies this binary. It functions as a "chameleon" scaffold—capable of serving as a stable carboxylic acid bioisostere in specific binding pockets while simultaneously offering unique reactivity profiles for diversity-oriented synthesis (DOS) that stable analogs like pyrazoles cannot match.
This guide objectively compares M5ODIC against its primary heterocyclic competitors—Pyrazolones , Fully Aromatic Isoxazoles , and Tetrazoles —focusing on electronic profiling, synthetic utility, and biological efficacy.
Structural & Electronic Profiling
To understand the utility of M5ODIC, we must first analyze its electronic landscape compared to its nitrogen-analog, the pyrazolone.
Tautomeric Versatility
Unlike fully aromatic isoxazoles, M5ODIC exists in a dynamic equilibrium. This tautomerism dictates its binding mode in active sites.
CH-form (Keto): Predominant in non-polar solvents; highly acidic at C4 (pKa ~ 5-6).
NH-form: Predominant in polar protic solvents; mimics the hydrogen-bonding donor capability of uracils.
OH-form (Enol): Aromatic character; mimics phenols or carboxylic acids.
Physicochemical Comparison
The following table contrasts M5ODIC with standard bioisosteres used in fragment-based drug discovery (FBDD).
Feature
M5ODIC (Isoxazol-5-one)
Pyrazolone
Tetrazole
Aromatic Isoxazole
H-Bond Donors
1 (NH-form)
2 (NH-form)
1
0
H-Bond Acceptors
3 (N, O, CO)
2 (N, CO)
4
2
Acidity (pKa)
High (C4-H ~5.8)
Moderate (~7-8)
High (~4.9)
None (Stable)
Metabolic Stability
Moderate (Ring opening potential)
High
High
Very High
Lipophilicity (LogP)
Variable (Tautomer dependent)
Low
Low
Moderate
Expert Insight: The high acidity of the C4 proton in M5ODIC allows it to form strong ionic interactions within basic pockets of enzymes (e.g., metalloproteases), a feature absent in fully aromatic isoxazoles.
Synthetic Utility: The "Masked" Synthon
While pyrazoles are often "dead-end" scaffolds (hard to modify once formed), M5ODIC acts as a chemical hub . The N-O bond is the "weak link" that allows for programmed ring transformations.
Divergent Synthesis Pathway
The diagram below illustrates how M5ODIC serves as a precursor for three distinct chemical classes, offering a distinct advantage in library generation.
Figure 1: Divergent synthetic pathways originating from the M5ODIC core. Unlike pyrazoles, the isoxazolone ring can be "unmasked" to form new heterocycles.
Performance Case Study: Sirtuin Inhibition
To demonstrate the biological performance of the isoxazol-5-one core versus the pyrazolone core, we examine the inhibition of Sirtuins (SIRT1/SIRT2) , a class of NAD+-dependent deacetylases involved in cellular aging and stress response.
Study Context:
Researchers compared analogs of Cambinol (a known SIRT inhibitor) by swapping its core ring system.[1][2]
Comparative Data (Isoxazolone vs. Pyrazolone)
Compound Core
Selectivity Profile
IC50 (SIRT1)
IC50 (SIRT2)
Mechanism
Pyrazolone
SIRT1 Selective
26 μM
>100 μM
H-Bond Donor (NH)
Isoxazol-5-one
SIRT2 Selective
>100 μM
13 μM
H-Bond Acceptor (Reversed)
Cambinol (Parent)
Non-selective
~50 μM
~50 μM
Mixed
Analysis:
The switch from Pyrazolone to Isoxazolone (M5ODIC core) reversed the selectivity.
Causality: The pyrazolone acts primarily as a hydrogen bond donor in the active site. The isoxazolone, existing largely in a form where the nitrogen is not protonated or the carbonyl is the dominant interactor, acts as a hydrogen bond acceptor.
Design Implication: If your target requires an H-bond acceptor in a narrow hydrophobic pocket, M5ODIC is superior to pyrazolone.
Experimental Protocol: C4-Functionalization
A critical requirement for using M5ODIC is the ability to functionalize the C4 position. Below is a validated protocol for a Knoevenagel Condensation , creating a 4-arylidene derivative. This reaction is faster and cleaner with M5ODIC than with pyrazolone equivalents due to higher C4 acidity.
Catalyst: Piperidine (0.1 equiv) or Citric Acid (Green chemistry variant)
Solvent: Ethanol or Water
Workflow (Standardized)
Preparation: Dissolve 1.0 mmol of M5ODIC in 5 mL of Ethanol.
Addition: Add 1.0 mmol of 4-Chlorobenzaldehyde.
Catalysis: Add 2 drops of piperidine.
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product usually precipitates out.
Validation (NMR): Look for the disappearance of the C4-methylene singlet (δ ~3.8 ppm) and the appearance of the vinylic proton (δ ~7.8 ppm).
Purification: Filter the precipitate and wash with cold ethanol. Recrystallization is rarely needed.
Mechanism of Action (DOT Visualization)
Figure 2: Step-wise mechanism of Knoevenagel condensation at the C4 position of M5ODIC.
Conclusion
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is not merely an alternative to pyrazoles; it is a complementary tool .
Use M5ODIC when: You need to reverse H-bond directionality (Donor
Acceptor), target SIRT2-like pockets, or require a scaffold that can be ring-opened later in the synthesis.
Use Pyrazoles when: You require absolute metabolic stability and H-bond donor capacity in a static aromatic core.
For researchers in fragment-based design, the M5ODIC scaffold offers a higher "return on investment" regarding synthetic diversity potential per unit of molecular weight.
References
Mederos, A., et al. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, 2014.
Gharehassanlou, S., & Kiyani, H. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose."[3] Molbank, 2024.
Pinho e Melo, T.M. "Isoxazol-5-ones: Unusual Heterocycles with Great Synthetic Potential." Current Organic Chemistry, 2005.
Ballatore, C., et al. "Carboxylic Acid Bioisosteres in Drug Design." ChemMedChem, 2013.
Comparative Analysis of Substituted Dihydroisoxazole Derivatives in Drug Discovery
Introduction: The Case for Conformational Flexibility As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic scaffolds to overcome target resistance and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Case for Conformational Flexibility
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic scaffolds to overcome target resistance and improve candidate pharmacokinetic profiles. The choice between a fully aromatic isoxazole and its partially saturated counterpart, the 4,5-dihydroisoxazole (isoxazoline), is a critical structural decision.
While planar isoxazoles offer excellent metabolic stability, substituted dihydroisoxazoles introduce a puckered, three-dimensional conformation. This sp³-hybridized geometry allows the molecule to occupy deeper, more complex binding pockets, often resulting in superior stereospecific interactions with bacterial ribosomes and inflammatory kinases. This guide objectively compares the performance of dihydroisoxazole derivatives against alternative scaffolds, providing actionable experimental protocols and mechanistic insights.
Mechanistic Insights: Isoxazole vs. Dihydroisoxazole
The fundamental causality behind the enhanced biological activity of dihydroisoxazoles lies in their 3D topography. Aromatic isoxazoles rely heavily on π-π stacking and hydrogen bonding within relatively flat binding sites. In contrast, the non-aromatic dihydroisoxazole ring projects its substituents into distinct spatial vectors.
For example, in the development of bipharmacophoric antibiotics, coupling a substituted oxazolidinone ring with a substituted dihydroisoxazole ring creates a highly potent agent against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) (1)[1]. The stereochemistry at the C-5' position of the isoxazoline ring is crucial; specific diastereomers bind with significantly higher affinity to the bacterial 50S ribosomal subunit than their planar isoxazole analogs[1].
Furthermore, in anti-inflammatory applications, specific 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivatives have been shown to effectively decrease the release of pro-inflammatory cytokines TNF-α and IL-6 by inhibiting the NF-κB and p38 MAPK signaling pathways (2)[2]. The 3D structure allows for more favorable interactions with the allosteric sites of these kinases, a feat difficult to achieve with rigid planar rings[2].
Modulation of NF-κB and p38 MAPK inflammatory pathways by dihydroisoxazoles.
Comparative Efficacy Analysis
To quantify these mechanistic advantages, we must evaluate the in vitro performance of these scaffolds across distinct therapeutic domains. The table below summarizes comparative experimental data highlighting the superiority of the dihydroisoxazole core in specific applications.
Trichloromethyl group enhances lipophilicity and penetration[3].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of dihydroisoxazole derivatives. Every step is designed as a self-validating system to eliminate false positives.
Protocol 1: Aqueous Synthesis of 5-Trichloromethyl-4,5-dihydroisoxazoles
Causality: Traditional syntheses rely on harsh organic solvents. By utilizing water as the reaction medium, we leverage the hydrophobic effect. The aqueous environment forces the non-polar organic precursors into close proximity, thermodynamically driving the one-pot cyclocondensation while adhering to green chemistry principles (3)[3].
Reagent Preparation: Suspend 1.0 equivalent of 1,1,1-trichloro-4-methoxy-3-alken-2-one in distilled water.
Nucleophilic Addition: Add 1.2 equivalents of hydroxylamine hydrochloride directly to the aqueous suspension at room temperature[3].
Cyclocondensation: Stir the mixture vigorously for 2-4 hours. The reaction progress is monitored via TLC. The hydrophobic product will naturally precipitate out of the aqueous phase.
Purification & Validation: Filter the resulting solid and recrystallize to yield the pure 5-trichloromethyl-4,5-dihydroisoxazole. Confirm the puckered ring structure via ¹H/¹³C NMR and electron impact mass spectroscopy to validate the successful saturation of the ring[3].
Protocol 2: Twofold Dilution Antimicrobial MIC Assay
Causality: The twofold dilution method is utilized because it provides a standardized, logarithmic quantification of the Minimum Inhibitory Concentration (MIC). This allows for precise comparative benchmarking against established antibiotics.
Inoculum Preparation: Culture S. aureus (Gram-positive) and E. coli (Gram-negative) to a turbidity matching a 0.5 McFarland standard.
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the synthesized dihydroisoxazole derivative in Mueller-Hinton broth.
Control Implementation (Self-Validation): Include a positive control well (broth + bacteria + standard antibiotic like Linezolid) to verify assay sensitivity, and a negative vehicle control well (broth + compound + NO bacteria) to ensure the compound itself does not precipitate and mimic microbial turbidity.
Incubation & Readout: Inoculate the wells and incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible microbial growth[3].
Self-validating workflow for aqueous synthesis and MIC evaluation of dihydroisoxazoles.
References
Google Patents. "US20060270637A1 - Hydroxymethyl substituted dihydroisoxazole derivatives useful as antibiotic agents."1
Taylor & Francis. "Synthesis in Water and Antimicrobial Activity of 5-Trichloromethyl-4,5-dihydroisoxazoles." 3
Benchchem. "Dihydroisoxazole vs. Isoxazole in Drug Design: A Comparative Analysis." 2
Validating the Mechanism of Action of Isoxazole-Based Inhibitors: A Comparative Technical Guide
Topic: Validating the Mechanism of Action of Isoxazole-Based Inhibitors Content Type: Publish Comparison Guide Strategic Overview: The Isoxazole Paradox The isoxazole scaffold is a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Mechanism of Action of Isoxazole-Based Inhibitors
Content Type: Publish Comparison Guide
Strategic Overview: The Isoxazole Paradox
The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to BET bromodomain inhibitors and MIF (Macrophage Migration Inhibitory Factor) antagonists (e.g., ISO-1). Its utility stems from its ability to function as a bioisostere for carboxylic acids, amides, and acetyl-lysine residues, participating in pivotal hydrogen bonding interactions (typically via the ring nitrogen or oxygen).
However, validating the Mechanism of Action (MoA) for isoxazole-based inhibitors presents a unique "paradox" that requires rigorous experimental dissection:
The Stability Assumption: Ideally, the isoxazole ring is a stable, non-covalent ligand.
The Bioactivation Liability: Under certain metabolic or reductive conditions, the isoxazole ring can undergo cleavage or bioactivation to form reactive intermediates (e.g., iminoquinones or nitriles), leading to non-specific covalent modification of proteins.
Therefore, validating an isoxazole inhibitor is not just about proving it binds; it is about proving how it binds—confirming specific, reversible engagement while ruling out promiscuous chemical reactivity. This guide compares the primary methodologies for this validation, providing a logic-driven framework for decision-making.
Comparative Analysis of Validation Methodologies
The following analysis evaluates three distinct approaches to validating isoxazole MoA, graded by their ability to distinguish specific binding from off-target artifacts.
Mechanism Insight: Unambiguously resolves the position of the isoxazole ring within the active site. For BET inhibitors, this confirms the critical hydrogen bond between the isoxazole nitrogen/oxygen and the conserved asparagine (e.g., Asn140 in BRD4).
Pros: Atomic-level resolution; definitively proves the "bioisostere" hypothesis.
Cons: Low throughput; requires crystallizable protein; static snapshot does not reveal cellular dynamics or metabolic ring-opening.
Method B: Cellular Thermal Shift Assay (CETSA)
The Standard for Cellular Target Engagement
Mechanism Insight: Measures the stabilization of the target protein in intact cells or lysates upon drug binding. This is crucial for isoxazoles like MIF inhibitors (ISO-1) to prove they engage the target in the complex cytosolic environment.
Pros: Label-free; performed in live cellular context; distinguishes cellular permeability and engagement simultaneously.
Cons: Does not define the binding site; thermal shifts can be subtle for some targets.
Method C: Reactive Metabolite Trapping & Mass Spectrometry
The "Safety Valve" for Isoxazole Scaffolds
Mechanism Insight: Specifically tests the "Bioactivation Liability." By incubating the inhibitor with glutathione (GSH) or performing "washout" experiments followed by Mass Spec, researchers determine if the isoxazole acts as a reversible binder (clean MoA) or a reactive suicide inhibitor (dirty MoA).
Pros: Critical for de-risking toxicity; identifies covalent adducts.
Cons: Does not measure efficacy; purely a mechanistic/safety check.
Data Summary: Methodological Comparison
Feature
X-ray Crystallography
CETSA (Cellular)
GSH Trapping / MS
Primary Output
Atomic coordinates & H-bond geometry
(Aggregation Temp) shift
Mass shift (Adduct formation)
Isoxazole Relevance
Confirms Acetyl-Lysine mimicry
Confirms intracellular engagement
Rules out ring-opening/toxicity
Throughput
Low
Medium-High (HT-CETSA)
High
Cellular Context?
No (Purified Protein)
Yes (Live Cells/Lysate)
No (In vitro biochemical)
Causality Level
Structural Evidence
Functional Engagement
Chemical Reactivity Check
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for validating an isoxazole-based lead compound, integrating structural confirmation with reactivity checks.
Caption: A hierarchical workflow for filtering isoxazole candidates, prioritizing chemical stability (ruling out reactive ring opening) before proceeding to costly structural and cellular engagement studies.
Deep Dive Protocol: Cellular Thermal Shift Assay (CETSA) for Isoxazoles
While X-ray crystallography provides the image of binding, CETSA provides the proof of relevance in a biological system. This protocol is optimized for isoxazole inhibitors targeting intracellular proteins (e.g., MIF, BRD4).
Rationale
Isoxazole inhibitors often rely on specific hydrogen bonding networks that can be outcompeted by high concentrations of endogenous substrates (e.g., acetylated histones). CETSA validates that the drug achieves sufficient occupancy to stabilize the target in situ.
Step-by-Step Methodology
Reagents:
Target cells (e.g., PBMCs for MIF, Cancer lines for BRD4).
Isoxazole Inhibitor (e.g., ISO-1 or novel analog).[1][2]
Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™) and 0.4% NP-40 (optional, depending on target localization).
Protocol:
Treatment:
Seed cells at
cells/mL.
Treat with the isoxazole inhibitor (at
) or DMSO control for 1 hour at 37°C.
Expert Tip: For isoxazoles, keep incubation times short (<2 hours) initially to distinguish primary binding from secondary metabolic effects.
Harvest & Aliquot:
Wash cells with PBS. Resuspend in PBS containing protease inhibitors.
Divide the cell suspension into 10 aliquots (50 µL each) in PCR tubes.
Thermal Challenge:
Using a gradient PCR cycler, heat each aliquot to a distinct temperature ranging from 37°C to 67°C (span 3°C intervals) for exactly 3 minutes .
Immediately cool to 25°C for 3 minutes.
Lysis & Separation:
(If using intact cells) Add Lysis Buffer with 0.8% NP-40. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure complete lysis.
Centrifuge at 20,000 x g for 20 minutes at 4°C. This step pellets the denatured/aggregated proteins.
Crucial Step: Carefully collect the supernatant (containing soluble, stabilized protein).
Detection:
Analyze supernatants via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide profiling).
Quantification: Plot the relative band intensity vs. Temperature.
Data Analysis:
Calculate the
(temperature at which 50% of protein remains soluble).
Validation Criterion: A positive shift (
) in the drug-treated arm compared to DMSO confirms direct target engagement.
Scientific Integrity & Troubleshooting
The "False Positive" Trap: Non-Specific Stabilization
Isoxazoles with high lipophilicity may cause non-specific membrane perturbations or detergent-like effects that alter protein stability globally.
Control: Always perform an Isothermal Dose-Response (ITDR) fingerprint. Hold the temperature constant (at the target's
) and vary the drug concentration. A sigmoidal binding curve confirms specific engagement; a flat or erratic line suggests non-specific artifacts.
The "Bioactivation" Check
If your CETSA shift is irreversible (persists after washout), your isoxazole may have acted as a covalent modifier.
No recovery = Irreversible (Potential toxicity/bioactivation).
References
Structure-based design of new BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold.
Source: Indian Academy of Sciences
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
Source: National Institutes of Health (PMC)
Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics.
Source: National Institutes of Health (PMC)
Why structural proteomics is the best tool for drug target validation.
Source: Biognosys
DARTS vs CETSA: Choosing the Right Assay for Target Validation.
Source: Creative Proteomics
A Comparative Guide to the In Vitro Evaluation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Analogs
In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive fra...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of a specific series of isoxazole derivatives: analogs of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate. As researchers and drug development professionals, understanding the nuances of in vitro testing methodologies is paramount for elucidating structure-activity relationships (SAR) and identifying promising lead candidates for further preclinical development.
This document is structured to provide not just procedural details, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to the evaluation of this chemical series. We will explore a suite of in vitro assays tailored to assess the potential anticancer, anti-inflammatory, and antimicrobial properties frequently associated with isoxazole-containing compounds.[1][3][4]
The Core Scaffold: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
The foundational molecule, Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, presents a versatile template for medicinal chemistry exploration. Its isoxazole core, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs.[1][5] The ester and ketone functionalities offer reactive handles for the synthesis of a diverse library of analogs, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
Strategic In Vitro Evaluation: A Multi-Faceted Approach
A thorough in vitro assessment of novel chemical entities requires a tiered and logical progression of assays. For the analogs of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, we will focus on three primary areas of biological activity that have been historically associated with isoxazole derivatives: anticancer, anti-inflammatory, and antimicrobial activities.
I. Anticancer Activity Assessment
The potential of isoxazole derivatives as anticancer agents has been extensively documented.[1][2][6][7] The initial phase of screening involves evaluating the cytotoxic and antiproliferative effects of the synthesized analogs against a panel of human cancer cell lines.
Cytotoxicity assays are fundamental in drug discovery for assessing a compound's ability to induce cell death.[8][9] These initial screens are crucial for identifying compounds with potent anticancer activity and for determining the concentration range for subsequent, more detailed mechanistic studies.
Featured Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[10]
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia[12], HepG2 for liver cancer[6]) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity of Isoxazole Analogs
Analog
Cancer Cell Line
Incubation Time (h)
IC50 (µM)
Lead Compound
MCF-7
48
Example: 15.2
Analog 1
MCF-7
48
Example: 8.7
Analog 2
MCF-7
48
Example: 23.1
Lead Compound
K562
48
Example: 21.5
Analog 1
K562
48
Example: 12.3
Analog 2
K562
48
Example: 35.8
Reference Drug
Doxorubicin
48
Example: 0.5
Note: The data presented above is illustrative. Actual results will vary based on the specific analogs and cell lines tested.
For analogs demonstrating significant cytotoxicity, further investigation into their mechanism of action is warranted. This can involve a variety of assays targeting specific cellular processes.
1. Apoptosis Induction Assays:
Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death. The pro-apoptotic activity of isoxazole derivatives can be evaluated using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[12]
2. Kinase Inhibition Assays:
Isoxazole-containing compounds have been identified as inhibitors of various protein kinases involved in cancer progression, such as VEGFR2.[6] Cell-free kinase inhibition assays can be employed to determine the IC50 of promising analogs against specific kinases.[13]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
II. Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a multitude of diseases, and isoxazole derivatives have shown promise as anti-inflammatory agents, notably as inhibitors of cyclooxygenase (COX) enzymes.[1][4][5][14]
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes.[13] In vitro assays to determine the inhibitory activity of the isoxazole analogs against these enzymes are crucial.
Featured Protocol: COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.[13]
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
Compound Incubation: Pre-incubate the enzyme with various concentrations of the isoxazole analog.
Substrate Addition: Initiate the reaction by adding arachidonic acid.
Reaction Termination: Stop the reaction after a defined time.
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each enzyme.
Data Presentation: Comparative COX Inhibition and Selectivity
Analog
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Lead Compound
Example: 25.0
Example: 1.5
Example: 16.7
Analog 3
Example: 18.5
Example: 0.8
Example: 23.1
Analog 4
Example: 32.1
Example: 5.2
Example: 6.2
Reference Drug
Valdecoxib
Example: >100
Example: 0.005
Note: Data is for illustrative purposes. A higher selectivity index indicates greater selectivity for COX-2.[5]
5-Lipoxygenase (5-LOX) is another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes.[15][16] Isoxazole derivatives have also been investigated as 5-LOX inhibitors.[4][15][16]
Featured Protocol: 5-LOX Inhibitory Assay
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.
Step-by-Step Methodology:
Enzyme and Substrate Preparation: Use a source of 5-LOX (e.g., potato tuber extract or recombinant human enzyme) and arachidonic acid as the substrate.
Compound Incubation: Incubate the enzyme with various concentrations of the isoxazole analog.
Reaction Initiation: Add arachidonic acid to start the reaction.
Detection: Monitor the formation of the conjugated diene product spectrophotometrically at 234 nm.
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
The isoxazole moiety is present in several antibacterial drugs, making antimicrobial screening a logical step in the evaluation of novel analogs.[3]
Initial screening for antibacterial activity is typically performed using agar diffusion or broth microdilution methods against a panel of Gram-positive and Gram-negative bacteria.[17][18][19]
Featured Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
Compound Dilution: Perform serial dilutions of the isoxazole analogs in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Comparative Antibacterial Activity
Analog
S. aureus (Gram-positive) MIC (µg/mL)
E. coli (Gram-negative) MIC (µg/mL)
Lead Compound
Example: 64
Example: >128
Analog 5
Example: 16
Example: 64
Analog 6
Example: 128
Example: >128
Reference Drug
Ciprofloxacin
Example: 0.5
Note: Data is for illustrative purposes.
Similar to antibacterial testing, antifungal activity can be assessed against relevant fungal strains, such as Candida albicans and Aspergillus niger, using broth microdilution or agar diffusion methods.[17][18]
Conclusion
The in vitro evaluation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate analogs requires a systematic and multifaceted approach. By employing a strategic combination of cytotoxicity, enzyme inhibition, and antimicrobial assays, researchers can effectively delineate the biological activity profile of newly synthesized compounds. The protocols and comparative data frameworks presented in this guide offer a robust starting point for these investigations. It is through such rigorous in vitro characterization that the therapeutic potential of this promising class of isoxazole derivatives can be fully realized, paving the way for the identification of novel drug candidates to address unmet medical needs.
References
A review of isoxazole biological activity and present synthetic techniques.
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. (2021-09-08).
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024-10-04).
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC.
Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace.
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues - World News of N
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023-12-11).
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024-06-25).
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024-06-30).
Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17).
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022-08-15).
An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review - IJPPR. (2019-06-30).
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
Synthesis, Characterization and In-Vitro Antimicrobial Evaluation of Some Novel Isoxazoline Derivatives - Journal of Advanced Pharmacy Educ
(PDF)
Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth.
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (2022-05-30).
Synthesis, identification and in vitro biological evaluation of some novel 5-imidazopyrazole incorporated pyrazoline and isoxazoline derivatives - New Journal of Chemistry (RSC Publishing).
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
(PDF) Screening of some isoxazole derivatives as plausible inhibitors of E.
Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole–Isoxazoline Conjugates as Potential Antimicrobial Agents | Request PDF - ResearchG
A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Comparison
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a wide range of pharmaceuticals, including the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antipsychotic risperidone.[1][2] The development of efficient and regioselective synthetic methods is therefore of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of the most common and effective methods for isoxazole synthesis. We will move beyond simple procedural lists to explore the underlying mechanisms and strategic considerations, empowering you to select the optimal method for your specific synthetic challenge.
The Cornerstone: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for constructing the isoxazole core.[3][4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5][6]
Mechanism Deep Dive: The reaction is a concerted, pericyclic process where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition.[5][7] A key challenge is the instability of nitrile oxides, which are prone to dimerization.[8] Consequently, they are almost always generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes.[3][6][9]
The oxidation of aldoximes is a common route to nitrile oxides. Various oxidants can be employed, with reagents like N-chlorosuccinimide (NCS), chloramine-T, and hypervalent iodine compounds being particularly effective.[9][10][11]
Caption: General mechanism of the Huisgen 1,3-dipolar cycloaddition.
Regioselectivity: A critical consideration with unsymmetrical alkynes is regioselectivity. The reaction can theoretically produce two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted).
For terminal alkynes , the reaction is often highly regioselective, yielding 3,5-disubstituted isoxazoles.[11]
Copper(I) Catalysis: The introduction of copper(I) catalysts, notably in the work pioneered by Fokin and Sharpless, provides exceptional control, leading almost exclusively to 3,5-disubstituted isoxazoles from terminal alkynes.[12][13] This method is experimentally convenient and often proceeds under mild, one-pot conditions.[6][12]
Internal Alkynes: Reactions with internal alkynes can be less selective and may require more forcing conditions or specific activating groups on the alkyne to achieve good yields.[14]
The Classical Alternative: Cyclocondensation of 1,3-Dicarbonyl Compounds
One of the oldest methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1] This approach is conceptually similar to the well-known Paal-Knorr synthesis of pyrroles and furans.[15][16][17]
Mechanism Deep Dive: The reaction proceeds via the initial formation of a mono-oxime intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring.
Caption: Simplified mechanism for isoxazole synthesis from 1,3-dicarbonyls.
Regioselectivity: The primary drawback of this method when using unsymmetrical 1,3-dicarbonyls is poor regioselectivity, often resulting in a mixture of isomeric products that can be difficult to separate.[1][8]
Modern Variations for Control: To address the regioselectivity issue, modern variations utilize more advanced substrates like β-enamino diketones. By carefully tuning reaction conditions—such as the solvent and the presence of Lewis acids like BF₃·OEt₂—chemists can achieve significant control over the regiochemical outcome, selectively forming different isoxazole isomers from the same precursor.[1][8][18]
Modern and Greener Approaches
Recent advancements have focused on improving the efficiency, safety, and environmental impact of isoxazole synthesis.
Hypervalent Iodine Catalysis: The use of catalytic amounts of hypervalent iodine(III) reagents, such as iodoarenes in the presence of a terminal oxidant (e.g., m-CPBA), provides a metal-free method for the in situ generation of nitrile oxides from aldoximes.[3][19] This approach offers mild reaction conditions and good yields.[19]
Ultrasound and Microwave Irradiation: As part of the drive towards green chemistry, ultrasound and microwave-assisted syntheses have emerged as powerful techniques.[20][21] These methods can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents like water or deep eutectic solvents.[9][20][22] For instance, one-pot, multicomponent reactions under ultrasound irradiation can provide rapid access to complex isoxazoles.[20][22]
Mechanochemistry: Ball-milling provides a solvent-free or low-solvent alternative for conducting 1,3-dipolar cycloadditions. This technique can lead to high yields in short reaction times with reduced waste, and in some cases, can be performed with recyclable catalysts like Cu/Al₂O₃.[23]
Head-to-Head Comparison
Feature
1,3-Dipolar Cycloaddition (Huisgen)
Cyclocondensation (Paal-Knorr Type)
Modern Catalytic/Green Methods
Starting Materials
Aldoximes/Hydroximoyl Chlorides + Alkynes
1,3-Dicarbonyls/Enaminones + Hydroxylamine
Varies (often similar to Huisgen)
Regioselectivity
Excellent with Cu(I) catalysis for terminal alkynes; variable for internal alkynes.[12][13]
Often poor for unsymmetrical diketones, but can be controlled with modified substrates.[1][8]
Generally high, designed to overcome classical limitations.
Reaction Conditions
Often mild (room temp), especially with catalysis.[19] Some methods require heat.[14]
Can range from mild to harsh (acidic reflux).[1][17]
Often very mild (room temp) and rapid (minutes to hours).[20][23]
Substrate Scope
Very broad; tolerant of many functional groups.[13]
More limited; sensitive to harsh acidic/basic conditions.[17]
Broad and often designed for high functional group tolerance.
Key Advantages
High predictability, excellent regiocontrol with catalysis, high yields, broad scope.
May require specialized equipment (microwave, ball mill) or specific catalysts.
Practical Guidance: Experimental Protocols
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6][13] It leverages the in situ generation of the nitrile oxide followed by a copper-catalyzed cycloaddition.
To a round-bottom flask, add the aldehyde (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and sodium hydroxide (1.05 eq) in a 1:1 mixture of t-BuOH and water.
Stir the mixture at room temperature for 30-60 minutes until thin-layer chromatography (TLC) indicates the complete conversion of the aldehyde to the corresponding aldoxime.
To this mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.
Add the catalyst system: CuSO₄·5H₂O (0.03 eq) and a few copper turnings.
Add the terminal alkyne (1.0 eq) to the reaction mixture.
Stir vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration.
If the product does not precipitate, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by passing it through a short plug of silica gel or by recrystallization.
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis from a β-Enamino Diketone
This protocol demonstrates how to control regioselectivity in a cyclocondensation reaction, adapted from methodologies reported for achieving specific isomers.[1]
In a dry, nitrogen-flushed round-bottom flask, dissolve the β-enamino diketone (1.0 eq) in anhydrous acetonitrile.
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.4 eq) to the solution.
Cool the mixture in an ice bath (0 °C).
Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise to the stirred mixture.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Choosing the Right Path: A Decision-Making Framework
The selection of a synthetic method is a critical decision driven by the target structure and available starting materials.
Caption: A decision-making workflow for selecting an isoxazole synthesis method.
Conclusion
The synthesis of isoxazoles is a mature field, yet it continues to evolve with the advent of new catalytic systems and green chemical methodologies. While the Huisgen 1,3-dipolar cycloaddition remains the preeminent strategy due to its versatility and high degree of control, classical cyclocondensation reactions retain their utility, especially when regioselectivity can be managed through substrate design. For the modern drug discovery laboratory, an awareness of all these tools is essential. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently and efficiently construct the isoxazole-containing molecules that may become the medicines of tomorrow.
References
Garcı́a-Reyes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
Shafique, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
Chaudhary, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry. Available at: [Link]
Garcı́a-Reyes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
Nguyen, T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sokolenko, T.M., et al. (2021). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
Gensel, A., et al. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
Martins, J.E.D., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]
Mironov, M.A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]
Dong, H., et al. (2013). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry. Available at: [Link]
Krasnova, L.B., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]
Shafique, S., et al. (2026). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]
Nqudi, E., et al. (2006). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry. Available at: [Link]
da Silva, A.C.S., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]
Shkil, G.P., et al. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]
Wang, C., et al. (2025). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. Chemistry – An Asian Journal. Available at: [Link]
Singh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
Abdulrahman, B.S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]
Rojas-Lechuga, M.J., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
Gnad, F., et al. (2021). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]
Grokipedia. Paal–Knorr synthesis. Grokipedia. Available at: [Link]
Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link]
James, A. My Assignment. Scribd. Available at: [Link]
Unambiguous Assignment: A Comparative Guide to Confirming Isoxazole Regioselectivity
Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster drugs like valdecoxib and leflunomide. The synthesis of these five-membered rings frequently relies on the 1,3-dipo...
Author: BenchChem Technical Support Team. Date: March 2026
Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster drugs like valdecoxib and leflunomide. The synthesis of these five-membered rings frequently relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the cyclocondensation of
-enamino diketones with hydroxylamine[1]. However, these methodologies are notorious for yielding mixtures of regioisomers (e.g., 3,5-disubstituted versus 3,4-disubstituted isoxazoles).
Because a single flipped substituent can completely abrogate target binding affinity in drug development, confirming the exact regiochemical outcome is a critical bottleneck. This guide objectively compares the premier analytical methodologies used to definitively establish isoxazole regiochemistry, providing the causality behind each technique and a self-validating experimental protocol.
The Analytical Arsenal: Comparing Methodologies
To confirm regioselectivity, researchers must move beyond basic 1D
H NMR and employ advanced structural elucidation techniques. The choice of method depends on the physical state of the molecule, the substitution pattern, and the required level of confidence.
2D NMR Spectroscopy (HMBC & NOESY): The Solution-State Standard
While 1D
H NMR can identify the presence of the isolated isoxazole proton (typically H-4, appearing as a sharp singlet around 6.0–7.0 ppm), it cannot reliably distinguish between regioisomers if the substituents exert similar electronic effects. Heteronuclear Multiple Bond Correlation (HMBC) solves this by mapping 2-bond () and 3-bond () carbon-proton couplings[2].
The Causality: In a 3,5-disubstituted isoxazole, the H-4 proton will show strong
correlations to the quaternary carbons of the specific substituents attached at C-3 and C-5. By tracing these cross-peaks, the exact connectivity is locked in. NOESY further supports this by revealing spatial proximity (Through-Space coupling) between the H-4 proton and the protons on the C-5/C-3 substituents.
Single-Crystal X-Ray Diffraction (SCXRD): The Solid-State Absolute
When NMR data is ambiguous—often due to overlapping aromatic signals or a lack of protons near the isoxazole core (e.g., fully substituted 3,4,5-trisubstituted isoxazoles)—SCXRD provides the absolute truth[3].
The Causality: SCXRD directly maps the electron density of the crystal lattice. It differentiates the nitrogen and oxygen atoms within the isoxazole ring based on subtle differences in electron density and bond lengths (the N–O bond is typically ~1.40 Å), yielding an unambiguous 3D atomic coordinate map.
Density Functional Theory (DFT): The Predictive Complement
DFT calculates the activation energies and transition states of the competing cycloaddition pathways.
The Causality: By comparing theoretical global reactivity indices and predicted chemical shifts with experimental NMR data, researchers can rationalize why a specific regioisomer (e.g., the 3,5-adduct) is kinetically favored, providing robust supporting evidence for the structural assignment[2].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of each analytical approach to help researchers select the optimal workflow.
Analytical Method
Primary Output
Sample Requirement
Time-to-Result
Structural Confidence
Key Limitation
2D NMR (HMBC)
2- and 3-Bond C-H Correlations
5–15 mg (Solution)
1–4 Hours
High
Requires protons near the isoxazole core for coupling.
SCXRD
3D Electron Density Map
Single Crystal (>0.1 mm)
1–3 Days
Absolute
Highly dependent on the ability to grow diffracting crystals.
The following diagram outlines the logical progression for confirming the regioselectivity of a newly synthesized isoxazole derivative.
Workflow for confirming isoxazole regioselectivity using NMR and X-ray.
Experimental Protocol: Synthesis and NMR-Based Confirmation
This self-validating protocol details the synthesis of a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne, followed by rigorous HMBC confirmation.
Phase 1: Cycloaddition Synthesis
Reagent Preparation: In a flame-dried round-bottom flask, dissolve the aldoxime precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS, 1.1 mmol) portion-wise at 0 °C. Stir for 1 hour to form the hydroximoyl chloride intermediate.
Cycloaddition: Add the terminal alkyne (1.2 mmol), followed by the dropwise addition of triethylamine (TEA, 1.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Check 1 (Reaction Progress): Perform TLC analysis. The disappearance of the aldoxime spot and the appearance of a new, UV-active spot indicates successful cycloaddition.
Phase 2: Purification and Sample Preparation
Workup: Quench the reaction with water (10 mL) and extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.
Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Validation Check 2 (Purity): Acquire a standard 1D
H NMR spectrum (400 MHz, ). The presence of a sharp singlet integrating to 1H at ~ 6.5 ppm (isoxazole H-4) and the absence of starting material peaks confirm >95% purity, validating the sample for 2D analysis.
Phase 3: HMBC Acquisition and Interpretation
Sample Prep: Dissolve 15 mg of the purified isoxazole in 0.6 mL of deuterated solvent (e.g.,
or DMSO-) and transfer to a high-quality 5 mm NMR tube.
Locate the H-4 proton signal on the F2 (proton) axis.
Scan vertically along the F1 (carbon) axis to identify cross-peaks.
Confirmation: If H-4 shows a
correlation to the quaternary carbon of the substituent derived from the alkyne, and another correlation to the quaternary carbon of the substituent derived from the aldoxime, the 3,5-disubstituted regiochemistry is unequivocally confirmed. If the correlations map to adjacent carbons on the same substituent, a 3,4-disubstituted isomer is present.
References
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies
Turkish Journal of Chemistry
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
Regioselective synthesis of o-triazolyl-1,5-benzodiazepin-2-ones and o-isoxazolyl-1,5-benzodiazepin-2-ones via copper-catalyzed 1,3-dipolar cycloaddition reactions
Comptes Rendus Chimie
This technical guide provides a comparative biological evaluation of Methyl-ODIC versus its hydrolytic metabolite ODIC-Acid . While the methyl ester functions as a lipophilic prodrug ensuring cellular permeability, the free acid represents the bioactive pharmacophore often responsible for enzyme inhibition (e.g., Xanthine Oxidase) or receptor modulation (e.g., AMPA/Kainate receptors). This guide details the metabolic activation pathway, comparative potency assays, and standardized protocols for validating this scaffold in drug discovery.
Metabolic Pathway & Mechanism of Action
The biological utility of Methyl-ODIC relies on its in vivo conversion. The methyl ester moiety masks the polar carboxylic acid, facilitating passive diffusion across lipid membranes. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester to release the active anion.
Tautomeric Considerations
The "5-oxo-4,5-dihydro" core exists in dynamic equilibrium with its "5-hydroxy" tautomer. This structural duality mimics the transition states of natural substrates like xanthine or glutamate, granting the metabolite high affinity for specific binding pockets.
Figure 1: The methyl ester (Prodrug) undergoes enzymatic hydrolysis to yield the active acid metabolite, which tautomerizes to bind the target.
Comparative Biological Performance
The following data synthesizes performance metrics for Methyl-ODIC (Prodrug) vs. ODIC-Acid (Metabolite) against a reference standard (Allopurinol) in the context of Xanthine Oxidase (XO) inhibition, a common target for isoxazole-3-carboxylates [1].
Potency & Stability Profile
The ester shows low intrinsic activity against the purified enzyme but high cellular efficacy due to superior membrane penetration. The acid is potent in vitro but membrane-impermeable.
Parameter
Methyl-ODIC (Prodrug)
ODIC-Acid (Metabolite)
Allopurinol (Standard)
Interpretation
IC50 (Purified XO)
> 50 µM
0.45 ± 0.05 µM
2.93 ± 0.12 µM
Metabolite is ~6x more potent than Allopurinol in vitro [1].
Rapid hydrolysis of ester in plasma; Acid is stable.
LogP (Lipophilicity)
1.8 (Predicted)
-0.5 (Predicted)
-0.55
Ester is optimized for oral bioavailability.
Key Insights
Bioactivation is Critical: Direct screening of Methyl-ODIC in cell-free enzyme assays will yield false negatives . It must be pre-hydrolyzed or tested in cell-based systems.
Selectivity: The 5-oxo-isoxazole core demonstrates high selectivity for molybdo-flavin enzymes (like XO) over serine proteases, reducing off-target toxicity [2].
Experimental Protocols
To replicate the evaluation of Methyl-ODIC metabolites, follow these self-validating protocols.
Objective: Determine the IC50 of the active metabolite (ODIC-Acid).
Principle: XO converts Xanthine to Uric Acid, which absorbs at 290 nm. Inhibitors decrease the rate of absorbance change.
Figure 2: Step-by-step workflow for evaluating the active metabolite.
Detailed Steps:
Buffer Prep: 50 mM Phosphate buffer (pH 7.5) with 0.2 mM EDTA.
Enzyme Prep: Dilute Xanthine Oxidase (bovine milk) to 0.05 units/mL.
Plate Setup: In a 96-well UV-transparent plate:
Add 50 µL Test Compound (ODIC-Acid) at varying concentrations (0.01 - 100 µM).
Add 50 µL Enzyme solution.
Incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.
Reaction: Add 100 µL Xanthine substrate (150 µM).
Measurement: Immediately read Absorbance at 290 nm every 30 seconds for 10 minutes.
Validation: Comparison with Allopurinol (Positive Control). IC50 should be ~2-3 µM [1].
References
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
Source: PubMed (NIH)
[Link]
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
Source: PubMed Central
[Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (Structural Analog Comparison)
Source: MDPI Molecules
[Link]
Operational Safety and Environmental Compliance: A Definitive Guide to the Handling and Disposal of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Introduction Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 88253...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Environmental Compliance: A Definitive Guide to the Handling and Disposal of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Introduction
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, including selective enzyme inhibitors and antiviral agents. While its utility in drug discovery is well-documented, the operational logistics regarding its safe handling, waste segregation, and disposal are critical for maintaining laboratory safety and environmental compliance.
As an application scientist, understanding the causality behind disposal protocols is just as important as the steps themselves. Improper disposal of isoxazole derivatives can lead to hazardous reactions in waste streams, environmental toxicity, and regulatory violations. This guide provides a self-validating system for managing the lifecycle of this compound from benchtop to final destruction.
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the waste material. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a non-halogenated organic ester[1]. Understanding its baseline profile allows researchers to predict its behavior in complex waste matrices.
Table 1: Physicochemical and Hazard Profile
Property
Value
Operational Implication
Chemical Name
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Full nomenclature required for EPA/RCRA waste labeling.
CAS Number
882530-43-0
Primary identifier for EHS tracking and SDS retrieval[1].
Molecular Formula
C5H5NO4
Contains no halogens; dictates baseline waste stream segregation.
Molecular Weight
143.10 g/mol
Used for calculating molar equivalents in quenching/neutralization.
Hazard Class
Irritant (Skin/Eyes/Respiratory)
Mandates specific PPE (nitrile gloves, splash goggles)[2].
Waste Classification
Non-halogenated organic waste
Must be routed to high-temperature incineration[3].
The Causality of Waste Segregation
In chemical waste management, segregation is not merely a bureaucratic requirement; it is a fundamental chemical safety mechanism. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate contains carbon, hydrogen, nitrogen, and oxygen. In its pure form, or when dissolved in solvents like ethyl acetate or methanol, it constitutes a non-halogenated waste stream .
However, in synthetic workflows, this compound is frequently extracted using dichloromethane (DCM) or chloroform. The moment it is mixed with these solvents, the entire mixture must be reclassified as halogenated waste .
The Mechanistic Reason: Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to neutralize the highly corrosive hydrogen chloride (HCl) gas and prevent the formation of toxic dioxins during combustion. Mixing non-halogenated waste into a halogenated container unnecessarily increases the volume of waste requiring this expensive, energy-intensive destruction method, while placing halogenated waste in a non-halogenated stream can severely damage standard incinerators[4].
Caption: Chemical waste segregation workflow for isoxazole derivatives based on solvent matrix.
Step-by-Step Routine Disposal Protocol
To ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines, follow this self-validating workflow for routine disposal[5]:
Step 1: Waste Determination & Compatibility Check
Verify that the waste container is chemically compatible with the solvent matrix. Use high-density polyethylene (HDPE) for most aqueous/organic mixtures, but verify compatibility if aggressive solvents are present[6].
Validation: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are in the container. Isoxazole esters can undergo rapid, exothermic oxidation when exposed to incompatible oxidizing agents.
Step 2: Container Preparation & Labeling
Affix a hazardous waste tag before adding the first drop of waste.
List "Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate" explicitly. Do not use abbreviations, acronyms, or chemical structures, as emergency responders rely on standardized nomenclature[5].
Check the "Irritant" and "Toxic" hazard pictograms on the label.
Step 3: Waste Transfer
Perform all transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.
Use a funnel to prevent spills, but remove the funnel immediately after use. Leaving a funnel in a waste container violates closed-container regulations and allows volatile organic compounds (VOCs) to escape into the laboratory environment[6].
Step 4: Satellite Accumulation Area (SAA) Storage
Store the sealed container in a designated SAA secondary containment bin.
Ensure the container is segregated from incompatible chemicals (e.g., strong bases, which could hydrolyze the ester group, generating heat and pressure).
Step 5: EHS Pickup and Final Destruction
Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the standard 180-day accumulation limit. The material will be transported to a licensed facility for controlled incineration with flue gas scrubbing[3].
Emergency Spill Response and Decontamination
Accidental releases require immediate, methodical action to prevent dermal exposure and environmental contamination. Because Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is an irritant, aerosolization during cleanup is the primary risk factor.
Step-by-Step Spill Cleanup Methodology:
Evacuate and Assess: Isolate the spill area. If the compound is dissolved in a highly flammable solvent, eliminate all ignition sources immediately.
Don PPE: Equip splash goggles, a chemically resistant lab coat, and double nitrile gloves. If the spill is large or outside a fume hood, a half-mask respirator with organic vapor/particulate cartridges may be required.
Containment: Surround the spill with inert absorbent pads or chemical spill booms. Causality: Containing the perimeter prevents the chemical from reaching floor drains, which could lead to severe aquatic toxicity and regulatory fines[3].
Collection:
For Powders: Do not sweep dry powder, as this aerosolizes the chemical and bypasses dermal PPE by entering the respiratory tract. Lightly dampen the powder with water or a compatible solvent to suppress dust, then carefully scoop it using non-sparking tools[3].
For Liquids: Allow absorbent materials to soak up the liquid completely.
Decontamination: Wash the affected surface with a detergent solution (soap and water) followed by a final wipe with an alcohol (e.g., isopropanol) to remove any residual organic ester. Place all contaminated cleanup materials into a solid hazardous waste container.
Caption: Step-by-step emergency spill response and decontamination protocol.
By adhering to these stringent, causally-driven protocols, laboratories can ensure that the handling and disposal of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is conducted with the highest standards of scientific integrity, safety, and environmental stewardship.
Warning: This compound belongs to the isoxazole class, which possesses a labile N-O bond.[1] While the ester functionality provides some stabilization compared to the free acid, the 5-isoxazolone core is prone to tautomerization and thermal decomposition.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Thermal Instability: Potential for rapid decomposition at elevated temperatures (>150°C) or under strongly basic conditions.[1][3]
Scientific Rationale:
The 5-oxo-4,5-dihydroisoxazole core exists in equilibrium with its hydroxy tautomer.[1][3] In the presence of strong bases or nucleophiles, the ring is susceptible to opening, which can lead to runaway exotherms. Strict temperature control and avoidance of metal spatulas (potential catalytic decomposition) are recommended.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for varying scales of operation, from analytical weighing to preparative synthesis.[1]
Protection Zone
Low Risk (Analytical <100 mg)
High Risk (Preparative >1g or Heating)
Technical Rationale
Respiratory
N95 / FFP2 Mask
Half-face Respirator (P100/OV)
Prevents inhalation of fine crystalline dust; organic vapor cartridges protect against volatile decomposition byproducts.[1][3]
Ocular
Safety Glasses (Side Shields)
Chemical Splash Goggles
Isoxazole esters are severe eye irritants. Goggles prevent vapor/dust entry during heating or vigorous stirring.[1][3]
Dermal (Hands)
Nitrile Gloves (Double Gloved) Thickness: 0.11 mm
Nitrile + Laminate (Silver Shield) If handling solvents like DCM/THF
Standard nitrile is sufficient for the solid; laminate under-gloves are required if dissolved in penetrating solvents.[1][3]
Body
Lab Coat (Cotton/Poly)
Chemical Resistant Apron
Cotton minimizes static discharge (crucial for dry powders); aprons protect against large volume splashes.
Engineering
Fume Hood (Sash at 18")
Blast Shield + Fume Hood
Blast shields are mandatory if heating >80°C due to potential gas evolution (, nitriles) from ring cleavage.
Operational Handling Protocols
Phase A: Storage & Stability[1][3]
Temperature: Store at 2–8°C . The compound is stable at room temperature for short periods but degrades over months.[1]
Atmosphere: Hygroscopic.[1][3] Store under Argon or Nitrogen .[1][3] Moisture can hydrolyze the ester to the unstable acid.[1][3]
Incompatibility: Segregate from strong bases (NaOH, KOH, alkoxides) and reducing agents (LiAlH₄).
Phase B: Weighing & Transfer[1][3]
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
Static Control: Use an anti-static gun or ionizer bar if the powder is free-flowing.[1][3] Static discharge can ignite organic dust clouds.[1][3]
Tools: Use PTFE (Teflon) or ceramic spatulas . Avoid iron or steel spatulas, as trace metal ions can catalyze N-O bond cleavage.[1]
Phase C: Reaction Setup (Graphviz Workflow)
Figure 1: Safe handling workflow emphasizing temperature control to prevent thermal decomposition.
Emergency Response & Disposal
Spill Management
Decision Logic:
Evacuate: If spill is >5g and outside a hood, evacuate the immediate area.[1]
PPE Up: Don full PPE (Respirator, Goggles, Double Gloves).
Contain: Cover with a dry absorbent pad or vermiculite.[1][3] Do not use water, as hydrolysis may generate acidic byproducts.
Clean: Sweep carefully to avoid dust generation.[1][3] Wipe surface with 10% acetone followed by soap and water.[1]
First Aid
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema).
Eye Contact: Flush with water for 15 minutes holding eyelids open.[1][3] Do not use neutralizing agents.[1][3]
Skin Contact: Wash with soap and water.[1][3] Remove contaminated clothing.[1][3]
Waste Disposal[1][3]
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
Stream: Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).[1]
Neutralization: Do not attempt to quench with strong base in the waste container; this may generate heat and gas.[1]